6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Description
Properties
IUPAC Name |
6-methyl-2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-13)11(14)12-10/h2-6H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNTVPBXVATJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358628 | |
| Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101382-53-0 | |
| Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a valuable heterocyclic building block. The 2-oxo-1,2-dihydroquinoline scaffold is a privileged chemotype in medicinal chemistry, appearing in several FDA-approved drugs and numerous compounds under investigation for various diseases.[1][2] This guide focuses on the practical application of the Vilsmeier-Haack reaction for the synthesis of the title compound, offering in-depth procedural details and explaining the chemical principles involved. Furthermore, it outlines a systematic approach to the structural elucidation and characterization of the synthesized molecule using modern spectroscopic techniques, including ¹H NMR, IR, and Mass Spectrometry. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction: The Significance of the 2-Oxoquinoline Scaffold
The quinoline ring system is a foundational motif in medicinal chemistry and natural product synthesis, renowned for its wide array of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[3][4][5][6][7] Within this class, the 2-oxo-1,2-dihydroquinoline (or carbostyril) core is of particular importance. Its unique electronic and structural features allow for diverse functionalization, making it a key component in the design of targeted therapeutic agents. The title compound, this compound, serves as a versatile intermediate. The aldehyde group at the 3-position is a reactive handle for a variety of chemical transformations, such as condensation reactions to form Schiff bases, reductive aminations, and as a precursor for the synthesis of more complex fused heterocyclic systems.[8][9]
Synthesis via the Vilsmeier-Haack Reaction
The formylation of electron-rich aromatic and heterocyclic compounds is a cornerstone of organic synthesis. The Vilsmeier-Haack reaction is a reliable and widely used method for introducing a formyl (-CHO) group onto such substrates.[10][11][12]
Principle and Rationale
The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent.[10][11] This reagent is a mild electrophile, making it highly effective for the formylation of activated rings like the 2-quinolone system, which is electron-rich due to the influence of the lactam functionality. The reaction proceeds via an electrophilic aromatic substitution mechanism, followed by hydrolysis during workup to yield the final aldehyde.[11]
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the formylation of related heterocyclic systems.[13]
Materials:
-
6-Methyl-1,2-dihydroquinolin-2-one (Starting Material)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Sodium carbonate solution, saturated
-
Ethyl acetate for recrystallization
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous N,N-dimethylformamide (0.15 mol) to 0 °C in an ice bath.
-
Slowly add freshly distilled phosphorus oxychloride (0.35 mol) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the resulting mixture (the Vilsmeier reagent) for an additional 30 minutes at room temperature.
-
To this reagent, add the starting material, 6-methyl-1,2-dihydroquinolin-2-one (0.05 mol), portion-wise, ensuring the temperature does not rise significantly.
-
Once the addition is complete, heat the reaction mixture in a water bath at 60-70 °C for 16-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing 500 mL of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is approximately 7-8. This step should be performed in a fume hood due to potential gas evolution.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the crude product thoroughly with cold water and then dry it under vacuum.
-
For purification, recrystallize the crude solid from ethyl acetate to afford this compound as a solid.
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis workflow.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Physical Properties
| Property | Observation |
| Appearance | Typically a yellow or brown solid. |
| Melting Point | A melting point of 201-202°C has been reported.[1] |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in methanol and ethyl acetate. |
Spectroscopic Data
The following data represents typical expected values for this compound, compiled from literature sources.[1]
| Technique | Wavenumber (cm⁻¹)/Chemical Shift (δ ppm) | Assignment |
| IR (KBr) | ~3100-2900 | N-H stretching (amide) |
| ~1690-1650 | C=O stretching (aldehyde and amide carbonyls) | |
| ~1600 | C=C stretching (aromatic) | |
| ¹H NMR | ~12.15 (s, 1H) | -NH (amide proton) |
| (DMSO-d₆) | ~10.22 (s, 1H) | -CHO (aldehyde proton) |
| ~8.39 (s, 1H) | H-4 (proton on quinoline ring) | |
| ~7.67 (s, 1H) | H-5 (proton on quinoline ring) | |
| ~7.48 (d, 1H) | H-7 (proton on quinoline ring) | |
| ~7.26 (d, 1H) | H-8 (proton on quinoline ring) | |
| ~2.33 (s, 3H) | -CH₃ (methyl group protons) |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Structural Elucidation
The combination of spectroscopic data provides conclusive evidence for the structure of this compound.
-
IR Spectroscopy: The presence of strong absorption bands for the N-H group and two distinct carbonyl groups (amide and aldehyde) confirms the core functional groups of the molecule.
-
¹H NMR Spectroscopy: The downfield singlets at ~12.15 ppm and ~10.22 ppm are characteristic of the amide and aldehyde protons, respectively. The singlet at ~8.39 ppm is indicative of the proton at the C-4 position, which is deshielded by the adjacent carbonyl and the ring nitrogen. The aromatic protons and the methyl group protons appear in their expected regions, and their splitting patterns (or lack thereof for singlets) are consistent with the proposed substitution pattern.
Molecular Structure Diagram
Caption: Chemical structure of the target compound.
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): A potential irritant and can be absorbed through the skin. Use in a fume hood and wear gloves.
-
The neutralization step with sodium carbonate can cause vigorous gas evolution (CO₂). Perform this step slowly and in a large beaker to avoid overflow.
Conclusion and Future Applications
This guide has detailed a reliable and efficient method for the synthesis of this compound using the Vilsmeier-Haack reaction. The comprehensive characterization data provided serves as a benchmark for researchers working with this compound. As a versatile synthetic intermediate, this molecule is a valuable starting point for the development of novel heterocyclic compounds. Its aldehyde functionality allows for its incorporation into larger, more complex molecules, making it a key building block in the synthesis of compound libraries for high-throughput screening in drug discovery programs targeting a range of diseases.[1][2][8]
References
- 1. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [jscimedcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. ijsr.net [ijsr.net]
An In-depth Technical Guide on the Physicochemical Properties of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Introduction
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a quinolone core functionalized with a reactive aldehyde group, makes it a valuable precursor for the synthesis of a diverse array of bioactive molecules and functional materials.[1][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this important chemical intermediate, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical transformations.
| Property | Value | Source |
| CAS Number | 101382-53-0 | [1][4] |
| Molecular Formula | C₁₁H₉NO₂ | [4][5] |
| Molecular Weight | 187.19 g/mol | [1][4] |
| Appearance | Light yellow to yellow solid | [6] |
| Melting Point | >250 °C | [4][6] |
| Boiling Point | 432 °C (Predicted) | [4] |
| Density | 1.309 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in DMSO.[7] Slightly soluble in water. Soluble in benzene and ether. | [8] |
| pKa | 10.83 ± 0.70 (Predicted) | [5][6] |
| XLogP3 | 1.649 | [4] |
| Topological Polar Surface Area | 49.93 Ų | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process commencing with a Vilsmeier-Haack reaction, followed by acidic hydrolysis.[1][9] This method is reliable and provides good yields of the target compound.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde
-
To a stirred solution of dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C to form the Vilsmeier reagent.[10]
-
The appropriate substituted acetanilide is then added portion-wise to the Vilsmeier reagent.
-
The reaction mixture is heated, typically at 60-90 °C, for several hours.[10][11]
-
Upon completion, the reaction mixture is cooled and poured into ice-water, leading to the precipitation of the crude 2-chloro-6-methylquinoline-3-carbaldehyde.[10][11]
-
The solid is collected by filtration, washed with water, and dried.[11]
Step 2: Hydrolysis to this compound
-
The crude 2-chloro-6-methylquinoline-3-carbaldehyde is refluxed in the presence of concentrated hydrochloric acid for an extended period (e.g., 8-16 hours).[1][11]
-
As the reaction proceeds, the chloro group is hydrolyzed to a hydroxyl group, which tautomerizes to the more stable 2-oxo form.
-
After cooling, the reaction mixture is filtered to collect the solid product.[11]
-
The crude product is then vacuum dried to afford this compound as a brown solid with a yield of approximately 80%.[11]
Synthesis Workflow
Caption: Synthetic route to this compound.
Chemical Reactivity
The chemical reactivity of this compound is dominated by the aldehyde functional group and the quinolone ring system.
-
Reactions of the Aldehyde Group: The aldehyde group is highly susceptible to nucleophilic attack and condensation reactions. It readily reacts with amines, hydrazines, and thiosemicarbazides to form the corresponding Schiff bases, hydrazones, and thiosemicarbazones.[7][9] This reactivity is fundamental to its application in synthesizing diverse molecular scaffolds. The aldehyde can also be oxidized to a carboxylic acid or reduced to an alcohol using standard reagents.[1]
-
Reactions of the Quinoline Ring: The quinoline ring can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.[1] The presence of the methyl and oxo groups influences the regioselectivity of these substitutions.
Reactivity Profile
Caption: Reactivity of this compound.
Applications in Research and Development
This compound is a pivotal intermediate in the synthesis of compounds with significant biological activities.
-
Anticancer Agents: This compound is a key precursor for the synthesis of thiosemicarbazone pro-ligands and their metal complexes.[1] Copper(II) complexes derived from this scaffold have demonstrated potent and selective anticancer activity against various human tumor cell lines.[1][7] Some of these complexes exhibit sub-micromolar IC50 values and can circumvent cisplatin resistance.[1]
-
Antimalarial and Antimicrobial Agents: Derivatives of this compound have been investigated for their antimalarial activity against Plasmodium falciparum, with some showing promising efficacy.[1][2] The quinoline core is a well-established pharmacophore in antimalarial drug design. Additionally, various derivatives have been explored for their antimicrobial properties.[1]
-
Enzyme Inhibitors and Receptor Modulators: The versatile structure of this compound allows for its use as a scaffold in the design of enzyme inhibitors and receptor modulators, making it a valuable tool in drug discovery programs.[1]
Conclusion
This compound is a chemical intermediate of considerable importance, characterized by its straightforward synthesis and versatile reactivity. Its physicochemical properties are well-defined, facilitating its use in a variety of chemical transformations. The primary application of this compound lies in its role as a building block for the synthesis of novel bioactive molecules, particularly in the areas of oncology and infectious diseases. The continued exploration of its chemical space is likely to yield new therapeutic agents and functional materials.
References
- 1. This compound|101382-53-0 [benchchem.com]
- 2. 6-Methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 6-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-CARBALDEHYDE | 101382-53-0 [amp.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 10. ijsr.net [ijsr.net]
- 11. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and Its Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
This compound stands as a pivotal scaffold in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of novel bioactive agents.[1] While the compound itself exhibits modest biological activity, its true potential is unlocked upon derivatization, particularly through the formation of thiosemicarbazones and subsequent metal complexation. This guide elucidates the mechanistic framework through which these derivatives exert their potent anticancer effects, focusing on the transition from a chemical building block to a therapeutically active complex. We will explore the synthesis pathways, the critical role of metal chelation, the primary molecular targets, and the cellular consequences, supported by established experimental protocols.
Introduction: The Quinoline Scaffold as a Pro-Ligand
This compound is best understood not as a standalone therapeutic agent, but as a highly effective pro-ligand.[1][2] Its significance lies in the aldehyde functional group at the 3-position, which provides a reactive site for facile condensation reactions.[1] This allows for the construction of diverse chemical libraries, most notably thiosemicarbazones, by reacting the aldehyde with various thiosemicarbazides.[2] These resulting thiosemicarbazone derivatives are potent metal-chelating agents, and it is their metal complexes, particularly with copper(II), that demonstrate significant and selective cytotoxicity against various human tumor cell lines.[1][3][4]
The core mechanism, therefore, is a two-step process:
-
Derivatization: The parent aldehyde is converted into a Schiff base, such as a thiosemicarbazone, which acts as the ligand.
-
Metal Complexation: The ligand chelates with a metal ion (e.g., Cu(II)), forming the final, highly active molecule.
This guide will focus on the mechanism of these end-stage complexes, which are the primary effectors of the observed biological activity.
Figure 1: Synthesis pathway from the parent aldehyde to the bioactive metal complex.
Core Mechanism of Action: DNA Intercalation and Mitochondrial Apoptosis
The primary anticancer mechanism of action for metal complexes derived from this compound thiosemicarbazones is multifactorial, centering on DNA damage and the induction of apoptosis through a mitochondrial pathway.[5]
DNA Interaction via Intercalation
The planar aromatic structure of the quinoline ring is critical for its interaction with DNA. The metal complexes interact with DNA primarily through an intercalation mechanism.[1][5] This involves the insertion of the planar quinoline moiety between the base pairs of the DNA double helix. This physical disruption has several downstream consequences:
-
Inhibition of Replication and Transcription: By distorting the DNA structure, the complex obstructs the action of DNA and RNA polymerases, halting cell replication.
-
Cell Cycle Arrest: This replicative stress often leads to cell cycle arrest, preventing cancer cells from progressing through the phases of division.[5] One study on a copper complex demonstrated a significant cell cycle arrest in the S phase in MGC80-3 cells.[5]
Induction of Mitochondrial-Mediated Apoptosis
Beyond direct DNA interaction, these complexes trigger programmed cell death (apoptosis) by targeting the mitochondria. Evidence suggests that a copper(II) complex of a thiosemicarbazone derivative induces apoptosis in MGC80-3 cancer cells via a mitochondrial dysfunction pathway.[5] This intrinsic pathway is characterized by:
-
Disruption of Mitochondrial Membrane Potential: The complex compromises the integrity of the mitochondrial membrane.
-
Release of Cytochrome c: This disruption leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytochrome c release initiates a caspase cascade (activating caspase-9 and caspase-3), which executes the final stages of apoptosis.
Some quinoline-based dihydrazone derivatives have also been found to induce apoptosis through the generation of Reactive Oxygen Species (ROS), which further damages cellular components and pushes the cell towards apoptosis.[6]
Figure 2: Proposed mechanism of action for derivative metal complexes.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of these compounds is demonstrated by their low IC₅₀ values against various cancer cell lines. The derivatization and metal complexation significantly enhance cytotoxicity compared to standard chemotherapeutic agents like cisplatin, and in some cases, can circumvent cisplatin resistance.[2][3]
| Compound/Complex | Cell Line | IC₅₀ (μM) | Reference |
| [Cu(H-L)NO₃H₂O]·NO₃ (Complex 1) | SK-OV-3 (Ovarian Cancer) | 10.35 ± 1.26 | [5] |
| [Cu(H-L)NO₃H₂O]·NO₃ (Complex 1) | MGC80-3 (Gastric Cancer) | 10.17 ± 0.95 | [5] |
| Quinoline-dihydrazone derivative (3b) | MCF-7 (Breast Cancer) | 7.016 | [6] |
| Quinoline-dihydrazone derivative (3c) | MCF-7 (Breast Cancer) | 7.05 | [6] |
| Quinoline-dihydrazone derivative (3c) | BGC-823 (Gastric Cancer) | 9.87 | [6] |
| Cisplatin (Reference Drug) | SK-OV-3 (Ovarian Cancer) | 25.14 ± 2.32 | [5] |
| Cisplatin (Reference Drug) | MGC80-3 (Gastric Cancer) | 20.15 ± 1.57 | [5] |
Table 1: Comparative in vitro cytotoxicity (IC₅₀ values) of selected derivatives and complexes.
Experimental Protocols for Mechanistic Elucidation
The claims regarding the mechanism of action are validated through a series of well-established experimental workflows.
Protocol: Synthesis of Thiosemicarbazone Pro-Ligand
This protocol describes the foundational step of creating the active ligand from the parent aldehyde.
-
Dissolution: Dissolve thiosemicarbazide (0.01 mol) in 50 mL of warm methanol.[2]
-
Addition: In a separate flask, dissolve this compound (0.01 mol) in 50 mL of methanol. Add the thiosemicarbazide solution to this flask.[2]
-
Reaction: Reflux the mixture for one hour. A yellow precipitate will form as the reaction progresses.[2]
-
Isolation: Cool the reaction mixture to room temperature.[2]
-
Purification: Filter the solid precipitate, wash thoroughly with cold methanol, and dry under vacuum to yield the pure thiosemicarbazone pro-ligand.[2]
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay is the standard for quantifying the growth-inhibitory effects of a compound.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, MGC80-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (and reference drug, e.g., cisplatin) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Cell Cycle Analysis via Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells gently in 1 mL of ice-cold 70% ethanol and incubate at -20°C overnight for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound is a crucial starting material for developing potent anticancer agents. The prevailing evidence strongly indicates that its derivatives, particularly copper(II) thiosemicarbazone complexes, exert their cytotoxic effects primarily through DNA intercalation and the induction of mitochondrial-mediated apoptosis.[5] The ability of these complexes to outperform established drugs like cisplatin in vitro highlights their therapeutic potential.[5]
Future research should focus on identifying the specific enzymes or proteins that these complexes may inhibit, such as topoisomerases or cyclin-dependent kinases, which could be secondary mechanisms contributing to their efficacy.[6] Furthermore, in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these novel compounds, paving the way for their potential clinical application.
References
- 1. This compound|101382-53-0 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of this compound-4n-Substituted Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three novel transition metal complexes of 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone: synthesis, crystal structure, cytotoxicity, and mechanism of action - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffold: A Technical Guide to the Biological Activity of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Derivatives
Introduction: The Quinoline Core as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures," and the quinoline ring system is a quintessential example. Its derivatives are foundational to a wide array of pharmaceuticals, from antimalarials to anticancer agents. Within this class, 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde stands out as a particularly valuable and versatile precursor.
This guide provides an in-depth exploration of the biological activities stemming from this core scaffold. We will delve into the synthesis of its key derivatives, elucidate their mechanisms of action, and present the experimental evidence supporting their therapeutic potential. The core of this molecule's utility lies in the reactive aldehyde group at the 3-position. This functional group serves as a synthetic handle, enabling facile condensation reactions with amines, hydrazides, and thiosemicarbazides. This allows for the systematic construction of diverse chemical libraries, ripe for biological screening and the discovery of novel therapeutic leads.[1] The parent compound is reliably synthesized, often through a Vilsmeier-Haack formylation reaction, ensuring a steady supply for derivatization and research.
Part 1: Anticancer Activity - A Multi-Pronged Assault on Malignancy
The most extensively researched application of this compound derivatives is in oncology. These compounds exhibit potent cytotoxicity against a range of human cancer cell lines through several distinct and complementary mechanisms of action.
Mechanisms of Antineoplastic Action
The anticancer efficacy of these derivatives is not due to a single mode of action but rather a coordinated attack on cancer cell proliferation and survival pathways.
-
DNA Intercalation and Replication Inhibition: Certain derivatives, particularly metal complexes, can insert themselves between the base pairs of DNA. This physical obstruction disrupts the DNA helix, interfering with the processes of replication and transcription, ultimately leading to cell death.[1]
-
Induction of Apoptosis: A hallmark of effective cancer therapy is the ability to induce programmed cell death, or apoptosis. Derivatives of this scaffold, especially copper-thiosemicarbazone complexes, have been shown to trigger apoptosis, often through pathways involving mitochondrial dysfunction.[2]
-
Cell Cycle Arrest: By interfering with the cellular machinery that governs cell division, these compounds can halt the proliferation of cancer cells at specific checkpoints in the cell cycle.
Caption: Key anticancer mechanisms of action.
Key Anticancer Derivatives and Efficacy
The strategic modification of the carbaldehyde group has yielded derivatives with remarkable potency and selectivity.
1. Thiosemicarbazones and their Copper(II) Complexes: This class represents one of the most promising avenues of development. The condensation of the parent carbaldehyde with various N-substituted thiosemicarbazides produces pro-ligands which, when complexed with copper(II), exhibit exceptionally high cytotoxicity.[1][2] These complexes have demonstrated the ability to overcome resistance to established chemotherapeutic agents like cisplatin.
2. Hydrazone Derivatives: Condensation with hydrazides produces another important class of compounds, hydrazones. In particular, quinoline-3-carbaldehyde hydrazones bearing a benzotriazole moiety have shown pronounced inhibitory effects on the growth of pancreatic, lung, and cervical cancer cell lines, with IC50 values in the low micromolar range.
Data Summary: In Vitro Cytotoxicity
| Derivative Class | Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base | Derivative 5i | MCF-7 (Breast) | 10.65 | [3] |
| Schiff Base | Derivative 5i | A549 (Lung) | 10.89 | [3] |
| Schiff Base | Derivative 5c | MCF-7 (Breast) | 12.73 | [3] |
| Schiff Base | Derivative 5c | A549 (Lung) | 13.76 | [3] |
Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative
This protocol describes a general and reliable method for synthesizing thiosemicarbazone derivatives from the parent aldehyde, based on established literature procedures.[2]
Objective: To synthesize this compound-4N-methylthiosemicarbazone.
Materials:
-
This compound (1.87 g, 0.01 mol)
-
4-Methyl-3-thiosemicarbazide (1.052 g, 0.01 mol)
-
Methanol (100 mL)
-
Reflux apparatus, filtration equipment
Procedure:
-
Dissolve this compound in 50 mL of warm methanol in a round-bottom flask.
-
In a separate beaker, dissolve 4-methyl-3-thiosemicarbazide in 50 mL of warm methanol.
-
Add the thiosemicarbazide solution to the aldehyde solution.
-
Heat the mixture to reflux and maintain for one hour. A yellow precipitate will form during this time.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold methanol to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Validation: The integrity of the synthesized compound is confirmed through spectroscopic methods (NMR, IR) and elemental analysis. The absence of a ν(S-H) band in the IR spectrum confirms the thione conformation in the solid state.[2]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[4][5]
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a cancer cell line.
Caption: Standard workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well microplate at a predetermined density (e.g., 2 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include untreated (vehicle control) and blank (medium only) wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]
-
Formazan Formation: Incubate the plate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength of approximately 570 nm.[6]
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).
Part 2: Antimicrobial Activity - Combating Pathogenic Microbes
Beyond cancer, derivatives of the 6-methyl-2-oxo-quinoline scaffold have demonstrated significant potential as antimicrobial agents. The structural diversity achievable from the parent carbaldehyde allows for the development of compounds active against a spectrum of bacteria and fungi.
Key Antimicrobial Derivatives
Schiff bases, formed by condensing the carbaldehyde with various primary amines, are a particularly important class of antimicrobial quinoline derivatives.[7] These compounds, along with their metal complexes, have shown moderate to excellent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria, as well as fungal pathogens like Candida albicans.[7][8]
Data Summary: Minimum Inhibitory Concentration (MIC) of Related Quinoline Schiff Base Complexes
| Compound | E. coli (µg/mL) | K. pneumoniae (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| Complex Q5 | >1000 | 0.8 | 50 | [8] |
| Complex Q8 | 1.6 | 0.1 | 100 | [8] |
| Ciprofloxacin (Std.) | 1.6 | 0.8 | 0.2 | [8] |
Note: Data is for related quinoline-2-carbaldehyde Schiff base silver complexes, illustrating the antimicrobial potential of this compound class.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To find the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.
Procedure:
-
Prepare Inoculum: Grow the microbial strain in a suitable broth medium to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in the broth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (no compound) and a negative control (no microbes).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Part 3: Anti-inflammatory Activity - An Emerging Frontier
While less explored than their anticancer and antimicrobial properties, related quinoline structures show significant promise as anti-inflammatory agents.[9] The mechanisms often involve the modulation of key inflammatory pathways.
Potential Mechanisms of Action
Based on studies of analogous compounds, the anti-inflammatory effects of quinoline derivatives are likely mediated by the inhibition of pro-inflammatory enzymes and signaling molecules.[10][11]
-
Inhibition of Cyclooxygenase (COX) Enzymes: These enzymes are critical for the production of prostaglandins, which are key mediators of inflammation and pain.
-
Modulation of Cytokine Production: Quinoline derivatives may suppress the production or activity of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β).[12]
-
Inhibition of Phosphodiesterase 4 (PDE4): PDE4 is an enzyme involved in the inflammatory cascade, and its inhibition can lead to a reduction in inflammation.[11]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model used to screen for the acute anti-inflammatory activity of novel compounds.
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a live animal model.
References
- 1. This compound|101382-53-0 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Vilsmeier-Haack Formylation for Quinoline Synthesis
This guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of quinolines, a critical scaffold in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this powerful formylation and cyclization reaction, provide detailed, field-tested protocols, and explore the factors that govern its success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic tool.
Introduction: The Strategic Importance of the Vilsmeier-Haack Reaction in Quinoline Synthesis
The quinoline nucleus is a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials. Consequently, efficient and versatile methods for its synthesis are of paramount importance. Among the various synthetic strategies, the Vilsmeier-Haack reaction offers a particularly effective and straightforward route to highly functionalized quinolines, specifically 2-chloro-3-formylquinolines, from readily available N-arylacetamides.[1][2] These products serve as versatile intermediates for further synthetic transformations, enabling the construction of complex molecular architectures.[1][3]
The classical Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using the Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] In the context of quinoline synthesis, the reaction proceeds via an intramolecular cyclization of an N-arylacetamide, which is both formylated and chlorinated in a one-pot process.[1] This method is valued for its operational simplicity, good yields, and the ability to introduce valuable chloro and formyl functionalities simultaneously.[6][7]
Mechanistic Insights: Understanding the "Why" Behind the Synthesis
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines is a multi-step process that begins with the formation of the electrophilic Vilsmeier reagent.
Formation of the Vilsmeier Reagent
The reaction is initiated by the interaction of DMF with POCl₃ to form the highly electrophilic Vilsmeier reagent, a (chloromethylene)dimethyliminium salt.[3][5] This reagent is the key formylating species in the reaction.
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
Electrophilic Attack and Cyclization Cascade
The N-arylacetamide substrate, possessing a nucleophilic aromatic ring, attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by a series of intramolecular reactions, including cyclization and dehydration, ultimately leading to the formation of the quinoline ring system. The presence of the chloro and formyl groups in the final product is a direct consequence of the nature of the Vilsmeier reagent and the reaction conditions.
Caption: Simplified mechanistic pathway for the Vilsmeier-Haack quinoline synthesis.
Experimental Protocol: A Validated Step-by-Step Guide
The following protocol for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides has been optimized for yield and purity.[7]
Materials and Reagents
-
Substituted N-arylacetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate solution, saturated
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Reaction Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, dissolve the N-arylacetamide (1 equivalent) in anhydrous DMF.
-
Addition of POCl₃: Cool the flask to 0-5 °C in an ice bath. Add POCl₃ (typically 4-12 equivalents, optimization may be required) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C. The molar ratio of POCl₃ to the acetanilide is a critical parameter that can significantly influence the reaction yield.[8]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for a short period, then heat the mixture to 80-90 °C.[7] The reaction time can vary from a few hours to overnight, depending on the substrate.[6][7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[8][9]
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. This step is crucial for the precipitation of the product.[9]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Scope and Limitations: Understanding Substrate Effects
The success of the Vilsmeier-Haack quinoline synthesis is highly dependent on the electronic nature of the substituents on the N-arylacetamide.
Favorable Substituents
-
Electron-donating groups (EDGs) on the aromatic ring of the N-arylacetamide generally facilitate the reaction, leading to higher yields and shorter reaction times.[1] This is because EDGs increase the nucleophilicity of the aromatic ring, promoting the initial electrophilic attack by the Vilsmeier reagent.
Unfavorable Substituents
-
Electron-withdrawing groups (EWGs) on the aromatic ring can significantly hinder the reaction, often resulting in low yields or failure to produce the desired quinoline. In some cases, strongly deactivating groups may lead to the formation of side products like formamidines.[9]
Table 1: Representative Yields of 2-Chloro-3-formylquinolines from Various Substituted Acetanilides
| Substituent on Acetanilide | Position | Yield (%) | Reference |
| H | - | Good | |
| 4-Methyl | para | 75 | [6] |
| 4-Methoxy | para | Good | |
| 4-Chloro | para | Moderate | |
| 4-Nitro | para | Poor/No Reaction | |
| 2-Methyl | ortho | Good | [7] |
| 3-Methoxy | meta | High |
Note: Yields are approximate and can vary based on specific reaction conditions.
Synthetic Utility of 2-Chloro-3-formylquinolines
The 2-chloro-3-formylquinoline products are valuable synthetic intermediates. The chloro and formyl groups can be readily transformed into a wide array of other functionalities, allowing for the synthesis of diverse quinoline derivatives.[1]
-
Nucleophilic Substitution of the Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of various substituents.
-
Transformations of the Formyl Group: The aldehyde functionality can be converted into other groups such as nitriles, esters, and imines, or used in condensation reactions to build more complex heterocyclic systems.[10]
Caption: Derivatization possibilities of 2-chloro-3-formylquinolines.
Troubleshooting and Optimization
Common issues encountered during the Vilsmeier-Haack synthesis of quinolines include low yields and the formation of impurities.
-
Low Yield: This can often be attributed to insufficient heating, a non-optimal POCl₃ to substrate ratio, or the presence of moisture.[8] Ensure all reagents and glassware are anhydrous and consider optimizing the amount of POCl₃.
-
Impurity Formation: Over-running the reaction or excessively high temperatures can lead to the formation of tarry by-products.[9] Careful monitoring by TLC is essential.[8][9] Improper work-up, particularly incomplete neutralization, can also lead to purification difficulties.[8][9]
Conclusion
The Vilsmeier-Haack reaction is a robust and highly effective method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. Its operational simplicity, coupled with the synthetic versatility of the products, makes it an invaluable tool for chemists in both academic and industrial settings. A solid understanding of the reaction mechanism and the influence of substrate electronics is key to successfully applying this powerful reaction in the synthesis of novel quinoline-based molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. chemijournal.com [chemijournal.com]
- 7. chemijournal.com [chemijournal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
An In-depth Technical Guide to 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS 101382-53-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a versatile chemical building block with significant applications in medicinal chemistry and materials science.
Section 1: Compound Identification and Physicochemical Properties
1.1. Nomenclature and Identifiers
-
Systematic Name: this compound[1]
-
Alternative Names: 2-Hydroxy-6-methylquinoline-3-carbaldehyde[2][3][4]
1.2. Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Physical Form | Solid, Yellow crystalline powder | [2][5] |
| Molecular Weight | 187.2 g/mol | [2][5][10] |
| Melting Point | >250 °C | [5] |
| Purity | ≥95% - 99% (HPLC) | [2][5] |
| InChI Key | ULNTVPBXVATJMS-UHFFFAOYSA-N | [1][5] |
| pKa (Predicted) | 10.83 ± 0.70 | [7] |
Section 2: Synthesis and Chemical Reactivity
2.1. Synthesis Pathway
The primary method for synthesizing this compound is through a Vilsmeier-Haack formylation reaction. This is followed by the hydrolysis of the resulting chloroquinoline intermediate. This process is known for being reliable and scalable, making it suitable for producing the compound for research purposes.[1]
To promote greener chemistry, recent advancements focus on solvent-free conditions, such as melt reactions at 150°C which can reduce the use of dimethylformamide (DMF) by 95%.[1] The use of heterogeneous catalysts like zeolite-supported POCl₃ also helps in minimizing waste and allows for the catalyst to be reused for multiple cycles.[1]
Typical Reaction Parameters:
-
Initial Temperature: 0°C[1]
-
Reflux Temperature: 110–120°C[1]
-
Reaction Time: 4–5 hours[1]
-
Yield: 70–85%[1]
2.2. Chemical Reactivity
The aldehyde functional group is a key feature, providing a reactive site for condensation reactions with amines, hydrazides, and thiosemicarbazides.[1] This reactivity allows for the creation of diverse chemical libraries for screening purposes.[1] Common reactions include:
-
Oxidation: Using potassium permanganate in acidic or neutral conditions.[1]
-
Reduction: With sodium borohydride in methanol or ethanol.[1]
-
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.[1]
Section 3: Applications in Scientific Research
This quinoline carbaldehyde derivative is a significant precursor in the synthesis of novel bioactive molecules.[1]
3.1. Medicinal Chemistry and Drug Discovery
-
Anticancer Research: The compound is a crucial intermediate for creating thiosemicarbazone pro-ligands and their metal complexes.[1] Copper(II) complexes derived from this molecule have demonstrated potent and selective anticancer activity against various human tumor cell lines, including melanoma (A375), pancreatic (BxPC3), and colon (HCT-15) cancers.[1] Some of these complexes show IC50 values in the sub-micromolar range, which is significantly lower than the chemotherapy drug cisplatin, and they show promise in overcoming cisplatin resistance.[1]
-
Antimicrobial and Antimalarial Development: The scaffold of this compound is valuable for developing new antimalarial and antimicrobial agents.[1]
-
Enzyme Inhibitors and Receptor Modulators: It is explored as a foundational structure for designing new pharmaceuticals, particularly enzyme inhibitors and receptor modulators.[1]
3.2. Materials Science and Industrial Applications
-
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and coordination compounds.[1]
-
Dyes and Pigments: The compound is utilized in the production of dyes and pigments.[1]
-
Analytical Chemistry: It is also employed in analytical methods for the detection and quantification of other substances.[2]
Section 4: Experimental Protocols
The following diagram illustrates a generalized workflow for synthesizing and evaluating the anticancer properties of metal complexes derived from this compound.
Caption: Workflow for Synthesis and Anticancer Screening.
Section 5: Safety and Handling
5.1. Hazard Identification
5.2. Precautionary Measures and First Aid
-
Handling: Use in a well-ventilated area.[11] Avoid breathing dust, fumes, or vapors and prevent contact with skin and eyes.[11][12] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Recommended storage temperature is 0-8°C.[2]
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water.[12] If irritation or a rash occurs, seek medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes.[12] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[11] Never give anything by mouth to an unconscious person.[11][12]
-
5.3. Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12] Avoid release into the environment.[12]
Section 6: Conclusion
This compound is a valuable and versatile building block in modern chemical research. Its utility as a precursor for potent anticancer agents and other bioactive molecules underscores its importance in drug discovery and development. The straightforward synthesis and reactive nature of its aldehyde group provide a robust platform for creating diverse molecular structures for further investigation. As with all laboratory chemicals, adherence to strict safety protocols is essential when handling and using this compound.
References
- 1. This compound|101382-53-0 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 101382-53-0 | 4H15-1-9V | MDL MFCD02997941 | 2-Hydroxy-6-methylquinoline-3-carbaldehyde | SynQuest Laboratories [synquestlabs.com]
- 4. 2-hydroxy-6-methylquinoline-3-carbaldehyde suppliers USA [americanchemicalsuppliers.com]
- 5. This compound | 101382-53-0 [sigmaaldrich.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Page loading... [guidechem.com]
- 8. This compound, CasNo.101382-53-0 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]
- 9. 6-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-CARBALDEHYDE | 101382-53-0 [chemicalbook.com]
- 10. calpaclab.com [calpaclab.com]
- 11. targetmol.com [targetmol.com]
- 12. pccarx.com [pccarx.com]
- 13. merck.com [merck.com]
Unlocking the Therapeutic Potential of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: A Technical Guide to Putative Molecular Targets
For Immediate Release
[City, State] – January 3, 2026 – As the quest for novel therapeutic agents continues, the scientific community is increasingly focusing on versatile chemical scaffolds with the potential for broad-spectrum biological activity. Among these, 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has emerged as a compound of significant interest. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the potential therapeutic targets of this promising molecule, drawing upon the established activities of its derivatives and the broader class of quinoline compounds.
Introduction: The Quinoline Core and its Therapeutic Promise
The quinoline ring system is a fundamental heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1] Derivatives of this core structure have been successfully developed as anticancer, antimalarial, and antimicrobial agents.[1][2] this compound serves as a key precursor in the synthesis of many of these bioactive molecules, particularly through the formation of thiosemicarbazone pro-ligands and their metal complexes.[3][4] While direct studies on the molecular targets of the parent aldehyde are limited, the extensive research on its derivatives provides a robust foundation for identifying its potential therapeutic avenues.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of this compound have demonstrated significant cytotoxicity against various human tumor cell lines, including those resistant to conventional chemotherapeutics like cisplatin.[5][6] This potent anticancer activity is likely mediated through the modulation of several key cellular pathways and direct interaction with multiple molecular targets.
Putative Anticancer Targets
Based on the known mechanisms of quinoline-based anticancer agents, the following are proposed as high-priority potential targets for this compound:
-
DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring is a classic pharmacophore for DNA intercalation, a process that disrupts DNA replication and transcription, ultimately leading to apoptosis.[7] Furthermore, many quinoline derivatives are known inhibitors of topoisomerase I and II, enzymes that are critical for resolving DNA topological stress during cellular processes.[8] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and cell death.[9]
-
Protein Kinase Inhibition: Dysregulation of protein kinase activity is a hallmark of cancer. Quinoline derivatives have been shown to inhibit a variety of kinases involved in cancer progression, including:
-
Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10] Inhibition of VEGFR-2 can stifle tumor growth and metastasis.
-
Serine/Threonine Kinases: Pim-1 kinase and c-Jun N-terminal kinase (JNK) are involved in cell survival and proliferation pathways.[3][4] Their inhibition can promote apoptosis in cancer cells.
-
-
Tubulin Polymerization Disruption: Microtubules, dynamic polymers of tubulin, are essential components of the mitotic spindle and are crucial for cell division. Compounds that interfere with tubulin polymerization can arrest the cell cycle in mitosis and induce apoptosis.[2]
-
Proteasome Inhibition: The proteasome is a multi-protein complex responsible for degrading unwanted or damaged proteins.[11] Inhibition of the proteasome leads to the accumulation of these proteins, causing cellular stress and triggering apoptosis. This is a validated strategy in cancer therapy.[8][11]
Signaling Pathways and Visualization
The potential anticancer mechanisms of this compound can be visualized as an integrated network of cellular events.
Figure 1. Putative anticancer mechanisms of action.
Experimental Protocols for Target Validation
-
Objective: To determine if this compound intercalates into DNA.
-
Method: A fluorescence displacement assay using a known DNA intercalator, such as ethidium bromide (EtBr), can be employed.
-
Procedure:
-
Prepare a solution of calf thymus DNA (ctDNA) and EtBr in a suitable buffer (e.g., Tris-HCl).
-
Measure the baseline fluorescence of the ctDNA-EtBr complex.
-
Titrate increasing concentrations of this compound into the solution.
-
Measure the fluorescence at each concentration. A decrease in fluorescence indicates displacement of EtBr by the compound, suggesting intercalation.
-
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the binding constant.
-
Objective: To assess the inhibitory activity of the compound against specific protein kinases (e.g., VEGFR-2, Pim-1).
-
Method: A variety of commercial kinase assay kits are available, often based on luminescence (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).
-
Procedure:
-
Reconstitute the recombinant kinase, substrate, and ATP according to the manufacturer's instructions.
-
Add varying concentrations of this compound to the reaction wells.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, add the detection reagent to measure kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Antimalarial Activity: Targeting the Parasite's Achilles' Heel
The quinoline scaffold is the backbone of several critical antimalarial drugs, including quinine and chloroquine.[1][12] The mechanism of action for many of these compounds centers on disrupting the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.
Putative Antimalarial Targets
-
Heme Detoxification Pathway: In the acidic food vacuole of the malaria parasite, hemoglobin is digested, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Chloroquine and other quinolines are thought to accumulate in the food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and parasite death.[1][13]
-
Purine Nucleoside Phosphorylase (PNP): This enzyme is involved in the purine salvage pathway of the malaria parasite. Inhibition of PNP can disrupt the parasite's ability to synthesize nucleic acids.[12]
Signaling Pathways and Visualization
Figure 2. Putative antimalarial mechanisms of action.
Experimental Protocol for Target Validation
-
Objective: To determine if the compound inhibits the formation of β-hematin (synthetic hemozoin).
-
Method: A colorimetric assay based on the precipitation of β-hematin.
-
Procedure:
-
Prepare a solution of hemin chloride in a suitable solvent (e.g., DMSO).
-
Add the hemin solution to an acetate buffer at a pH that promotes polymerization.
-
Add varying concentrations of this compound.
-
Incubate the mixture to allow for β-hematin formation.
-
Centrifuge the samples and quantify the amount of remaining soluble heme in the supernatant using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of inhibition of heme polymerization and determine the IC50 value.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinoline derivatives have demonstrated broad-spectrum antimicrobial activity.[1] Their mechanisms of action often involve targeting essential bacterial and fungal cellular processes.
Putative Antimicrobial Targets
-
Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the primary targets of fluoroquinolone antibiotics.[7]
-
Cell Division Protein FtsZ: FtsZ is a prokaryotic homolog of tubulin and is crucial for bacterial cell division. Its inhibition leads to filamentation and cell death.[14]
-
Peptide Deformylase (PDF): This metalloenzyme is essential for bacterial protein maturation and is an attractive target for novel antibiotics.[15]
-
Fungal Cell Wall Synthesis: The fungal cell wall is a unique and essential structure, and its disruption is a key mechanism for many antifungal agents.
Signaling Pathways and Visualization
Figure 3. Putative antimicrobial mechanisms of action.
Experimental Protocol for Target Validation
-
Objective: To assess the inhibitory effect of the compound on bacterial DNA gyrase activity.
-
Method: An agarose gel-based assay that monitors the conversion of relaxed plasmid DNA to its supercoiled form.
-
Procedure:
-
Incubate relaxed plasmid DNA with purified DNA gyrase in the presence of ATP.
-
Include varying concentrations of this compound in the reaction mixtures.
-
Stop the reaction and separate the different DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with a fluorescent dye.
-
-
Data Analysis: Determine the concentration of the compound that inhibits the supercoiling activity of the enzyme.
Quantitative Data Summary
| Derivative Class | Target Cell Line/Organism | Reported Activity (IC50) |
| Copper(II) Thiosemicarbazone Complexes | Human Tumor Cell Lines | Sub-micromolar to low micromolar |
| Quinoline-based compounds | Plasmodium falciparum | Nanomolar to micromolar |
| Fluoroquinolones | Various Bacteria | Low micromolar |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics. The diverse biological activities exhibited by its derivatives strongly suggest that this core scaffold has the potential to interact with a multitude of therapeutically relevant molecular targets. The proposed targets and experimental protocols outlined in this guide provide a strategic framework for elucidating the precise mechanisms of action of this compound and for advancing its development as a potential anticancer, antimalarial, or antimicrobial agent. Future research should focus on the direct evaluation of this compound against the putative targets identified herein, as well as on the synthesis and screening of novel derivatives with improved potency and selectivity.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. ijmphs.com [ijmphs.com]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinine - Wikipedia [en.wikipedia.org]
- 13. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anticancer Properties of Quinoline-3-Carbaldehyde Derivatives
Foreword: The Quinoline Core as a Privileged Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is one such "privileged structure".[1][2] Its rigid, planar nature and versatile substitution points allow it to interact with a multitude of biological targets, making it a cornerstone in the development of drugs for various diseases, including cancer.[3][4] Several clinically approved anticancer drugs are built upon this scaffold, validating its significance in oncology.[1]
This guide focuses specifically on derivatives of quinoline-3-carbaldehyde . The aldehyde functional group at the C3 position is not merely a substituent; it is a highly versatile chemical handle. Its reactivity allows for the straightforward synthesis of a vast library of derivatives, most notably through condensation reactions to form Schiff bases and hydrazones.[2] This synthetic accessibility, combined with the inherent biological activity of the quinoline core, makes quinoline-3-carbaldehyde an exceptionally promising starting point for the discovery of novel anticancer agents. This document provides a technical overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds for researchers and drug development professionals.
Synthetic Strategies: Leveraging the 3-Carbaldehyde Moiety
The primary synthetic precursor for this class of compounds is often 2-chloroquinoline-3-carbaldehyde, which is readily prepared via the Vilsmeier-Haack reaction from acetanilides.[5] The true synthetic utility lies in the subsequent reactions of the aldehyde group. Condensation with various hydrazines, hydrazides, or amines provides a modular and efficient approach to generating diverse molecular libraries.
A particularly fruitful strategy involves the reaction with hydrazines or acylhydrazides to form hydrazone derivatives. This linkage introduces additional points for molecular interaction and can significantly modulate the compound's biological activity.[1]
Experimental Protocol: Synthesis of a Representative Quinoline-3-Carbaldehyde Hydrazone
This protocol describes the synthesis of a 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline derivative, adapted from methodologies that have yielded compounds with potent cytotoxic effects.[1]
Objective: To synthesize a quinoline-3-carbaldehyde hydrazone derivative via a two-step process: (1) nucleophilic substitution at the C2 position, and (2) condensation at the C3-aldehyde.
Step 1: Synthesis of 2-(1H-Benzotriazol-1-yl)quinoline-3-carbaldehyde (Intermediate)
-
To a stirred solution of 2-chloroquinoline-3-carbaldehyde (1.0 eq) in dimethylformamide (DMF), add benzotriazole (3.0 eq).
-
Heat the reaction mixture at 40°C for 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Scientist's Note: Unlike similar reactions with other azoles, this substitution proceeds efficiently without the need for a base, simplifying the workup process.[1]
-
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the intermediate aldehyde.
Step 2: Synthesis of the Final Hydrazone Compound (e.g., 5e from source[1])
-
Dissolve the intermediate aldehyde (1.0 eq) from Step 1 in a minimal amount of hot DMF.
-
In a separate flask, dissolve 2-hydrazinylpyridine (1.0 eq) in methanol.
-
Add the methanolic solution of 2-hydrazinylpyridine dropwise to the stirred DMF solution of the aldehyde.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Scientist's Note: The formation of the hydrazone C=N bond is the critical step. Refluxing ensures the reaction goes to completion. The choice of the hydrazine component (in this case, 2-hydrazinylpyridine) is a key determinant of the final compound's biological activity.[1]
-
-
After cooling, the product typically crystallizes out of the solution.
-
Collect the crystals by vacuum filtration, wash with cold methanol, and dry in vacuo.
-
Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, IR) to confirm its structure and purity.
Workflow for Anticancer Evaluation
A systematic workflow is essential to identify and characterize the anticancer potential of newly synthesized derivatives. The process begins with broad cytotoxicity screening and funnels down to detailed mechanistic investigations for the most promising candidates.
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard colorimetric assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]
Objective: To quantify the reduction in cell viability of a cancer cell line after treatment with quinoline-3-carbaldehyde derivatives.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well microtiter plates at a density of approximately 5 × 10³ cells/well in 100 µL of complete culture medium (e.g., DMEM).[6] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO equivalent) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
Scientist's Note: A 48-hour incubation period is a standard duration to observe significant antiproliferative effects. This may be optimized depending on the cell line's doubling time.
-
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Self-Validation Check: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. Visually inspect for formazan precipitation in the control wells.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability using the formula: (OD of treated cells / OD of control cells) × 100. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
In Vitro Anticancer Activity and Structure-Activity Relationship (SAR)
Numerous studies have demonstrated that quinoline-3-carbaldehyde derivatives possess significant cytotoxic activity against a range of human cancer cell lines. The potency is highly dependent on the nature of the substituents introduced via the C3-aldehyde.
Quantitative Data Summary
The following table summarizes the IC₅₀ values for representative derivatives, highlighting the impact of different structural modifications.
| Compound ID (Reference) | Core Structure Modification | Cancer Cell Line | IC₅₀ (µM) |
| 5e [1] | 2-(Benzotriazol-1-yl), 3-(Pyridin-2-yl)hydrazone | DAN-G (Pancreatic) | 1.23 |
| 5e [1] | 2-(Benzotriazol-1-yl), 3-(Pyridin-2-yl)hydrazone | LCLC-103H (Lung) | 1.49 |
| 5e [1] | 2-(Benzotriazol-1-yl), 3-(Pyridin-2-yl)hydrazone | SISO (Cervical) | 1.41 |
| 7a [1] | 2-(Benzotriazol-1-yl), 3-(Benzoyl)hydrazone | DAN-G (Pancreatic) | 2.52 |
| 9h [1] | 2-(Benzotriazol-1-yl), 3-(Naphthalene-2-sulfonyl)hydrazone | SISO (Cervical) | 2.89 |
| 5i [6] | 2-Chloro-6-ethoxy, 3-(Benzothiazol-2-yl)methanimine | MCF-7 (Breast) | 10.65 |
| 5i [6] | 2-Chloro-6-ethoxy, 3-(Benzothiazol-2-yl)methanimine | A549 (Lung) | 10.89 |
Data synthesized from multiple sources demonstrate activity across various cancer types.[1][6]
Analysis of Structure-Activity Relationships (SAR)
The data reveal several key trends that guide the rational design of more potent derivatives.
-
Substitution at Position 2: The substituent at the C2 position of the quinoline ring is critical. Replacing the initial chloro group with a bulky heterocyclic moiety like benzotriazole leads to a significant increase in cytotoxic potency compared to derivatives retaining the chlorine.[1][6] In contrast, substitution with a smaller 1,2,4-triazole ring resulted in inactive compounds, suggesting that both electronic properties and sterics at this position are crucial for activity.[1]
-
The Hydrazone Linker: The C3-hydrazone moiety is a highly effective linker. Derivatives featuring a simple hydrazone (e.g., with pyridine) showed the highest potency, with IC₅₀ values in the low micromolar range.[1] Acylhydrazone and sulfonylhydrazone derivatives also exhibited good activity, though generally less potent than the corresponding simple hydrazones.
-
Substituents on the Quinoline Ring: Modifications on the benzo part of the quinoline ring also modulate activity. For instance, in a series of Schiff bases, an ethoxy group at the C6 position (compound 5i) conferred greater potency against both breast and lung cancer cell lines compared to unsubstituted or methyl-substituted analogs.[6]
Mechanisms of Anticancer Action
The cytotoxic effects of quinoline-3-carbaldehyde derivatives are not merely due to non-specific toxicity but are often traced to specific cellular pathways, primarily the induction of apoptosis and cell cycle arrest.[4][7]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. Several studies have shown that active quinoline derivatives trigger the intrinsic apoptotic pathway.[4] This pathway is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization.
Active compounds have been found to up-regulate pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins like Bcl-2.[8] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the execution of apoptosis.[4]
Cell Cycle Arrest
In addition to apoptosis, these derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[7] By interfering with the cell division machinery, the compounds prevent cancer cells from replicating, ultimately leading to cell death. The specific phase of arrest (e.g., G2/M or S phase) can vary depending on the compound's structure and the cancer cell type.[7]
Conclusion and Future Perspectives
The quinoline-3-carbaldehyde scaffold is a validated and highly promising platform for the development of novel anticancer agents. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, and SAR studies have provided clear guidance for potency optimization. The most active derivatives identified to date exhibit low micromolar to sub-micromolar activity against a range of cancer cell lines, operating primarily through the induction of apoptosis and cell cycle arrest.
Future research in this area should focus on:
-
In Vivo Efficacy: The most promising lead compounds must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles in a whole-organism setting.
-
Target Identification: While the downstream effects (apoptosis, cell cycle arrest) are known, the precise molecular target(s) of many of these derivatives remain to be elucidated. Kinase inhibition panels and proteomic studies could uncover specific interactions.
-
Optimization of Drug-like Properties: Further chemical modifications should aim not only to enhance potency but also to improve solubility, metabolic stability, and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to increase the likelihood of clinical success.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
synthesis of thiosemicarbazone derivatives from 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Application Notes & Protocols
Topic: Synthesis of Thiosemicarbazone Derivatives from 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of novel thiosemicarbazone derivatives through the condensation reaction of this compound with various thiosemicarbazides. Thiosemicarbazones incorporating a quinoline scaffold are a class of compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The quinoline moiety, a privileged heterocyclic structure, often imparts valuable pharmacological characteristics to the final molecule.[4][5] This guide details a robust and reproducible protocol, explains the underlying chemical principles, and outlines the necessary steps for reaction monitoring, product purification, and structural characterization. The methodologies presented herein are designed to be a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Synthesis Overview & Mechanism
The synthesis of thiosemicarbazones from an aldehyde is a classic example of a condensation reaction, specifically the formation of a Schiff base. The reaction proceeds via a nucleophilic addition of the primary amine group of the thiosemicarbazide to the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond (azomethine group) characteristic of the thiosemicarbazone product.[6]
The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which effectively dissolves the reactants and facilitates the reaction upon heating under reflux.[7][8] In some cases, a catalytic amount of acid can be used to accelerate the dehydration step, though it is often not necessary for reactive aldehydes.[9]
General Reaction Scheme
Caption: General reaction for the synthesis of quinoline-thiosemicarbazones.
Experimental Protocol
This protocol details the synthesis of 2-( (6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazine-1-carbothioamide, a representative derivative. The procedure can be adapted for various N4-substituted thiosemicarbazides.[7]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |
| This compound | 91450-93-6 | 187.19 | Sigma-Aldrich, etc. | Starting aldehyde. |
| Thiosemicarbazide | 79-19-6 | 91.13 | Commercial | Nucleophile. |
| 4-Methyl-3-thiosemicarbazide | 6610-29-3 | 105.16 | Commercial | Example of an N4-substituted derivative.[7] |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | Commercial | Reaction solvent. |
Step-by-Step Synthesis Procedure
-
Reactant Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.87 g, 0.01 mol). Add 50 mL of warm methanol and stir until the aldehyde is fully dissolved.
-
Addition of Thiosemicarbazide: In a separate beaker, dissolve thiosemicarbazide (0.91 g, 0.01 mol) in 50 mL of warm methanol. Add this solution to the stirring solution of the aldehyde in the round-bottom flask.
-
Rationale: Using a 1:1 molar ratio of reactants is crucial for efficient conversion and to minimize side products. Dissolving the reactants separately before mixing ensures a homogeneous reaction mixture.[7]
-
-
Reaction under Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle. Continue to stir the mixture under reflux for 1-2 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Mobile Phase: Ethyl acetate/n-hexane (1:4 or similar polarity).
-
Procedure: Spot the starting aldehyde, the thiosemicarbazide, and the reaction mixture on a TLC plate. The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
-
Product Isolation: After the reaction is complete (as indicated by TLC or after the reflux period), cool the flask to room temperature. A significant amount of solid product should precipitate.
-
Filtration: Collect the yellow solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials or soluble impurities.
-
Rationale: Washing with a cold solvent minimizes the loss of the desired product, which may have some solubility in the hot solvent.[9]
-
-
Drying: Dry the purified product under vacuum or in a desiccator to obtain the final thiosemicarbazone derivative. Record the final yield and melting point. Yields for this reaction are typically high, often in the range of 80-90%.[7]
Characterization of Synthesized Derivatives
To confirm the identity and purity of the synthesized thiosemicarbazone, a combination of spectroscopic techniques is essential.
Spectroscopic Data
The following table summarizes the expected characteristic peaks for quinoline-thiosemicarbazone derivatives based on literature data.[7][10]
| Technique | Functional Group / Proton | Expected Chemical Shift / Wavenumber |
| FTIR (cm⁻¹) | N-H (stretching) | 3150-3400 (broad peaks) |
| C=O (Quinoline) | ~1650 (strong) | |
| C=N (Azomethine) | 1550-1600 | |
| C=S (Thione) | 800-850 and/or 1200-1250 | |
| ¹H NMR (ppm) | -NH (Thioamide) | 11.0 - 11.5 (singlet) |
| -NH (Hydrazine) | 8.0 - 8.5 (singlet) | |
| -N=CH (Azomethine) | 8.0 - 8.6 (singlet) | |
| Aromatic Protons | 7.0 - 9.0 (multiplets) | |
| ¹³C NMR (ppm) | C=S (Thione) | 175 - 185 |
| C=O (Quinoline) | ~162 | |
| C=N (Azomethine) | 140 - 150 |
Overall Experimental Workflow
The entire process, from initial setup to final analysis, can be visualized as a sequential workflow.
Caption: Step-by-step workflow for synthesis and analysis.
Applications and Future Directions
The synthesized quinoline-thiosemicarbazone derivatives are valuable candidates for various biological screenings. Their structural features make them potent iron chelators, a property linked to anticancer activity by inhibiting iron-dependent enzymes like ribonucleotide reductase.[1] Numerous studies have demonstrated the efficacy of these compounds against a range of cancer cell lines, often inducing apoptosis through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.[11][12]
Furthermore, these derivatives have shown promising antibacterial and antifungal activities, making them attractive scaffolds for the development of new antimicrobial agents to combat drug-resistant pathogens.[2][10][13] Future research could focus on:
-
SAR Studies: Synthesizing a library of derivatives with varied substitutions on both the quinoline ring and the N4-position of the thiosemicarbazide to establish structure-activity relationships.
-
Metal Complexation: Using the synthesized thiosemicarbazones as ligands to create metal complexes (e.g., with Copper, Zinc, Cobalt), which have been shown to possess enhanced biological activity compared to the ligands alone.[7][12]
-
Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by the most potent compounds to elucidate their mechanism of action.[11]
The straightforward and efficient synthesis protocol detailed here provides a solid foundation for researchers to explore the rich medicinal chemistry of quinoline-thiosemicarbazone hybrids.
References
- 1. Synthesis and characterization of quinoline-based thiosemicarbazones and correlation of cellular iron-binding efficacy to anti-tumor efficacy [pubmed.ncbi.nlm.nih.gov]
- 2. ashdin.com [ashdin.com]
- 3. Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer’s Disease‒Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of this compound-4n-Substituted Thiosemicarbazones | MDPI [mdpi.com]
- 8. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Three novel transition metal complexes of 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone: synthesis, crystal structure, cytotoxicity, and mechanism of action - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to the Synthesis and Characterization of Metal Complexes with 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Derived Ligands
Introduction: The Versatility of Quinolone Scaffolds in Coordination Chemistry
The 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde moiety is a privileged scaffold in medicinal chemistry and materials science. As a derivative of the quinolone class of compounds, it possesses inherent biological relevance and a reactive aldehyde group ripe for chemical modification.[1][2] While the carbaldehyde itself can act as a ligand, its true potential in coordination chemistry is often unlocked by converting it into a more elaborate Schiff base ligand. This conversion dramatically enhances its chelating ability, allowing it to form stable, well-defined complexes with a variety of transition metals.
These metal complexes are of significant interest to researchers in drug development due to their potential to exhibit enhanced biological activities, including anticancer and antimicrobial properties, often surpassing those of the parent ligands.[3][4] This guide provides a comprehensive overview of the principles and detailed protocols for the synthesis, purification, and characterization of metal complexes derived from this versatile quinolone building block, with a focus on its thiosemicarbazone derivative, a common and potent chelating agent.[3][5]
Section 1: The Ligand System: From Aldehyde to a Multidentate Schiff Base
The strategic heart of this protocol lies in the initial condensation of this compound with a primary amine to form a Schiff base (an imine). A particularly effective and widely studied approach involves condensation with thiosemicarbazide.[5][6]
Causality of Ligand Choice: The resulting ligand, this compound thiosemicarbazone, is not merely an intermediate but a sophisticated tridentate chelating agent. Coordination with a metal ion typically occurs through three specific sites:
-
The oxygen atom of the quinolone carbonyl group.
-
The nitrogen atom of the azomethine (imine) group.
-
The sulfur atom of the thione group (after tautomerization and deprotonation).
This tridentate ONS donor set allows the ligand to wrap around a metal center, forming stable five- and six-membered chelate rings.[6] This chelation effect significantly increases the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands.
Caption: Ligand formation and subsequent metal chelation pathway.
Section 2: Experimental Protocols
These protocols are designed to be self-validating, with characterization checkpoints ensuring the integrity of the products at each stage.
Protocol 1: Synthesis of the Schiff Base Ligand (H₂L)
This procedure details the synthesis of this compound thiosemicarbazone (H₂L).
Rationale: The reaction is a classic condensation performed under reflux in methanol. Methanol is an excellent solvent for both reactants and its boiling point is ideal for promoting the reaction without degrading the components. The product is poorly soluble in cold methanol, facilitating its isolation in high purity by simple filtration.[5]
Materials:
-
This compound (1.87 g, 10 mmol)
-
Thiosemicarbazide (0.91 g, 10 mmol)
-
Methanol (100 mL)
-
Standard reflux and filtration apparatus
Step-by-Step Procedure:
-
Reactant Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.87 g (10 mmol) of this compound in 50 mL of warm methanol.
-
Addition: In a separate beaker, dissolve 0.91 g (10 mmol) of thiosemicarbazide in 50 mL of warm methanol. Add this solution to the flask containing the aldehyde.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. A yellow precipitate will typically form as the reaction proceeds.[5]
-
Isolation: After the reflux period, cool the reaction mixture to room temperature. If necessary, cool further in an ice bath to maximize precipitation.
-
Purification: Collect the yellow solid product by vacuum filtration. Wash the solid sequentially with cold methanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified ligand under vacuum. A typical yield is around 90%.[5]
-
Validation: Confirm the structure via ¹H NMR and FT-IR spectroscopy before proceeding. The absence of a strong aldehyde C-H stretch (around 2700-2800 cm⁻¹) and the appearance of an N-H stretch in the FT-IR spectrum are key indicators of success.
Protocol 2: Synthesis of a Representative Metal(II) Complex: [Cu(L)(H₂O)]·NO₃
This protocol describes a general method for synthesizing a Copper(II) complex using the Schiff base ligand (H₂L) prepared in Protocol 1.[3][6]
Rationale: The complexation is performed in methanol under reflux. A 1:1 molar ratio of ligand to metal salt is used. The reaction involves the deprotonation of the ligand, which is facilitated by the coordination to the metal center. In some cases, a weak base may be added, but often the reaction proceeds without it.[7]
Materials:
-
Schiff Base Ligand (H₂L) from Protocol 1 (0.26 g, 1 mmol)
-
Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) or similar Cu(II) salt (0.24 g, 1 mmol)
-
Methanol (40 mL)
-
Standard reflux and filtration apparatus
Step-by-Step Procedure:
-
Ligand Suspension: Suspend 0.26 g (1 mmol) of the H₂L ligand in 20 mL of methanol in a 100 mL round-bottom flask equipped with a stirrer and reflux condenser.
-
Metal Salt Addition: Dissolve 0.24 g (1 mmol) of Cu(NO₃)₂·3H₂O in 20 mL of methanol and add this solution to the ligand suspension.
-
Reaction: Heat the mixture to reflux (approx. 70°C) and maintain for 4-8 hours.[6] A color change and the formation of a new precipitate indicate complex formation.
-
Isolation: Cool the reaction mixture to room temperature. Collect the resulting solid complex by vacuum filtration.
-
Purification: Wash the complex with fresh methanol to remove unreacted starting materials and then with diethyl ether.
-
Drying: Dry the final product under vacuum.
-
Validation: Proceed to detailed characterization as outlined in Section 3.
Caption: Experimental workflow for metal complex synthesis.
Section 3: Physicochemical Characterization
Thorough characterization is essential to confirm the successful formation of the complex and to elucidate its structure.
Trustworthiness through Validation: Each technique provides a piece of the structural puzzle. Congruence across all analytical data provides high confidence in the final product's identity and purity.
| Technique | Purpose | Expected Observations for a Cu(II) Thiosemicarbazone Complex |
| Elemental Analysis (CHN) | Confirms the empirical formula and stoichiometry of the complex. | Experimental C, H, N values should match the calculated values for the proposed formula (e.g., [Cu(C₁₂H₁₀N₄OS)(H₂O)]·NO₃). |
| FT-IR Spectroscopy | Identifies coordination sites by observing shifts in vibrational frequencies upon complexation. | - Shift of the C=O stretch to a lower wavenumber.- Shift of the C=N (azomethine) stretch, confirming coordination.- Appearance of new bands in the far-IR region (400-600 cm⁻¹) corresponding to M-O and M-N bonds. |
| UV-Visible Spectroscopy | Probes the electronic transitions within the complex. | - Intraligand (π→π, n→π) transitions, often shifted from the free ligand spectrum.- Ligand-to-Metal Charge Transfer (LMCT) bands.- Lower energy d-d transition bands, which are characteristic of the metal ion's coordination geometry.[8] |
| Molar Conductivity | Determines whether the complex is an electrolyte or non-electrolyte in solution. | A value in a specific solvent (e.g., DMF or DMSO) will indicate if any counter-ions are present outside the primary coordination sphere.[9] |
| Magnetic Susceptibility | Determines the number of unpaired electrons and provides insight into the geometry of the complex. | For a Cu(II) (d⁹) complex, the magnetic moment is typically ~1.73 B.M., consistent with one unpaired electron. |
Section 4: Applications & Future Directions
The primary motivation for synthesizing these complexes is often their potential application in drug discovery and development.
-
Anticancer Activity: Many quinolone-based metal complexes, including those with Copper(II) and Zinc(II), have demonstrated significant cytotoxicity against various human tumor cell lines, in some cases exceeding the efficacy of established drugs like cisplatin.[3][5] The proposed mechanism often involves interaction with DNA through intercalation and the induction of apoptosis via mitochondrial pathways.[3]
-
Antimicrobial Properties: The chelation of metal ions to quinolone scaffolds can enhance their antibacterial and antifungal activities.[1][4] This is a promising avenue for combating drug-resistant pathogens.
Researchers are encouraged to use these protocols as a foundation for creating libraries of related complexes by varying the metal ion (e.g., Zn(II), Co(II), Ni(II))[3][6], or by modifying the Schiff base component to fine-tune the steric and electronic properties of the ligand system.
References
- 1. Quinolone antibiotics and their applications in metal complexes: An update [ajgreenchem.com]
- 2. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three novel transition metal complexes of 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone: synthesis, crystal structure, cytotoxicity, and mechanism of action - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Metal complexes of quinolone antibiotics and their applications: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemlett.com [jchemlett.com]
Introduction: The Significance of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in Drug Discovery
An In-Depth Technical Guide to the Analytical Characterization of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
This compound is a versatile chemical scaffold of considerable interest in medicinal chemistry and drug discovery. This compound serves as a pivotal precursor for the synthesis of novel bioactive molecules, particularly thiosemicarbazone pro-ligands and their metal complexes.[1] Research has demonstrated that derivatives of this quinoline carbaldehyde exhibit potent and selective anticancer activity against various human tumor cell lines.[1][2][3] Beyond its applications in oncology, this scaffold is a valuable intermediate for the development of compounds with potential antimalarial and antimicrobial properties. The aldehyde functional group provides a reactive site for straightforward condensation reactions, enabling the creation of diverse chemical libraries for high-throughput screening.[1]
Given its significance, the unambiguous characterization of this compound is paramount to ensure the quality, reproducibility, and ultimate success of research and development endeavors. This technical guide provides a comprehensive overview of the key analytical techniques for the structural elucidation and purity assessment of this important molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Scientific Principles
NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecular structure. For quinoline derivatives, the chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern.[4]
¹H NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solution is clear and free of any particulate matter.
-
Filter the solution if necessary and transfer it to a clean, dry 5 mm NMR tube.
Instrumental Setup and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard 1D ¹H NMR spectrum.
Data Interpretation and Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound will exhibit characteristic signals corresponding to the different protons in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.8 – 10.2 | Singlet (s) | N/A |
| Aromatic Protons | 7.0 - 8.5 | Multiplets (m), Doublets (d) | ~2-9 |
| Methyl (-CH₃) | 2.4 – 2.6 | Singlet (s) | N/A |
| NH (amide) | ~11.9 | Broad Singlet (br s) | N/A |
Note: Chemical shifts can be influenced by solvent and concentration.[5][6]
¹³C NMR Spectroscopy
A ¹³C NMR spectrum should also be acquired to confirm the carbon framework of the molecule. The aldehyde and quinolinone carbonyl carbons will have characteristic downfield chemical shifts.
Advanced NMR Techniques: 2D NMR
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum will reveal proton-proton coupling networks, aiding in the assignment of the aromatic protons.[4] An HSQC spectrum correlates directly bonded proton and carbon atoms.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a crucial technique for determining the molecular weight of this compound and providing evidence for its elemental composition.
Scientific Principles
MS involves the ionization of molecules and their separation based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.
Experimental Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol [7] |
| Expected m/z (ESI+) | [M+H]⁺ = 188.0657 |
| Expected m/z (ESI-) | [M-H]⁻ = 186.0504 |
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantification
HPLC is the primary method for determining the purity of this compound and for quantifying its concentration in various sample matrices.
Scientific Principles
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). A UV detector is commonly used for the detection of quinoline derivatives due to their strong UV absorbance.[8]
HPLC Protocol (Purity Assessment)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.
Data Interpretation
A pure sample of this compound will show a single major peak in the chromatogram. The area of this peak is proportional to the concentration of the compound. Purity is typically expressed as the percentage of the main peak area relative to the total peak area.
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring. It is a simple and rapid technique for confirming the presence of the chromophore and for determining the optimal wavelength for HPLC detection.
Scientific Principles
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The wavelengths of maximum absorbance (λmax) correspond to electronic transitions between molecular orbitals.[9]
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette.[10]
-
Data Acquisition: Record the absorbance spectrum over a range of 200-400 nm.[11]
Expected UV-Vis Spectral Data
Quinoline derivatives typically exhibit multiple absorption bands in the UV region corresponding to π-π* transitions.[9] The exact λmax values will depend on the solvent used.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a valuable tool for identifying the key functional groups present in this compound.
Scientific Principles
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic vibrational frequencies.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the FT-IR spectrum.
Expected FT-IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amide) | 3100 - 3300 |
| C=O stretch (aldehyde) | 1680 - 1700[1] |
| C=O stretch (quinolinone) | 1640 - 1660[1] |
| C=C stretch (aromatic) | 1500 - 1600 |
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for the key analytical techniques described.
Caption: HPLC workflow for purity analysis.
Caption: NMR workflow for structural elucidation.
Conclusion: An Integrated Approach for Confident Characterization
A combination of these analytical techniques is essential for the comprehensive characterization of this compound. NMR spectroscopy provides the definitive structural information, mass spectrometry confirms the molecular weight and formula, HPLC assesses purity, and FT-IR and UV-Vis spectroscopy offer valuable confirmatory data on functional groups and electronic properties. By employing these methods in an integrated manner, researchers can ensure the identity and quality of this important building block, thereby facilitating the discovery and development of new therapeutic agents.
References
- 1. This compound|101382-53-0 [benchchem.com]
- 2. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of this compound-4n-Substituted Thiosemicarbazones | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Mass Spectrometry Fragmentation Pathway of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and theoretical analysis of the electron-impact ionization mass spectrometry (EI-MS) and electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns for 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. As a versatile building block in medicinal chemistry for synthesizing novel bioactive molecules, understanding its mass spectrometric behavior is critical for reaction monitoring, impurity profiling, and metabolite identification.[1] This guide presents a reasoned, predictive fragmentation pathway based on established principles for quinolone, aromatic aldehyde, and heterocyclic compound fragmentation, offering a robust framework for the structural elucidation of this compound and its derivatives.
Introduction and Scientific Context
This compound is a key intermediate in the synthesis of compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[1][2] Its structure combines three key chemical motifs: a 2-quinolone core, a methyl-substituted aromatic ring, and a reactive carbaldehyde group. Mass spectrometry is an indispensable tool for confirming the identity and purity of such compounds.[3]
The predictive power of mass spectrometry lies in the principle that molecules fragment in reproducible ways based on their structure. Energetically unstable molecular ions, formed during ionization, dissociate into smaller, more stable fragment ions.[3] By analyzing the mass-to-charge ratios (m/z) of these fragments, one can deduce the original structure. This note serves as a practical guide for researchers, explaining the causal mechanisms behind the expected fragmentation of the title compound, thereby enhancing the confidence in its identification.
Key Molecular Properties:
| Property | Value | Source |
| Chemical Formula | C₁₁H₉NO₂ | [4] |
| Average Molecular Weight | 187.19 g/mol | [4] |
| Monoisotopic Mass | 187.0633 Da | [4] |
Experimental Protocol: LC-MS/MS Analysis
This section outlines a robust, self-validating protocol for acquiring high-quality mass spectra of this compound. The choices within this protocol are grounded in established methodologies for analyzing quinolone-type structures.[5][6]
2.1. Sample and Standard Preparation
-
Rationale: Proper sample preparation is crucial to ensure compatibility with the LC-MS system and to achieve optimal ionization efficiency. A polar organic solvent is chosen due to the predicted polarity of the analyte.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the working solution through a 0.22 µm syringe filter prior to injection.
-
2.2. Liquid Chromatography (LC) Parameters
-
Rationale: Reversed-phase chromatography is selected to retain the moderately polar analyte. The use of formic acid as a mobile phase additive is critical; it acidifies the mobile phase, promoting the protonation of the analyte which is essential for positive mode electrospray ionization (ESI+).
-
Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
2.3. Mass Spectrometry (MS) Parameters
-
Rationale: Positive ion mode ESI is chosen due to the presence of a nitrogen atom in the quinolone ring, which can be readily protonated.[7][8] Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the selected precursor ion, allowing for detailed structural analysis.
-
Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Precursor Ion (MS1): Scan for the protonated molecule [M+H]⁺ at m/z 188.07.
-
MS/MS Analysis: Product ion scan of m/z 188.07.
-
Collision Gas: Argon.
-
Collision Energy (CE): Ramped from 10-40 eV. This allows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociations.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Predicted Fragmentation Pathway and Mechanistic Discussion
The fragmentation of this compound is dictated by the interplay of its functional groups. The stability of the quinolone ring system and the presence of labile carbonyl and aldehyde groups lead to a predictable and informative fragmentation pattern.[9]
Upon ESI, the molecule is expected to readily protonate to form the molecular ion [M+H]⁺ at m/z 188.07 . The subsequent fragmentation from this precursor ion is proposed to follow several key pathways, driven by the elimination of small, neutral molecules.
Key Fragmentation Pathways:
-
Loss of Carbon Monoxide (CO) from the Aldehyde: A primary and highly characteristic fragmentation for aromatic aldehydes is the neutral loss of 28 Da (CO).[10][11] This α-cleavage results in a stable acylium ion, which quickly loses CO to form a protonated quinolone species.
-
[C₁₁H₁₀NO₂]⁺ (m/z 188.07) → [C₁₀H₁₀NO]⁺ (m/z 160.08) + CO
-
-
Loss of Carbon Monoxide (CO) from the Quinolone Ring: 2-quinolone structures are well-documented to undergo the elimination of CO from the heterocyclic ring itself.[7][8][12] This fragmentation pathway is also highly probable.
-
[C₁₁H₁₀NO₂]⁺ (m/z 188.07) → [C₁₀H₁₀NO]⁺ (m/z 160.08) + CO
It is important to note that pathways 1 and 2 result in an isobaric fragment at m/z 160.08. High-resolution mass spectrometry may not distinguish the origin, but both are mechanistically plausible and likely contribute to the observed ion intensity.
-
-
Sequential Loss of Two CO Molecules: A subsequent fragmentation of the m/z 160.08 ion can occur, involving the loss of the second CO group. This would indicate that both the aldehyde and the quinolone ring carbonyls have been eliminated.
-
[C₁₀H₁₀NO]⁺ (m/z 160.08) → [C₉H₁₀N]⁺ (m/z 132.08) + CO
-
-
Loss of the Aldehyde Group (CHO): Cleavage of the bond between the quinoline ring and the carbaldehyde group can lead to the loss of a formyl radical (•CHO, 29 Da), although this is often less favored than the loss of neutral CO.
-
[C₁₁H₁₀NO₂]⁺ (m/z 188.07) → [C₁₀H₉NO]⁺ (m/z 159.07) + •CHO
-
The following diagram, generated using DOT language, illustrates the proposed logical relationships in the fragmentation cascade.
References
- 1. This compound|101382-53-0 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jfda-online.com [jfda-online.com]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. GCMS Section 6.11.4 [people.whitman.edu]
- 12. researchgate.net [researchgate.net]
Purity Assessment of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Advanced HPLC and LC-MS Protocols
Abstract
This application note provides a comprehensive guide to the purity assessment of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a key intermediate in pharmaceutical synthesis.[1][2] We present validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the accurate quantification of the main compound and the identification of potential impurities. The methodologies detailed herein are designed to meet the rigorous standards of the pharmaceutical industry, aligning with International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.[3][4]
Introduction
This compound is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the synthesis of novel bioactive molecules with potential anticancer, antimalarial, and antimicrobial properties.[2] The purity of this intermediate is paramount as the presence of impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its quality control.
This document outlines detailed protocols for a stability-indicating HPLC method for purity determination and an orthogonal LC-MS method for the structural elucidation of potential degradation products and process-related impurities. The causality behind experimental choices, such as column chemistry, mobile phase composition, and mass spectrometric conditions, is explained to provide a deeper understanding of the method development process.
Strategic Approach to Purity Analysis
Our analytical strategy employs a two-pronged approach to ensure a comprehensive purity profile of this compound.
-
Quantitative Purity & Stability by HPLC-UV: A validated reverse-phase HPLC (RP-HPLC) method with UV detection is established for the precise quantification of the main peak and any impurities. The method is designed to be stability-indicating through forced degradation studies, as mandated by ICH guidelines.[3][4][5]
-
Impurity Identification by LC-MS: An LC-MS method is developed to identify and characterize impurities detected by the HPLC method. This provides crucial information on the structure of degradation products and process-related impurities, aiding in process optimization and safety assessment. Electrospray ionization (ESI) is a common and effective technique for the analysis of quinoline derivatives.[1][6][7]
Figure 1: Overall workflow for the purity assessment of this compound.
HPLC Method for Purity Determination
A reverse-phase HPLC method was developed and validated for the determination of purity. The selection of a C18 stationary phase provides excellent retention and separation of the moderately polar quinolinone analyte from potential non-polar and polar impurities.[8]
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | A standard quaternary pump HPLC system with a DAD or UV detector is suitable. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | The C18 phase offers robust hydrophobic retention for the aromatic quinoline structure, while the particle size provides good efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent protonation of the analyte and any basic impurities, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reverse-phase chromatography. |
| Gradient | 0-2 min, 30% B; 2-15 min, 30-80% B; 15-18 min, 80% B; 18-18.1 min, 80-30% B; 18.1-25 min, 30% B | A gradient elution is necessary to elute any potential late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 340 nm | The quinolinone core has strong absorbance at 254 nm, while the extended conjugation including the carbaldehyde suggests absorbance at longer wavelengths like 340 nm, offering selectivity.[9] |
| Injection Vol. | 10 µL | A standard injection volume to balance sensitivity and peak shape. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Sample and Standard Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. This higher concentration is used to ensure the detection of low-level impurities.
Method Validation
The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[3][10][11]
-
Specificity: Forced degradation studies are crucial to demonstrate the stability-indicating nature of the method. The sample should be subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[4][5] The goal is to achieve 5-20% degradation to ensure that degradation products can be detected and separated from the main peak.[5][12]
| Stress Condition | Typical Reagents and Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 4 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 2 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80 °C for 48 hours |
| Photolytic Degradation | Exposure to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV) |
LC-MS Method for Impurity Identification
To identify the impurities observed in the HPLC-UV analysis, an LC-MS method was developed. The chromatographic conditions were kept similar to the HPLC method to facilitate peak tracking, with adjustments made for compatibility with the mass spectrometer.
LC-MS Conditions
| Parameter | Condition | Rationale |
| Instrument | Agilent 6545 Q-TOF or equivalent | A high-resolution mass spectrometer is essential for accurate mass measurements and elemental composition determination. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar and moderately polar molecules like quinolinones, and positive mode is expected to readily form [M+H]⁺ ions.[1][6] |
| LC Conditions | Same as HPLC method, with flow directed to MS | Maintaining similar LC conditions allows for direct comparison of chromatograms. |
| Gas Temperature | 325 °C | Optimal for desolvation. |
| Gas Flow | 8 L/min | Standard drying gas flow. |
| Nebulizer | 35 psig | Ensures efficient spray formation. |
| Sheath Gas Temp. | 350 °C | Aids in desolvation and ion formation. |
| Sheath Gas Flow | 11 L/min | Standard sheath gas flow. |
| Capillary Voltage | 3500 V | Applied to the ESI needle to generate a stable spray. |
| Fragmentor | 120 V | A moderate voltage to promote some in-source fragmentation for initial structural clues. |
| Mass Range | 100 - 1000 m/z | A wide enough range to capture the parent compound and potential dimeric or polymeric impurities. |
Expected Impurities and Degradation Products
The molecular weight of this compound is 187.19 g/mol .[13] Based on its structure, several potential impurities can be hypothesized.
| Potential Impurity | Structure/Modification | Expected [M+H]⁺ (m/z) |
| Starting Material | 6-methyl-quinolin-2(1H)-one | 160.07 |
| Oxidized Product | 6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 204.06 |
| Reduced Product | (6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methanol | 190.08 |
| Hydrolytic Product (from Vilsmeier-Haack) | 2-chloro-6-methylquinoline-3-carbaldehyde | 206.04 |
Data Interpretation and Reporting
Purity Calculation
Purity is typically determined using the area normalization method from the HPLC-UV chromatogram of the sample solution.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all components have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors for known impurities should be determined.
Impurity Identification
Using the LC-MS data, the accurate mass of each impurity peak is determined. The elemental composition can be calculated using the mass spectrometer's software. This information, combined with fragmentation data from MS/MS experiments, allows for the structural elucidation of the impurities. For instance, the quinoline ring system has characteristic fragmentation patterns that can aid in identification.[6][7][14]
Figure 2: Detailed data analysis workflow from raw data to final report.
Conclusion
The HPLC and LC-MS methods detailed in this application note provide a robust framework for the comprehensive purity assessment of this compound. The stability-indicating HPLC method is suitable for routine quality control and release testing, while the LC-MS method is a powerful tool for identifying unknown impurities and understanding degradation pathways. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for the development of safe and effective pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|101382-53-0 [benchchem.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jordilabs.com [jordilabs.com]
- 9. ijsred.com [ijsred.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. chemwhat.com [chemwhat.com]
- 14. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Synthetic Utility of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Abstract
This document provides a detailed technical guide on the applications of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in modern organic synthesis. This versatile heterocyclic aldehyde serves as a pivotal precursor for a range of high-value molecules, particularly in the realm of medicinal chemistry. We will explore its role in the synthesis of potent bioactive agents, its utility in multicomponent reactions for building molecular complexity, and provide detailed, field-proven protocols for key transformations. The causality behind experimental choices, the inherent reactivity of the scaffold, and its potential for future drug discovery efforts are discussed in depth.
Introduction: A Scaffold of Strategic Importance
This compound, often referred to as a 2-quinolone-3-carbaldehyde derivative, is a highly valuable and reactive building block in synthetic chemistry.[1] Its structure is characterized by a bicyclic quinolone core, which is a privileged scaffold found in numerous natural alkaloids and pharmaceutical agents known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The true synthetic power of this molecule, however, lies in the strategic placement of a highly reactive carbaldehyde group at the 3-position. This aldehyde function serves as a versatile chemical handle, enabling facile derivatization and the construction of complex molecular architectures.
The primary utility of this compound, and the focus of these application notes, is its role as a precursor for novel bioactive molecules, particularly through the formation of Schiff bases and their subsequent metal complexes.[1] Derivatives have been shown to intercalate with DNA and modulate enzyme activity, highlighting the therapeutic potential of molecules derived from this core.[1]
Synthesis of the Core Intermediate
Before utilizing the title compound, it is crucial to understand its synthesis. A reliable and scalable supply is paramount for any research program. The most common and effective route involves a two-step process starting from the corresponding acetanilide derivative.
First, a Vilsmeier-Haack formylation reaction is employed. This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring, leading to a 2-chloroquinoline-3-carbaldehyde intermediate.[4][5] The subsequent step is the acid-catalyzed hydrolysis of the 2-chloro derivative, which efficiently converts it to the desired 2-oxo-1,2-dihydroquinoline (2-quinolone) scaffold.[4][6]
Figure 1: General synthetic pathway to this compound.
Key Application I: Synthesis of Thiosemicarbazone Pro-ligands
The most prominent and impactful application of this compound is its use in synthesizing thiosemicarbazones.
Scientific Rationale
The aldehyde group is highly electrophilic and readily undergoes condensation reactions with nucleophilic primary amines, such as those in thiosemicarbazides. This reaction is typically high-yielding and forms a stable imine (C=N) bond, producing the corresponding thiosemicarbazone. The value of this transformation is twofold:
-
Molecular Diversity: By using various N4-substituted thiosemicarbazides (e.g., 4-methyl, 4-ethyl, 4-phenyl), a diverse library of derivatives can be rapidly generated from a single aldehyde precursor.[7]
-
Chelation Capability: The resulting thiosemicarbazone is not merely a derivative; it is a "pro-ligand." The molecule is conformationally designed to act as a potent tridentate chelating agent for transition metals, coordinating through the quinolone oxygen, the imine nitrogen, and the thione sulfur (O, N, S). This chelation is fundamental to the enhanced biological activity observed in the resulting metal complexes.[7]
Figure 2: Condensation reaction to form thiosemicarbazone pro-ligands.
Experimental Protocol: Synthesis of Thiosemicarbazone Derivatives
The following protocols are adapted from established literature procedures and have been validated for reproducibility.[7]
Protocol 3.2.1: Synthesis of this compound-thiosemicarbazone (H₂L1)
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve thiosemicarbazide (0.91 g, 0.01 mol) in 50 mL of warm methanol.
-
Reaction Setup: In a separate flask, prepare a solution of this compound (1.87 g, 0.01 mol) in 50 mL of methanol.
-
Condensation: Add the thiosemicarbazide solution to the aldehyde solution.
-
Reflux: Heat the resulting mixture to reflux for one hour. A yellow precipitate will form during this time.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold methanol and dry under vacuum.
Protocol 3.2.2: Synthesis of this compound-4N-methylthiosemicarbazone (H₂L2)
-
Procedure: Follow the same procedure as described in Protocol 3.2.1.
-
Reagents: Use 4-methyl-3-thiosemicarbazide (1.052 g, 0.01 mol) and this compound (1.87 g, 0.01 mol).
Data Summary
The condensation reaction is highly efficient for various substituted thiosemicarbazides.
| Compound | R-Group (N4) | Yield (%) | Melting Point (°C) | Reference |
| H₂L1 | H | 90% | 248–250 | [7] |
| H₂L2 | Methyl | 84% | 261–263 | [7] |
| H₂L3 | Ethyl | - | - | [7] |
Key Application II: Synthesis of Bioactive Metal Complexes
The thiosemicarbazone pro-ligands synthesized in the previous step are primarily used to create metal complexes with significant therapeutic potential. Copper(II) complexes, in particular, have demonstrated remarkable and selective anticancer activity.[1][7]
Scientific Rationale
The coordination of the thiosemicarbazone ligand to a metal center, such as Cu(II), dramatically alters its physicochemical properties. This chelation can enhance cellular uptake, modify redox behavior, and allow the molecule to interact with biological targets in ways the free ligand cannot. Studies have shown that Cu(II) complexes of these ligands exhibit high cytotoxicity against various human tumor cell lines, including those resistant to standard chemotherapeutics like cisplatin.[7][8] The mechanism often involves the induction of apoptosis through pathways like mitochondrial dysfunction.[9]
Figure 3: Chelation of a metal ion by the thiosemicarbazone ligand.
Biological Activity Data
The resulting copper complexes have shown potent activity against a range of cancer cell lines.[1][7] Complexes derived from N-methyl and N-ethyl substituted thiosemicarbazones (from H₂L2 and H₂L3) demonstrated high cytotoxicity against human tumor cells and were able to circumvent cisplatin resistance.[7][8] Some complexes exhibit IC₅₀ values in the sub-micromolar range, significantly more potent than cisplatin in certain cell lines.[1]
Key Application III: Multicomponent Reactions (MCRs)
Beyond Schiff base chemistry, this compound is an excellent substrate for multicomponent reactions (MCRs).
Scientific Rationale
MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process. This strategy is highly valued in drug discovery for its efficiency and ability to rapidly generate libraries of structurally complex molecules. The aldehyde group on the quinoline scaffold can participate as the electrophilic carbonyl component in a variety of MCRs, allowing for the construction of fused heterocyclic systems. For instance, it can react with an amino-pyrimidine and a C-H acid like a pyrazolone in an L-proline catalyzed reaction to build complex dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine systems.[6]
Representative Protocol: Synthesis of Fused Pyrano[2,3-b]quinoline Derivatives
-
Reaction Setup: To a solution of this compound (1 mmol), 6-amino-pyrimidine-2,4(1H,3H)-dione (1 mmol), and 5-methyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol) in ethanol, add a catalytic amount of L-proline.
-
Reaction: Reflux the mixture for the time required as determined by TLC monitoring.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution and can be collected by filtration.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
Conclusion
This compound is a cornerstone synthon for the development of novel heterocyclic compounds. Its robust synthesis and the predictable reactivity of its aldehyde group make it an ideal starting point for diverse synthetic campaigns. The applications detailed herein, from the high-yielding synthesis of thiosemicarbazone pro-ligands and their potent anticancer metal complexes to its use in sophisticated multicomponent reactions, underscore its strategic importance. Researchers in medicinal chemistry and drug development will find this scaffold to be a reliable and versatile tool for generating molecular diversity and discovering new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. acikerisim.trakya.edu.tr [acikerisim.trakya.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. ijsr.net [ijsr.net]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of this compound-4n-Substituted Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three novel transition metal complexes of 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone: synthesis, crystal structure, cytotoxicity, and mechanism of action - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Welcome to the comprehensive technical support guide for the synthesis of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
I. Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry, serving as a precursor for various bioactive molecules, including potential anticancer and antimicrobial agents.[1] The most common and direct synthetic route to this compound is the Vilsmeier-Haack formylation of 6-methyl-2-quinolinone (also known as 6-methyl-1H-quinolin-2-one). This reaction introduces a formyl group (-CHO) at the C3 position of the quinolinone ring.
The synthesis can be conceptually broken down into two key stages:
-
Preparation of the Starting Material: Synthesis of 6-methyl-2-quinolinone.
-
Formylation: The Vilsmeier-Haack reaction to introduce the carbaldehyde group.
This guide will address potential issues in both stages and provide practical, field-proven solutions.
Logical Workflow of the Synthesis
Caption: General workflow for the synthesis of the target compound.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield or No Reaction During the Vilsmeier-Haack Formylation
Question: I am attempting the Vilsmeier-Haack formylation of 6-methyl-2-quinolinone, but I am observing a very low yield of the desired product, or the starting material is recovered unchanged. What could be the issue?
Answer:
The Vilsmeier-Haack reaction is a powerful formylation method, but its success is highly dependent on the reactivity of the substrate and the proper formation and reactivity of the Vilsmeier reagent (chloromethyliminium salt).[2] Here are the most common causes and troubleshooting steps:
-
Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is formed from the reaction of a phosphoryl halide (commonly POCl₃) with a formamide (typically DMF). This reagent is moisture-sensitive.
-
Solution: Ensure that your DMF is anhydrous and your POCl₃ is fresh and has been handled under inert conditions to prevent hydrolysis. Using freshly distilled POCl₃ and dry solvents is highly recommended.[3]
-
-
Cause 2: Insufficient Electrophilicity of the Vilsmeier Reagent. The iminium ion generated is a moderately strong electrophile. Its reactivity can be insufficient for less activated aromatic systems.[2]
-
Solution: While 6-methyl-2-quinolinone is generally reactive enough, ensure the reaction temperature is appropriate. The reaction is often performed at elevated temperatures (e.g., 60-80°C) to drive the reaction to completion.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Cause 3: Poor Solubility of the Starting Material. 6-methyl-2-quinolinone may have limited solubility in the reaction mixture, especially at lower temperatures.
-
Cause 4: Incorrect Stoichiometry. The molar ratio of the reagents is crucial.
-
Solution: A typical molar ratio for the substrate:DMF:POCl₃ is approximately 1:2:2, though optimization may be necessary.[4]
-
Experimental Protocol: Vilsmeier-Haack Formylation
-
To a round-bottom flask equipped with a magnetic stirrer and a drying tube, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath (0-5 °C).
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The formation of the Vilsmeier reagent is exothermic.
-
Once the addition is complete, add 6-methyl-2-quinolinone to the reaction mixture.
-
Heat the mixture to 60-80 °C and monitor the reaction by TLC (e.g., using an ethyl acetate/hexane eluent).[1]
-
After completion, carefully pour the reaction mixture into crushed ice with stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Problem 2: Formation of a Chlorinated Byproduct (2-chloro-6-methylquinoline-3-carbaldehyde)
Question: My final product is a mixture, and characterization (NMR, Mass Spec) suggests the presence of 2-chloro-6-methylquinoline-3-carbaldehyde instead of the desired 2-oxo product. Why did this happen and how can I obtain my target compound?
Answer:
This is a very common and expected outcome of the Vilsmeier-Haack reaction on 2-quinolinone systems. The reaction proceeds through a 2-chloroquinoline intermediate.[5][6]
-
Mechanism Insight: The Vilsmeier reagent not only formylates the ring but also chlorinates the carbonyl oxygen of the lactam, leading to the formation of 2-chloro-6-methylquinoline-3-carbaldehyde.
Caption: Formation and subsequent hydrolysis of the chloro-intermediate.
-
Solution: Hydrolysis of the Chloro-Intermediate. The 2-chloro group can be readily hydrolyzed back to the 2-oxo group.
-
Acidic Hydrolysis: Refluxing the crude 2-chloro intermediate with an acid, such as acetic acid or dilute hydrochloric acid, will yield the desired 2-oxo product.[1][5]
-
Microwave-Assisted Hydrolysis: For a faster reaction, microwave irradiation in the presence of acetic acid and sodium acetate has been reported to be effective.[5]
-
Experimental Protocol: Hydrolysis of 2-Chloro-6-methylquinoline-3-carbaldehyde
-
Take the crude 2-chloro-6-methylquinoline-3-carbaldehyde obtained from the Vilsmeier-Haack reaction.
-
Add a solution of aqueous acid (e.g., 2M HCl or glacial acetic acid).
-
Heat the mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate.
-
If necessary, neutralize the solution to facilitate precipitation.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from an appropriate solvent to obtain the pure this compound.
Problem 3: Difficulty in Product Purification
Question: The crude product is a dark, tarry solid that is difficult to purify by recrystallization. What are my options?
Answer:
The formation of colored impurities and polymeric materials can be a challenge, often due to the strongly acidic and high-temperature conditions of the Vilsmeier-Haack reaction.[7]
-
Solution 1: Improved Work-up Procedure.
-
After quenching the reaction with ice, instead of immediate filtration, you can perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This often yields a cleaner crude product.
-
-
Solution 2: Column Chromatography. If recrystallization fails to yield a pure product, column chromatography is the next logical step.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The polarity can be adjusted based on TLC analysis.
-
-
Solution 3: Activated Charcoal Treatment. During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Add a spatula tip of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool and crystallize.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the methyl group at the 6-position?
A1: The methyl group is an electron-donating group. It activates the benzene ring towards electrophilic aromatic substitution, making the Vilsmeier-Haack formylation at the C3 position of the adjacent pyridinone ring more facile compared to the unsubstituted 2-quinolinone.
Q2: Can I use other formylating agents?
A2: While the Vilsmeier-Haack reaction is the most direct method, other formylation techniques exist in organic chemistry. However, for this specific transformation on the 2-quinolinone scaffold, the Vilsmeier-Haack approach is well-documented and highly effective.[3][8]
Q3: My starting material, 6-methyl-2-quinolinone, is not commercially available. How can I synthesize it?
A3: 6-Methyl-2-quinolinone can be synthesized via several methods, a common one being the Knorr synthesis. This involves the acid-catalyzed cyclization of a β-ketoanilide, which is formed from the reaction of p-toluidine and a β-ketoester like ethyl acetoacetate at high temperatures.[9]
Q4: Are there any specific safety precautions for the Vilsmeier-Haack reaction?
A4: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction mixture with ice should be done slowly and cautiously as it is a highly exothermic process.
Q5: What are the expected spectroscopic data for the final product?
A5: For this compound, you should expect:
-
¹H NMR: A characteristic singlet for the aldehyde proton (CHO) typically in the range of δ 9-11 ppm. You will also see signals for the aromatic protons and the methyl group singlet.
-
IR: A strong carbonyl stretching frequency for the aldehyde (around 1690 cm⁻¹) and the lactam carbonyl (around 1660 cm⁻¹).[10]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of C₁₁H₉NO₂ (187.19 g/mol ).
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Molar Ratio (Substrate:DMF:POCl₃) | 1 : 2 : 2 (approx.) | [4] |
| Reaction Temperature (°C) | 60 - 80 | [3][10] |
| Reaction Time (hours) | 4 - 16 | [1][10] |
| Aldehyde Proton (¹H NMR, δ ppm) | 9.0 - 11.0 | [10] |
| Aldehyde Carbonyl (IR, cm⁻¹) | ~1690-1705 | [10] |
IV. Conclusion
The synthesis of this compound, while straightforward in principle, presents several practical challenges that require careful attention to experimental detail. The key to success lies in using anhydrous reagents for the formation of a reactive Vilsmeier reagent and recognizing that the reaction proceeds via a 2-chloroquinoline intermediate that requires a subsequent hydrolysis step. By understanding the underlying chemistry and following the troubleshooting guidance provided, researchers can effectively overcome these hurdles and obtain the desired product in good yield and purity.
V. References
-
MDPI. (n.d.). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of this compound-4n-Substituted Thiosemicarbazones. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances, 12(33), 21203–21207. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Ring closure by Vilsmeier–Haack formylation reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). side reactions in the synthesis of quinoline derivatives. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351–27382. --INVALID-LINK--
-
Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. Retrieved from --INVALID-LINK--
-
ACS Omega. (2018). Weak Base-Promoted Lactamization under Microwave Irradiation: Synthesis of Quinolin-2(1H)-ones and Phenanthridin-6(5H)-ones. 3(9), 12155–12165. --INVALID-LINK--
-
PubMed. (n.d.). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from --INVALID-LINK--
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. 9(1), 32-35.
-
BenchChem. (n.d.). Synthesis of 2-Hydroxyquinoline and Its Derivatives: An In-depth Technical Guide. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Quinolin-2(1H)-one derivatives 1–6 with remarkable biological activities. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 6-methyl-2-oxo-1,2-dihydroquinolin-3-carbaldehyde. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Retrieved from --INVALID-LINK--
-
Journal of the American Chemical Society. (n.d.). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Retrieved from --INVALID-LINK--
-
International Journal of Science and Research. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
ChemWhat. (n.d.). 6-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-CARBALDEHYDE CAS#: 101382-53-0. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 1-Methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) 2-Chloro-6-methylquinoline-3-carbaldehyde. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from --INVALID-LINK--
References
- 1. This compound|101382-53-0 [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. ijsr.net [ijsr.net]
Vilsmeier-Haack Reaction Optimization: A Technical Support Center
Welcome to the technical support center for the Vilsmeier-Haack reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful formylation method. This guide is structured to address the most common challenges encountered in the lab, moving from specific troubleshooting scenarios to broader frequently asked questions, ensuring you can optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide: From Low Yields to Side Reactions
This section addresses the most pressing issues that can arise during the Vilsmeier-Haack reaction. Each question is designed to tackle a specific problem with a systematic approach to diagnosis and resolution.
Q1: My Vilsmeier-Haack reaction has a very low yield or has failed completely. What are the potential causes and how can I improve the outcome?
A1: Low to no yield is a frequent yet solvable issue. The problem typically originates from one of three areas: the reagents, the substrate's reactivity, or the reaction conditions.
-
Inefficient Vilsmeier Reagent Formation: The reaction's success is critically dependent on the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2][3][4]
-
Action: Use fresh, anhydrous DMF. DMF is hygroscopic and can decompose to dimethylamine, which consumes the Vilsmeier reagent.[4][5] If you can smell fish from your DMF bottle, it has likely degraded. Ensure your POCl₃ is also fresh and stored under anhydrous conditions.[4]
-
Action: During reagent formation, especially at 0°C, the Vilsmeier reagent can sometimes precipitate from the solution, trapping the magnetic stir bar.[6] If this occurs, consider switching to mechanical stirring or using a co-solvent like dichloromethane (DCM) or chloroform to improve solubility.[2][5]
-
-
Low Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The Vilsmeier reagent is a relatively weak electrophile, meaning the reaction works best on electron-rich aromatic or heteroaromatic compounds.[1][2][7][8]
-
Action: Assess your substrate. Does it contain electron-donating groups (EDGs) like amines (-NR₂), ethers (-OR), or alkyl groups? These are considered activating groups and facilitate the reaction.[1][9][10] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or carbonyls (-COR) are deactivating and will significantly hinder or prevent the reaction.[9][11] If your substrate is deactivated, this method may not be suitable.
-
Action: For substrates with moderate reactivity, you may need to increase the reaction temperature. The required temperature is highly dependent on the substrate's reactivity and can range from 0°C to over 80°C.[7][12] Start at a low temperature and gradually increase it while monitoring the reaction by TLC.
-
-
Incorrect Stoichiometry or Reaction Conditions: The molar ratio of reagents and the temperature profile are crucial for success.
-
Action: An excess of the Vilsmeier reagent is often necessary. A common starting point is 1.5 equivalents of the pre-formed reagent relative to your substrate.[2][4] You may need to optimize this ratio.
-
Action: Ensure the Vilsmeier reagent is fully formed before adding your substrate. This typically involves stirring DMF and POCl₃ at 0°C for 30-60 minutes.[4][12] Adding the substrate prematurely can lead to a host of side reactions.[12]
-
-
Incomplete Hydrolysis During Workup: The reaction initially forms an iminium salt intermediate, which must be hydrolyzed with water to yield the final aldehyde product.[1][3][13][14]
-
Action: The workup procedure is critical. The standard method is a "reverse quench," where the reaction mixture is slowly added to a vigorously stirred beaker of crushed ice.[15] This safely manages the exothermic hydrolysis of excess POCl₃ and converts the iminium salt. After the quench, adding a base like sodium acetate or sodium hydroxide to bring the pH to 6-8 ensures the complete hydrolysis of the iminium salt to the aldehyde.[4]
-
Troubleshooting Workflow for Low Yield
Q2: I am observing significant side products, such as multiple formylations or unexpected chlorination. How can I improve selectivity?
A2: Side product formation is typically a result of the substrate's high reactivity or the presence of other reactive functional groups. Controlling the reaction conditions is key to minimizing these unwanted pathways.
-
Diformylation/Polyformylation: Highly activated substrates can undergo formylation at multiple positions.
-
Cause: This occurs when using a large excess of the Vilsmeier reagent or elevated temperatures on a very electron-rich system.[12][16]
-
Solution: Carefully control the stoichiometry. Begin with a smaller excess of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents) and add the substrate slowly at a low temperature (0°C). Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent further formylation of the product.[4]
-
-
Chlorination: Certain substrates, particularly those with hydroxyl groups like phenols or uracils, can undergo chlorination in addition to formylation.[17]
-
Cause: The POCl₃ and the Vilsmeier reagent itself can act as chlorinating agents, replacing hydroxyl groups with chlorine.[17]
-
Solution: To minimize chlorination, use the minimum necessary amount of Vilsmeier reagent and maintain low reaction temperatures.[17] If chlorination is unavoidable and undesired, consider protecting the hydroxyl group (e.g., as a silyl ether or acetate) before the reaction and deprotecting it afterward.[4]
-
-
Reaction with Other Nucleophilic Groups: Functional groups on the substrate, such as amines or unprotected alcohols, can react with the Vilsmeier reagent.
-
Cause: These groups can compete with the aromatic ring as the nucleophile. For example, a primary or secondary amine on the aromatic ring can be formylated itself.[18]
-
Solution: Protect sensitive functional groups prior to the Vilsmeier-Haack reaction. Amines can be protected as amides or carbamates, while alcohols can be protected as ethers.[4]
-
Frequently Asked Questions (FAQs)
This section covers fundamental questions about the Vilsmeier-Haack reaction, providing the foundational knowledge needed for effective optimization.
Q3: What exactly is the Vilsmeier reagent and how is it formed?
A3: The Vilsmeier reagent is the electrophilic species responsible for formylation. It is a substituted chloroiminium ion, also known as an iminium salt.[3][14] It is typically generated in-situ by the reaction of a substituted amide, most commonly DMF, with an acid chloride like phosphorus oxychloride (POCl₃).[1][7][13] Other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used.[7][16] The reaction between DMF and POCl₃ is believed to form a stable imidoyl chloride salt structure that is highly electrophilic.[19]
Vilsmeier-Haack Reaction Mechanism
Q4: How do different substituents on the aromatic ring affect the reaction's outcome?
A4: As an electrophilic aromatic substitution, the reaction rate and regioselectivity are heavily influenced by the electronic properties of the substituents on the aromatic ring.
| Substituent Type | Examples | Effect on Reaction Rate | Typical Directing Effect |
| Strongly Activating | -NH₂, -NHR, -NR₂, -OH | Greatly increases rate | Ortho, Para |
| Moderately Activating | -OR, -NHCOR | Increases rate | Ortho, Para |
| Weakly Activating | -R (Alkyl), -Ar (Aryl) | Slightly increases rate | Ortho, Para |
| Weakly Deactivating | -F, -Cl, -Br, -I | Slightly decreases rate | Ortho, Para |
| Strongly Deactivating | -NO₂, -SO₃H, -CN, -CF₃, -COR | Greatly decreases or stops reaction | Meta |
Table 1: Influence of common substituents on the Vilsmeier-Haack reaction. Activating groups donate electron density, stabilizing the carbocation intermediate, while deactivating groups withdraw electron density, destabilizing it.[9][10][11]
Q5: What are typical starting conditions for different classes of substrates?
A5: While optimization is always necessary, the following table provides validated starting points for common substrate classes.
| Substrate Class | Vilsmeier Reagent (eq.) | Temperature (°C) | Typical Time (h) | Notes |
| Activated Arenes (e.g., N,N-Dimethylaniline) | 1.2 - 1.5 | 0 to 25 | 2 - 6 | Highly reactive; low temperatures prevent side products. |
| Phenols / Anilines | 1.5 - 2.0 | 25 to 60 | 4 - 12 | May require protection or higher temps to overcome coordination. |
| Heterocycles (e.g., Pyrrole, Indole) | 1.1 - 1.5 | 0 to 35 | 1 - 4 | Very reactive. Pyrrole > Furan > Thiophene.[7] |
| Electron-Rich Alkenes | 1.5 - 2.5 | 25 to 80 | 6 - 24 | Less reactive than arenes; often require more forcing conditions. |
Table 2: General starting conditions for Vilsmeier-Haack formylation. These should be considered initial parameters for further optimization.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a standard Vilsmeier-Haack formylation reaction.
Protocol: General Procedure for the Formylation of an Activated Aromatic Compound
1. Apparatus Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (2.0 eq. relative to the substrate).[12]
2. Vilsmeier Reagent Pre-formation:
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise via the dropping funnel to the stirred DMF over 30 minutes. Maintain the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[4][12] The mixture may become a thick slurry.
3. Formylation Reaction:
-
Dissolve the electron-rich aromatic substrate (1.0 eq.) in a minimal amount of anhydrous DMF or other suitable anhydrous solvent (e.g., DCM).[2]
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction to warm slowly to room temperature and stir for 4-6 hours, or heat as necessary based on substrate reactivity.[7][12]
4. Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
5. Workup and Quenching:
-
Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and water.
-
Crucially, slowly and carefully pour the reaction mixture into the ice-water slurry (reverse quench).[15] This step is highly exothermic.
-
Neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium acetate or 2M NaOH until the pH is approximately 6-8.[2][4] Stir for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.
6. Product Isolation and Purification:
-
If the product precipitates as a solid, collect it by vacuum filtration, wash thoroughly with cold water, and dry.
-
If the product remains in solution, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.[2][17]
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Vilsmeier-Haack reaction [chemeurope.com]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. ijpcbs.com [ijpcbs.com]
Technical Support Center: Purification of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Welcome to the technical support center for the purification of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this versatile chemical building block.
Introduction
This compound is a key intermediate in medicinal chemistry, serving as a precursor for various bioactive molecules with potential anticancer, antimalarial, and antimicrobial properties[1]. Its synthesis, commonly achieved through a Vilsmeier-Haack reaction, can result in a crude product containing unreacted starting materials, reagents, and side products[1][2][3]. Therefore, robust purification is critical to obtain the high-purity material required for subsequent synthetic steps and biological screening. This guide provides practical advice on the most common purification techniques: recrystallization and column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Probable Cause(s) | Solution(s) |
| Low yield after recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | - Solvent Selection: Test a range of solvents and solvent mixtures to find one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for similar compounds include ethyl acetate, ethanol, and mixtures of ethyl acetate and hexane[4][5]. - Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. |
| Product is an oil or fails to crystallize | - Presence of impurities that inhibit crystallization. - The compound is supersaturated in the solvent. | - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure compound can also initiate crystallization. - Purify Further: If oiling out persists, it is indicative of significant impurities. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel or performing column chromatography before recrystallization. |
| Poor separation during column chromatography | - Inappropriate solvent system (eluent). - Column overloading. - Improper column packing. | - Optimize Eluent: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between the desired product and impurities. A common eluent for similar compounds is a mixture of n-hexane and ethyl acetate[4]. - Load a Concentrated Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column. This ensures a narrow starting band. - Proper Packing: Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling and band broadening. |
| Yellow/brown discoloration of the purified product | - Presence of colored impurities. - Degradation of the compound. | - Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration. - Column Chromatography: If discoloration persists, column chromatography is an effective method for removing colored impurities. |
| Product appears as a tarry goo | - Common issue in Skraup and Doebner-von Miller reactions due to harsh acidic and oxidizing conditions leading to polymerization. | - Steam Distillation: For tarry crude products, purification by steam distillation followed by extraction can be an effective method to isolate the quinoline derivative from the tar[6]. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a light yellow to yellow solid[7]. It has a high melting point, often reported as greater than 250 °C[7][8][9]. A broad melting range or a lower melting point can indicate the presence of impurities.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the purity of fractions collected during column chromatography. By spotting each fraction on a TLC plate and developing it in the same eluent system used for the column, you can identify which fractions contain the pure product.
Q3: What are the potential impurities I should be aware of during the purification of this compound?
A3: Given that a common synthetic route is the Vilsmeier-Haack reaction starting from N-(4-tolyl)acetamide, potential impurities could include unreacted starting materials, residual phosphorus oxychloride, and N,N-dimethylformamide (DMF)[3][10]. Additionally, side products from the cyclization reaction or subsequent hydrolysis may be present.
Q4: Is this compound stable under typical purification conditions?
A4: The aldehyde functional group can be susceptible to oxidation to a carboxylic acid[1]. It is advisable to avoid prolonged exposure to strong oxidizing agents or harsh conditions. Standard purification techniques like recrystallization and column chromatography are generally well-tolerated.
Q5: Can I use acid-base extraction for purification?
A5: The 2-oxo-quinoline moiety has a pKa of approximately 10.83, indicating it is weakly acidic[7][11]. While acid-base extraction is a common technique for separating acidic, basic, and neutral compounds, its effectiveness for this specific molecule may be limited due to its weak acidity and potential for tautomerization. It is generally not the primary recommended method but could be explored for removing certain types of impurities.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., ethyl acetate). Heat the mixture gently. If the solid dissolves when hot and recrystallizes upon cooling, the solvent is suitable. If the solid is very soluble at room temperature, the solvent is not ideal. If the solid is insoluble even when hot, try a more polar solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with the chosen eluent (e.g., a mixture of n-hexane and ethyl acetate)[4]. Ensure the column is packed evenly without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Workflow for Purification
Caption: General purification workflow for this compound.
References
- 1. This compound|101382-53-0 [benchchem.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 6-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-CARBALDEHYDE | 101382-53-0 [amp.chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. echemi.com [echemi.com]
- 10. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
common side products in 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde synthesis and their removal
Welcome to the technical support guide for the synthesis of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This resource is designed for researchers, chemists, and professionals in drug development. Here, we address common challenges, focusing on the identification and removal of side products to ensure the purity and integrity of your target compound.
Introduction
This compound is a key building block in medicinal chemistry, serving as a precursor for a variety of bioactive molecules with potential anticancer, antimalarial, and antimicrobial properties.[1] The most prevalent synthetic route to this compound is the Vilsmeier-Haack formylation of 6-methyl-2-quinolinone. While effective, this reaction can lead to the formation of several side products, complicating purification and potentially impacting downstream applications. This guide provides in-depth troubleshooting advice to help you navigate these synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Vilsmeier-Haack synthesis of this compound?
A1: The Vilsmeier-Haack reaction, while a powerful formylation method, can generate several impurities.[2][3][4][5] The primary side products encountered in the synthesis of this compound typically include:
-
Unreacted Starting Material (6-Methyl-2-quinolinone): Incomplete reaction is a common source of contamination.
-
2-Chloro-6-methylquinoline-3-carbaldehyde: This is a key intermediate that may persist if the final hydrolysis step is incomplete.
-
Over-formylated Products: Although less common for this specific substrate, diformylation at other positions on the quinoline ring can occur under harsh reaction conditions.
-
Decomposition Products: Residual Vilsmeier reagent (formed from DMF and POCl₃) and its decomposition products can contaminate the crude product.[6]
Q2: My reaction seems to be incomplete, leaving a significant amount of starting material. What can I do?
A2: Optimizing reaction conditions is crucial for driving the reaction to completion. Consider the following adjustments:
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration (typically 4-5 hours or more, as monitored by TLC).[1] If the reaction is sluggish, a modest increase in temperature might be beneficial, but be cautious of potential side reactions.
-
Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent (POCl₃/DMF) to the 6-methyl-2-quinolinone substrate is critical. An excess of the Vilsmeier reagent is often used to ensure complete conversion.
-
Purity of Reagents: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF) to ensure the Vilsmeier reagent forms efficiently and is highly reactive.
Q3: I've isolated my product, but it appears to be contaminated with the chlorinated intermediate (2-Chloro-6-methylquinoline-3-carbaldehyde). How can I ensure complete hydrolysis?
A3: The persistence of the chloro intermediate is a common issue arising from incomplete hydrolysis. To address this:
-
Hydrolysis Conditions: After the initial reaction, the mixture is typically quenched with ice-water. For complete conversion of the chloro-intermediate to the desired 2-oxo product, a subsequent hydrolysis step under acidic conditions is often necessary. Refluxing the crude product with concentrated hydrochloric acid (37% HCl) for an extended period (e.g., 16 hours) can drive the hydrolysis to completion.[1]
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the chloro-intermediate and the formation of the final product.
Q4: What is the best method for purifying the final product and removing the identified side products?
A4: A multi-step purification strategy is often the most effective approach.
-
Recrystallization: This is the most common and effective method for purifying the crude product. Ethyl acetate is a frequently reported solvent for recrystallization.[2][6] The choice of solvent is critical; the desired product should be soluble in the hot solvent and sparingly soluble at room temperature or below, while the impurities should either be very soluble or insoluble.
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography using silica gel is a viable option. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the target compound from less polar impurities.[7] For acidic impurities, adding a small amount of triethylamine (~0.1-1%) to the eluent can be beneficial.[6]
Troubleshooting Guide: Purification Issues
| Problem | Potential Cause | Recommended Solution |
| Product fails to crystallize ("oils out") | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent.[6] |
| The solution is supersaturated or contains oily impurities. | Try adding a small seed crystal of the pure product to induce crystallization.[7] Purify the crude product by column chromatography before attempting recrystallization.[7] | |
| Low recovery after recrystallization | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration.[6] |
| Too much solvent was used for washing the crystals. | Wash the collected crystals with a minimal amount of ice-cold solvent.[6] | |
| Co-elution of product and impurities during column chromatography | The chosen eluent system does not provide adequate separation. | Optimize the eluent system. A shallower gradient or a different solvent combination (e.g., dichloromethane/methanol) may be necessary.[7] |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded.[6] |
Experimental Workflow & Diagrams
Synthesis and Purification Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Logical Relationship of Side Product Formation and Removal
This diagram illustrates the relationship between the main reaction pathway and the formation of common side products, along with the corresponding purification steps to remove them.
Caption: Side product formation and removal strategies.
Detailed Experimental Protocol: Recrystallization
This protocol provides a step-by-step guide for the purification of this compound by recrystallization.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product. Add a minimal amount of the chosen recrystallization solvent (e.g., ethyl acetate).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent in small portions to achieve complete dissolution at the solvent's boiling point.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Characterization
To confirm the purity of your final product and identify any remaining impurities, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of fractions during column chromatography.[8]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the final product.[8]
-
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy: Confirms the chemical structure of the desired product and can help identify and quantify impurities.[2][8]
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the aldehyde and carbonyl groups.[2][8]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, further confirming its identity.[8]
By following the guidance in this technical support document, researchers can effectively troubleshoot common issues in the synthesis of this compound, leading to a higher purity of this valuable chemical intermediate.
References
- 1. This compound|101382-53-0 [benchchem.com]
- 2. ijsr.net [ijsr.net]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.innovareacademics.in [journals.innovareacademics.in]
Technical Support Center: Improving the Stability of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and its derivatives. This guide is structured to provide direct, actionable answers to common stability challenges encountered during research and development. Our goal is to move beyond simple instructions and provide a deep, mechanistic understanding of the issues, empowering you to design more robust experiments and formulations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and observations.
Q1: My solution of a 6-methyl-2-oxo-quinoline-3-carbaldehyde derivative is turning yellow/brown upon storage. What is causing this?
A: Discoloration is a primary indicator of chemical degradation.[1] For this class of compounds, the color change is typically due to two main pathways:
-
Oxidation: The aldehyde group is highly susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid and other colored byproducts. This process can be accelerated by exposure to air (oxygen), trace metal ions, and light.
-
Photodegradation: The quinolinone ring system is a chromophore that absorbs UV-visible light. This energy absorption can lead to the formation of reactive species and subsequent structural rearrangements, often resulting in colored degradants.[1]
Action: Immediately protect your solutions from light by using amber vials or wrapping containers in aluminum foil. For long-term storage, consider purging the container with an inert gas like nitrogen or argon to displace oxygen.
Q2: I'm seeing a progressive loss of potency or inconsistent results in my biological assays. Is this related to compound stability?
A: Yes, this is a classic sign of compound degradation.[1] The aldehyde functional group is often critical for the biological activity of these molecules, serving as a key pharmacophore for interacting with biological targets.[2][3] When the aldehyde is oxidized to a carboxylic acid or undergoes other reactions, the compound's ability to bind to its target can be significantly diminished or lost, leading to unreliable assay results.
Action: Always prepare fresh solutions for sensitive experiments. If you must use stock solutions, they should be qualified for stability under your specific storage and experimental conditions using a stability-indicating analytical method, such as HPLC.
Q3: What are the optimal general conditions for storing solid and solution forms of these compounds?
A:
-
Solid Form: Store the solid compound in a tightly sealed container at low temperature (e.g., -20°C) and protected from light. A desiccator is recommended to minimize exposure to moisture, which can accelerate degradation, especially if acidic or basic impurities are present.
-
Solution Form: If possible, prepare solutions fresh. For stock solutions, use a pure, anhydrous solvent (e.g., DMSO, DMF). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store these aliquots at -20°C or -80°C, protected from light.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving more complex stability issues.
Q4: My HPLC analysis shows a new peak growing over time, and the peak for my parent compound is decreasing. How do I identify the degradant?
A: This indicates that your analytical method is "stability-indicating." The new peak is a degradation product. To identify it, a systematic approach is required:
-
Forced Degradation: Intentionally degrade your compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate a larger quantity of the unknown peak.[4][5] This helps confirm the origin of the peak and provides sufficient material for characterization.
-
LC-MS Analysis: The most direct method is to analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peak will provide its molecular weight. An increase of 16 amu often suggests oxidation of the aldehyde to a carboxylic acid.
-
NMR Spectroscopy: If the degradant can be isolated in sufficient quantity (often through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structural elucidation.
Q5: The stability of my compound seems highly dependent on the pH of my aqueous buffer. How do I determine the optimal pH for stability?
A: The stability of quinoline derivatives is often highly pH-dependent.[6][7][8] Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.
-
pH-Rate Profile Study: Conduct a systematic study by preparing solutions of your compound in a series of buffers across a wide pH range (e.g., pH 2 to pH 10).
-
Incubation and Analysis: Incubate these solutions at a controlled temperature (e.g., 40°C) and sample them at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound.[1]
-
Data Analysis: Plot the percentage of remaining compound versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability. For many compounds, this is often in the slightly acidic to neutral range (pH 4-7).
Q6: I suspect oxidative degradation is the main issue. What specific steps can I take beyond purging with nitrogen?
A: If oxidation is the primary degradation pathway, consider these formulation strategies:[9][10]
-
Antioxidants: Add antioxidants to your formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. These agents are preferentially oxidized, thereby protecting your compound.
-
Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and significantly improve stability.[10]
-
Solvent Choice: Ensure solvents are free of peroxides, which can initiate oxidative degradation. Use freshly opened bottles of high-purity solvents or test for peroxides before use.
Part 3: Understanding the Chemical Instability
The molecular architecture of this compound derivatives contains two key moieties prone to degradation: the electrophilic aldehyde group and the conjugated quinolinone ring system.
-
The Aldehyde Group: Aldehydes are inherently reactive due to the polarized carbon-oxygen double bond.[2][11] The primary degradation pathway is oxidation to the corresponding carboxylic acid, which is thermodynamically favorable.[12][13][14] This can occur via auto-oxidation in the presence of oxygen. Aldehydes can also undergo other reactions like Cannizzaro or Tishchenko reactions under certain conditions.[11][15]
-
The Quinolinone Ring: The fused aromatic system makes the molecule susceptible to photolytic degradation.[16] Upon absorbing light energy, the molecule can be excited to a higher energy state, leading to bond cleavage, rearrangement, or reaction with molecular oxygen to form reactive oxygen species. Hydroxylation of the quinoline ring is also a common degradation pathway observed in microbial and metabolic studies, suggesting its susceptibility to oxidative attack.[17][18][19]
Below is a diagram illustrating the most common degradation pathways for this class of compounds.
Caption: Primary degradation pathways for the title compound.
Part 4: Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradants and establishing the intrinsic stability of your molecule, following ICH Q1A guidelines.[4][5][20][21] The goal is to achieve 5-20% degradation.[1][5]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile:water 50:50).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. After incubation, neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours. For solid-state thermal stress, place the neat powder in the oven.
-
Photolytic Degradation: Expose a solution of the compound in a transparent quartz cuvette to a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy, as per ICH Q1B guidelines.[16][22][23] A control sample should be wrapped in aluminum foil and placed alongside to act as a dark control.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage degradation and check for mass balance. Identify and characterize any significant degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the parent drug from all its degradation products without interference.[1]
1. Initial Method Development:
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities. A common starting point is a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Detector: Use a PDA (Photodiode Array) or DAD (Diode Array Detector) to monitor at multiple wavelengths and to perform peak purity analysis. Select a detection wavelength where the parent compound has strong absorbance (e.g., 294 nm).[24]
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
2. Method Validation:
-
Inject a mixture of the unstressed and stressed samples (from Protocol 1).
-
Optimize the gradient to achieve baseline separation between the parent peak and all degradation peaks.
-
Specificity: Use the PDA detector to perform peak purity analysis on the parent peak in the presence of degradants. The peak should be spectrally pure.
-
Validate the method for linearity, accuracy, precision, and robustness as per standard guidelines.[25]
Part 5: Data Summary Tables
The following tables present hypothetical data to illustrate the outcomes of stability studies.
Table 1: Effect of pH on Degradation Rate at 40°C
| pH of Buffer | % Parent Compound Remaining after 24h | Apparent Degradation Rate Constant (k, hr⁻¹) |
| 2.0 | 75.2% | 0.0119 |
| 4.5 | 98.1% | 0.0008 |
| 7.0 | 96.5% | 0.0015 |
| 9.0 | 82.3% | 0.0081 |
| 10.0 | 60.1% | 0.0212 |
Table 2: Summary of Forced Degradation Study
| Stress Condition | % Degradation | Number of Degradants | Major Degradant m/z (Proposed Identity) |
| 0.1 M HCl, 60°C | 8.5% | 1 | No significant degradation |
| 0.1 M NaOH, 60°C | 18.2% | 2 | 203 (Hydrolysis product) |
| 3% H₂O₂, RT | 15.5% | 1 | 219 (Carboxylic acid, M+16) |
| Heat (80°C, solid) | 2.1% | 0 | Compound is thermally stable in solid form |
| Light (ICH Q1B) | 12.8% | 3 | 203, 187 (Photoproducts) |
Part 6: Experimental Workflow Diagram
The following diagram outlines a typical workflow for assessing the stability of a new derivative.
Caption: Experimental workflow for a comprehensive stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. admin.mantechpublications.com [admin.mantechpublications.com]
- 11. Aldehyde - Wikipedia [en.wikipedia.org]
- 12. N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-heterocyclic carbene catalysed oxidative esterification of aliphatic aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. N-Heterocyclic Carbene-Mediated Oxidative Esterification of Aldehydes: Ester Formation and Mechanistic Studies [ouci.dntb.gov.ua]
- 15. WO2023175065A1 - Stabilization of aldehydes and/or an alcohols - Google Patents [patents.google.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. caronscientific.com [caronscientific.com]
- 23. atlas-mts.com [atlas-mts.com]
- 24. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]
- 25. benchchem.com [benchchem.com]
troubleshooting low yield in the synthesis of its thiosemicarbazone derivatives
Technical Support Center: Thiosemicarbazone Derivative Synthesis
Welcome to the technical support center for the synthesis of thiosemicarbazone derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes, particularly concerning low product yields. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Low Yields
Low yields in the synthesis of thiosemicarbazones, which are typically formed via a condensation reaction between a thiosemicarbazide and a suitable carbonyl compound (aldehyde or ketone), can be a significant impediment to research and development.[1][2] This section addresses the most common issues in a question-and-answer format to help you diagnose and resolve the root causes of poor reaction outcomes.
Q1: My reaction has resulted in a very low, or no, discernible product. What are the primary factors I should investigate?
A1: When faced with minimal to no product formation, a systematic evaluation of your experimental setup is crucial. The primary areas to scrutinize are the purity of your starting materials, the reaction conditions, and the potential for reactant degradation.
Step-by-Step Troubleshooting Protocol:
-
Verify Reactant Purity: Impurities in either the thiosemicarbazide or the carbonyl compound can significantly hinder the reaction.[3]
-
Action: Assess the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the reactants by recrystallization or distillation.[3] Commercial reagents, even from reputable suppliers, should be checked for degradation, especially if they have been stored for an extended period.
-
-
Optimize Reaction Conditions: The condensation reaction is sensitive to temperature, time, and catalysis.
-
Temperature: While many syntheses proceed at room temperature, some combinations of reactants may require heating to overcome activation energy barriers.[4] Refluxing the reaction mixture is a common strategy to drive the reaction to completion.[5]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][5] Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to the formation of degradation products or side reactions.[3]
-
Catalysis: A catalytic amount of acid, such as glacial acetic acid, is often employed to facilitate the reaction.[5][6] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiosemicarbazide.
-
-
Assess Reactant Stability: Thiosemicarbazide and some aldehydes can be unstable under certain conditions.
-
Action: Ensure that your thiosemicarbazide has not decomposed. It should be a white, crystalline solid. Discoloration may indicate degradation. Similarly, some aldehydes are prone to oxidation to carboxylic acids. Use freshly distilled or purified aldehydes whenever possible.
-
Q2: I've obtained a product, but the yield is disappointingly low, and I see multiple spots on my TLC plate. What are the likely side reactions, and how can I minimize them?
A2: The presence of multiple products indicates that side reactions are competing with your desired thiosemicarbazone formation. Understanding these potential side reactions is key to optimizing your synthesis for a higher yield of the target compound.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategy |
| Self-condensation of Aldehyde/Ketone | Under acidic or basic conditions, enolizable aldehydes and ketones can undergo self-condensation (e.g., aldol condensation). | Carefully control the pH of the reaction mixture. A catalytic amount of acid is usually sufficient; strongly acidic or basic conditions should be avoided.[3] |
| Cyclization of Thiosemicarbazone | The newly formed thiosemicarbazone can sometimes undergo intramolecular cyclization, especially under harsh heating conditions, to form heterocyclic compounds like thiadiazoles.[3] | Monitor the reaction closely with TLC and avoid prolonged heating once the product has formed.[3] |
| Formation of Hydrazones | If hydrazine impurities are present in the thiosemicarbazide starting material, corresponding hydrazones can form. | Use high-purity thiosemicarbazide. |
Experimental Protocol for Minimizing Side Products:
-
Controlled Addition of Reagents: Add the thiosemicarbazide solution dropwise to the carbonyl compound solution to maintain a low concentration of the nucleophile, which can help to minimize side reactions.
-
pH Optimization: While a catalytic amount of acid is beneficial, the optimal pH can be substrate-dependent.[3] If side reactions persist, consider performing the reaction without a catalyst or screening different mild acid catalysts (e.g., p-toluenesulfonic acid).
-
Solvent Choice: The choice of solvent can influence reaction rates and selectivity. Ethanol and methanol are commonly used.[4][7] If you suspect solvent-mediated side reactions, consider exploring other polar aprotic solvents.
Q3: I seem to have a good product formation according to TLC, but I'm losing a significant amount during workup and purification. How can I improve my product isolation?
A3: Poor recovery after the reaction is a common source of low overall yield. Thiosemicarbazones are often crystalline solids, and optimizing their precipitation and purification is key.
Strategies for Improved Product Isolation:
-
Crystallization/Precipitation:
-
Cooling: After the reaction is complete, cooling the reaction mixture in an ice bath is often sufficient to induce crystallization.[8]
-
Solvent Addition: If the product is soluble in the reaction solvent, the addition of a non-solvent (e.g., cold water) can promote precipitation.[9]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
-
-
Recrystallization: This is the most common method for purifying solid thiosemicarbazones.[4][5]
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, and mixtures of solvents like DCM/methanol.[5]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization is ineffective or if you have multiple closely-related products, column chromatography may be necessary. A silica gel stationary phase with a solvent system like ethyl acetate/hexane is often effective.[10]
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for thiosemicarbazone formation?
A: The reaction is a nucleophilic addition-elimination (condensation) reaction. The nitrogen atom of the thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond of the thiosemicarbazone.[2] The reaction is often catalyzed by a small amount of acid.[5]
Q: How can I confirm the identity and purity of my synthesized thiosemicarbazone?
A: A combination of spectroscopic and physical methods should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of your compound. Key signals to look for include the azomethine proton (-CH=N-) and the thioamide carbon (C=S).[4]
-
Infrared (IR) Spectroscopy: Look for characteristic stretching frequencies for the C=N and C=S bonds.[11]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Melting Point: A sharp melting point is a good indicator of purity.
Q: Are there any safety precautions I should be aware of when working with thiosemicarbazides and isothiocyanates?
A: Yes. Thiosemicarbazides and their precursors, such as isothiocyanates, can be toxic and should be handled with care in a well-ventilated fume hood.[12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.
Visualizing the Process
To aid in your understanding of the synthesis and troubleshooting process, the following diagrams have been created.
General Reaction Mechanism
Caption: General mechanism of thiosemicarbazone synthesis.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
Cause and Effect Diagram for Low Yield
Caption: Potential causes contributing to low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiosemicarbazone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization, Electrochemical Studies, and In Vitro Antibacterial Activity of Novel Thiosemicarbazone and Its Cu(II), Ni(II), and Co(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. US2806880A - Process for preparing thiosemicarbazide - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpcbs.com [ijpcbs.com]
- 12. researchgate.net [researchgate.net]
optimizing reaction parameters for the synthesis of its copper(II) complexes
Welcome to the technical support center for the synthesis and optimization of copper(II) complexes. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines theoretical principles with practical, field-tested advice. This document is designed to help you navigate the common challenges encountered during synthesis, optimize your reaction parameters for higher yield and purity, and ensure the robust characterization of your final compounds.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed for quick problem resolution.
Question 1: My reaction yielded a pale blue precipitate instead of the expected deep blue or green complex. What went wrong?
Answer: This is a classic sign of unintended copper(II) hydroxide precipitation. The issue is almost certainly related to pH control.
-
Causality: At a high pH (typically > 8), the concentration of hydroxide ions (OH⁻) in the solution becomes sufficient to precipitate copper(II) hydroxide, Cu(OH)₂, a pale blue solid.[1][2] This process competes directly with the desired complexation of your ligand to the Cu(II) center. In strongly acidic conditions (e.g., pH < 3), the copper will likely remain as the free aqua ion, Cu(H₂O)₆²⁺, as many ligands will be protonated and unable to coordinate effectively.[1]
-
Recommended Actions:
-
Monitor and Adjust pH: Before and during the addition of your ligand or copper salt, monitor the solution's pH. The optimal range for most copper(II) complex formations is between pH 4 and 7.[1]
-
Use a Buffer: If your reaction is sensitive to pH fluctuations, consider using a non-coordinating buffer system (e.g., MES, HEPES) to maintain a stable pH environment.
-
Order of Reagent Addition: Add the copper salt solution to the ligand solution slowly. This prevents localized areas of high base concentration if your ligand is deprotonated with a base prior to complexation.
-
Question 2: I'm getting a very low yield, or no precipitate is forming at all. What are the likely causes?
Answer: Low or no yield can stem from several factors, primarily related to solubility and reaction conditions.
-
Causality & Solutions:
-
Solvent Choice: The complex may be highly soluble in the chosen solvent. If the reactants are soluble but the product is expected to precipitate, the solvent might be too polar or have strong coordinating properties, keeping the complex in solution.[3][4][5] For instance, solvents like DMSO or DMF can sometimes coordinate to the copper center and compete with your ligand.[6]
-
Action: Try adding a less polar co-solvent (an "anti-solvent") like ethanol, diethyl ether, or hexane dropwise to induce precipitation.[2] Be cautious, as adding it too quickly can cause the product to "oil out."
-
-
Incorrect Stoichiometry: An incorrect ligand-to-metal ratio can lead to the formation of soluble species or prevent the formation of the desired neutral complex required for precipitation.[7][8]
-
Action: Double-check your calculations. Consider performing small-scale trial reactions with varying ratios (e.g., 1:1, 2:1, 1:2 ligand-to-metal) to find the optimal stoichiometry.
-
-
Temperature: Some reactions require heating (reflux) to overcome the activation energy for complexation.[9] Conversely, if the complex is highly soluble, cooling the reaction mixture in an ice bath may be necessary to induce crystallization.[2]
-
Action: If reacting at room temperature, try refluxing the mixture for a few hours. If the product is soluble after reflux, attempt crystallization by slow cooling to room temperature, followed by refrigeration.
-
-
Question 3: The product I isolated is an amorphous powder or a sticky oil, not the crystalline solid I need for X-ray diffraction. How can I improve crystallinity?
Answer: The formation of amorphous solids or oils is typically due to rapid precipitation, preventing the orderly arrangement of molecules into a crystal lattice.
-
Causality & Solutions:
-
Precipitation Rate: Crashing the product out of solution by adding an anti-solvent too quickly is a common cause.
-
Action: Employ slow crystallization techniques. The most effective methods include:
-
Slow Evaporation: Loosely cover the flask containing your dissolved product and allow the solvent to evaporate over several days.
-
Vapor Diffusion: Place your dissolved product in a small vial. Place this vial inside a larger, sealed jar containing a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, gradually decreasing the solubility of your complex and promoting crystal growth.
-
Slow Cooling: If the complex is soluble in a hot solvent, allow the solution to cool to room temperature very slowly (e.g., by placing the hot flask in a Dewar of warm water).
-
-
-
Solvent System: The right solvent system is crucial for obtaining high-quality crystals.
-
Action: Screen different solvents or solvent mixtures for recrystallization. A good recrystallization solvent is one in which your complex is sparingly soluble at room temperature but highly soluble when heated.[10]
-
-
Frequently Asked Questions (FAQs) on Parameter Optimization
This section provides deeper insight into the critical reaction parameters that govern the success of your synthesis.
Q: How does the choice of solvent critically impact the synthesis of copper(II) complexes?
A: The solvent is not merely a medium for the reaction; it is an active participant that can dictate the final product's structure, yield, and purity.[4][5] Its role can be broken down into three key aspects:
-
Solubility: The solvent must dissolve the reactants (ligand and copper salt) to allow them to interact. However, for efficient product isolation via precipitation, the final complex should have limited solubility in that same solvent.
-
Coordinating vs. Non-coordinating:
-
Coordinating Solvents (e.g., water, methanol, acetonitrile, DMF, DMSO) can directly bind to the copper(II) ion. This can be beneficial, sometimes acting as a temporary ligand that is later displaced by your primary ligand. However, a strongly coordinating solvent can compete with your ligand, leading to incomplete reactions or the formation of mixed-ligand complexes.[6][11] For example, in aqueous solutions, water molecules in the primary coordination shell of Cu²⁺ must be replaced by the incoming ligand.[3][4]
-
Non-coordinating Solvents (e.g., chloroform, dichloromethane, toluene) do not bind strongly to the metal center and are less likely to interfere with the primary complexation event.
-
-
Polarity and Dielectric Constant: The solvent's polarity affects the solubility of ionic starting materials (like copper salts) and can influence the stability of charged intermediates. Using a solvent mixture (e.g., methanol/water) can be an effective strategy to balance reactant solubility and product insolubility.[12]
Q: Why is pH a master variable in copper(II) coordination chemistry?
A: pH is arguably the most critical parameter to control because it influences both the metal ion and the ligand.[13][14]
-
Effect on the Ligand: Most organic ligands have functional groups that can be protonated or deprotonated (e.g., amines, carboxylic acids, phenols). For coordination to occur, these groups often need to be in their deprotonated, anionic form to act as effective Lewis bases. At low pH, these groups will be protonated (-NH₃⁺, -COOH), rendering them poor coordinators.[1]
-
Effect on the Copper(II) Ion: As discussed in the troubleshooting section, at high pH, Cu(II) ions will precipitate as Cu(OH)₂. In the intermediate pH range, various aqua/hydroxo species can exist, which will affect the complexation equilibria.[15] The optimal pH for a given synthesis is therefore a window where the ligand is sufficiently deprotonated to bind, but the pH is not so high as to cause copper hydroxide precipitation.[16]
Q: How does the ligand-to-metal molar ratio determine the final structure?
A: The stoichiometry of your reactants directly influences the structure of the resulting complex, which can range from simple mononuclear species to complex coordination polymers.[7]
-
Mononuclear Complexes: For a bidentate ligand (L), a 1:1 metal-to-ligand ratio might yield a complex like [CuL(H₂O)₂]²⁺, while a 2:1 ratio is often used to form saturated complexes like [CuL₂].[17]
-
Polynuclear Complexes & Coordination Polymers: If the ligand is "ditopic" (containing two separate binding sites), varying the molar ratio can lead to extended structures. A 1:1 ratio might produce a 1D chain polymer, whereas other ratios could result in discrete binuclear complexes or more complex 2D or 3D frameworks.[7][8]
Q: What is the primary role of temperature in the reaction?
A: Temperature primarily controls the kinetics and thermodynamics of the complexation reaction.
-
Kinetics: Many coordination reactions have a significant activation energy barrier. Heating the reaction (often to reflux) provides the necessary energy to overcome this barrier, increasing the reaction rate and ensuring the formation of the thermodynamically stable product.[9][18]
-
Solubility: Temperature affects the solubility of reactants and products, which is a key consideration for crystallization and purification as described previously.
-
Structural Control: In some advanced syntheses (e.g., solvothermal), temperature can be a tool to control the final structure. Different temperatures can favor the formation of different kinetic or thermodynamic products, sometimes leading to structural isomers or polymorphs.[18][19][20] However, excessively high temperatures can lead to the decomposition of the ligand or the final complex.
Key Experimental Protocols
General Protocol for Synthesis of a Copper(II) Schiff Base Complex
This protocol is a generalized starting point. You will need to adapt it based on the specific properties of your ligand.
-
Ligand Preparation: Dissolve the Schiff base ligand (e.g., 2 mmol) in a suitable solvent (e.g., 20 mL of ethanol or methanol) in a round-bottom flask. Stir until fully dissolved. Gentle heating may be required.[17][21]
-
Copper Salt Addition: In a separate beaker, dissolve the copper(II) salt (e.g., 1 mmol of Cu(OAc)₂·H₂O or CuCl₂·2H₂O) in a minimal amount of the same or a miscible solvent (e.g., 10 mL of methanol).[17]
-
Reaction: Add the copper salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is often observed immediately.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.[22]
-
Isolation:
-
If a precipitate has formed, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[2][12]
-
Wash the precipitate with cold solvent (to remove unreacted starting materials) and then with a low-boiling-point solvent like diethyl ether to facilitate drying.
-
-
Drying: Allow the product to air-dry or dry it in a vacuum desiccator. Avoid high-temperature oven drying, as it can cause decomposition.[2]
Workflow for Synthesis and Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A spectroscopic study of solvent effects on the formation of Cu(ii)–chloride complexes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. A spectroscopic study of solvent effects on the formation of Cu(ii)–chloride complexes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. Influence of the metal-to-ligand ratio on the formation of metal organic complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. deepdyve.com [deepdyve.com]
- 9. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE02540K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. employees.oneonta.edu [employees.oneonta.edu]
- 13. mdpi.com [mdpi.com]
- 14. The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in Biological Assays
Welcome to the technical support guide for 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS: 101382-53-0). This resource is designed for researchers, scientists, and drug development professionals to effectively address solubility issues encountered during biological assays. As a versatile building block in medicinal chemistry, this quinolinone derivative is a precursor for compounds with potential anticancer, antimalarial, and antimicrobial activities.[1][2][3][4] However, its hydrophobic nature can present significant challenges in aqueous experimental systems.
This guide provides in-depth troubleshooting strategies, detailed protocols, and a comprehensive FAQ section to help you navigate these challenges and ensure the reliability and reproducibility of your results.
I. Understanding the Challenge: Why Solubility Matters
The biological activity of a compound can only be accurately assessed when it is fully dissolved in the assay medium.[5] Poor solubility of this compound can lead to several experimental artifacts:
-
Precipitation: The compound may fall out of solution when a DMSO stock is diluted into an aqueous buffer, leading to an inaccurate final concentration.[6][7]
-
Assay Interference: Compound precipitates can interfere with assay readouts, for example, by scattering light in absorbance-based assays or causing false positives in high-throughput screens.[8]
The quinolinone core of this molecule contributes to its planarity and hydrophobicity, which are often associated with low aqueous solubility.[9][10]
II. Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving solubility issues with this compound.
Initial Observation: Compound Precipitation Upon Dilution
This is the most common issue encountered. When a concentrated stock solution in an organic solvent like DMSO is added to an aqueous buffer, the dramatic change in solvent polarity causes the compound to crash out of solution.[7]
Step 1: Optimizing the Primary Solvent System
Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving a broad range of compounds for biological screening.[5][11] However, its concentration in the final assay medium must be carefully controlled to avoid cytotoxicity and maintain compound solubility.
-
Actionable Advice:
-
Prepare a High-Concentration Stock: Start by preparing a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Gentle warming and sonication can aid dissolution.
-
Determine DMSO Tolerance: Before proceeding, it is crucial to determine the maximum concentration of DMSO that your specific cell line or assay system can tolerate without affecting the biological outcome. Most cell lines can tolerate up to 0.5% DMSO, but some may be sensitive to concentrations as low as 0.1%.[7][12][13]
-
Step 2: Employing Co-solvents
If optimizing the DMSO concentration alone is insufficient, the use of co-solvents can be an effective strategy. Co-solvents are water-miscible organic solvents that, when used in combination, can enhance the solubility of hydrophobic compounds.[14][15]
-
Actionable Advice:
-
Consider Co-solvent Options: Common co-solvents include ethanol, polyethylene glycol (PEG), and N-methyl-2-pyrrolidone (NMP).[10][15]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Advanced Solubilization Techniques
For particularly challenging cases, more advanced formulation strategies may be necessary.
1. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can encapsulate hydrophobic molecules like this compound, effectively increasing their aqueous solubility.[19][20][]
-
How it Works: The hydrophobic quinolinone moiety of the compound can be included within the cyclodextrin cavity, while the hydrophilic outer surface of the cyclodextrin interacts with the aqueous environment, keeping the complex in solution.
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations due to their favorable safety profiles.[17]
2. Surfactants
Surfactants, or detergents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[22] These micelles have a hydrophobic core that can solubilize poorly soluble compounds.[23][24][25]
-
Considerations for Biological Assays:
-
Non-ionic surfactants like Tween® 20, Tween® 80, and Triton™ X-100 are generally preferred for biological assays as they are less likely to denature proteins.[26][27]
-
Zwitterionic detergents such as CHAPS can also be used to solubilize proteins while preserving their native structure.[24]
-
Concentration is Key: It is important to use surfactants at concentrations above their CMC to ensure micelle formation and solubilization. However, high concentrations can be cytotoxic, so optimization is necessary.[26]
-
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 1.87 mg of this compound (MW: 187.19 g/mol ).[28][29][30]
-
Adding Solvent: Add 100 µL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C and sonicate for 5-10 minutes until the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.[8]
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in your aqueous assay buffer.
-
Prepare Compound Slurry: In a separate tube, add the desired amount of solid this compound.
-
Complexation: Add a small volume of the HP-β-CD solution to the solid compound and vortex or sonicate to form a paste. Gradually add the remaining HP-β-CD solution while continuing to mix until the compound is fully dissolved.
-
Final Dilution: This concentrated solution can then be diluted into the final assay medium.
IV. Data Presentation: Solubility Enhancement Strategies
| Solubilization Method | Mechanism of Action | Advantages | Disadvantages | Typical Concentration in Assay |
| DMSO | Polar aprotic solvent | Dissolves a wide range of compounds | Can be cytotoxic at higher concentrations; precipitation upon dilution | < 0.5%[7][12] |
| Co-solvents (e.g., Ethanol, PEG) | Modify the polarity of the bulk solvent | Can improve solubility and prevent precipitation | May have their own biological effects; optimization required | 1-5% |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulation of the hydrophobic molecule | Generally low toxicity; can improve bioavailability | May interact with cell membrane components | 1-10 mM |
| Surfactants (e.g., Tween® 20) | Micellar solubilization | Effective at low concentrations | Can be cytotoxic and interfere with some assays | 0.01-0.1%[26] |
V. Visualizing the Workflow
Decision Tree for Solvent Selection
Caption: A flowchart to guide solvent selection for improved compound solubility.
Experimental Workflow for Solubility Testing
Caption: A step-by-step workflow for testing different solubilization methods.
VI. Frequently Asked Questions (FAQs)
Q1: My compound is dissolved in DMSO, but precipitates when I add it to my aqueous buffer. Why is this happening?
A1: This is a common phenomenon that occurs when the concentration of the organic solvent (DMSO) is significantly reduced upon dilution into the aqueous buffer.[6][7] The compound, being hydrophobic, is no longer soluble in the highly polar aqueous environment and thus precipitates out of solution.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The maximum tolerable concentration of DMSO is highly dependent on the specific cell line and the duration of the assay.[12][13] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[7][12] However, it is always recommended to perform a DMSO tolerance curve for your specific experimental setup.
Q3: Can I heat my compound to get it into solution?
A3: Gentle warming (e.g., to 37°C) can be used to aid the initial dissolution of the compound in DMSO. However, repeated or excessive heating should be avoided as it can lead to compound degradation.
Q4: Are there any alternatives to DMSO?
A4: While DMSO is the most common primary solvent, other options include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[10] However, these also need to be used at low final concentrations in aqueous solutions.
Q5: How do I know if my compound is truly dissolved or just a fine suspension?
A5: Visual inspection is the first step. A true solution will be clear and free of any visible particles. For a more definitive answer, you can filter the solution through a 0.22 µm filter and measure the concentration of the filtrate using a technique like HPLC.
VII. References
-
BME-PT. (2019). Cyclodextrins in Drug Delivery Systems and their Effects on Biological Barriers. MDPI. --INVALID-LINK--
-
Zhang, J., Ma, P. X. (2013). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. Advanced Drug Delivery Reviews. --INVALID-LINK--
-
Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. --INVALID-LINK--
-
Davis, M. E., Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. BenchChem. --INVALID-LINK--
-
BenchChem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. BenchChem. --INVALID-LINK--
-
MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. --INVALID-LINK--
-
Galvao, J., Davis, B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. --INVALID-LINK--
-
Knoerr, A. (2021). Cyclodextrins for drug delivery. ResearchGate. --INVALID-LINK--
-
MedchemExpress.com. Surfactants | Biochemical Assay Reagents. MedchemExpress.com. --INVALID-LINK--
-
Rohe, A. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. --INVALID-LINK--
-
Ishikawa, M., Hashimoto, Y. (2001). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. --INVALID-LINK--
-
WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec. --INVALID-LINK--
-
Kyriakis, J., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
Lambert, K. M., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
Randall, K., et al. (2011). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. In Vitro Cellular & Developmental Biology - Animal. --INVALID-LINK--
-
Thermo Fisher Scientific. Detergents for Protein Solubilization. Thermo Fisher Scientific. --INVALID-LINK--
-
BenchChem. This compound. BenchChem. --INVALID-LINK--
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. --INVALID-LINK--
-
Wikipedia. Dimethyl sulfoxide. Wikipedia. --INVALID-LINK--
-
Dadfarnia, S., et al. (2014). Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts. Food Chemistry. --INVALID-LINK--
-
MDPI. (2018). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of this compound-4n-Substituted Thiosemicarbazones. MDPI. --INVALID-LINK--
-
ChemWhat. 6-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-CARBALDEHYDE CAS#: 101382-53-0. ChemWhat. --INVALID-LINK--
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. --INVALID-LINK--
-
Popa-Burke, I., Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. --INVALID-LINK--
-
Soni, P., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. --INVALID-LINK--
-
Chemicalbook. (2025). 6-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-CARBALDEHYDE | 101382-53-0. Chemicalbook. --INVALID-LINK--
-
ChemicalBook. 6-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-CARBALDEHYDE. ChemicalBook. --INVALID-LINK--
-
NIH. (2014). Considerations regarding use of solvents in in vitro cell based assays. NIH. --INVALID-LINK--
-
Ahamed, L. S. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Delivery Technology. --INVALID-LINK--
-
BOC Sciences. Drug Solubility Enhancement Technology Research - Formulation. BOC Sciences. --INVALID-LINK--
-
Guidechem. 6-methyl-2-oxo-1,2-dihydroquinolin-3-carbaldehyde. Guidechem. --INVALID-LINK--
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. --INVALID-LINK--
-
Sigma-Aldrich. 6-methyl-2-oxo-1,2-dihydroquinolin-3-carbaldehyde. Sigma-Aldrich. --INVALID-LINK--
-
Aslantaş, T., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. --INVALID-LINK--
-
Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry. --INVALID-LINK--
-
Gupta, H., et al. (2025). Biological Activities of Quinoline Derivatives. ResearchGate. --INVALID-LINK--
References
- 1. This compound|101382-53-0 [benchchem.com]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. chemwhat.com [chemwhat.com]
- 29. 6-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-CARBALDEHYDE | 101382-53-0 [amp.chemicalbook.com]
- 30. Page loading... [guidechem.com]
Technical Support Center: A Guide to the Stable Storage of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Welcome to the Technical Support Center for 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS: 101382-53-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. As a Senior Application Scientist, I have compiled this resource based on established chemical principles, industry best practices, and a thorough review of the available literature to help you navigate the challenges of handling this molecule and prevent its degradation during storage.
Introduction: Understanding the Compound's Inherent Instabilities
This compound is a versatile heterocyclic aldehyde with significant potential in medicinal chemistry. However, its chemical structure, featuring both a quinolinone core and a reactive aldehyde group, predisposes it to several degradation pathways. The primary concerns for this molecule are its sensitivity to:
-
Oxidation: The aldehyde functional group is susceptible to oxidation, which can convert it into the corresponding carboxylic acid, altering its chemical properties and biological activity.
-
Photodegradation: Quinoline and its derivatives are known to be photosensitive. Exposure to light, particularly UV radiation, can lead to complex degradation pathways, often indicated by a change in the material's color.
-
Moisture: While specific data on the hydrolytic stability of this compound is not extensively documented, it is a good laboratory practice to protect it from moisture to prevent potential degradation.
This guide will provide you with the necessary knowledge and practical steps to mitigate these risks and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for the solid compound?
For optimal long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container. To further protect it from atmospheric degradation, it is highly recommended to store it under an inert atmosphere , such as nitrogen or argon. Additionally, due to its photosensitivity, the compound must be protected from light by using an amber glass vial or by wrapping the container in aluminum foil.
Q2: My compound has changed color from light yellow to brown. What does this indicate?
A color change, particularly a darkening to yellow or brown, is a strong indicator of degradation. This is often a result of exposure to light (photodegradation) or air (oxidation). If you observe a significant color change, it is advisable to verify the purity of the compound before proceeding with your experiments.
Q3: Can I store the compound at room temperature for short periods?
While short-term storage at room temperature may not lead to immediate and significant degradation, it is not recommended. Aldehydes can be prone to slow oxidation and polymerization over time, and exposure to ambient light and temperature fluctuations can accelerate these processes. For the most consistent results, always store the compound under the recommended refrigerated and protected conditions.
Q4: What solvents are recommended for preparing stock solutions?
While specific stability data in various solvents is limited, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used solvents for similar heterocyclic compounds. For aqueous-based assays, preparing a concentrated stock in DMSO and then diluting it into your aqueous buffer is a standard practice. It is crucial to use anhydrous-grade solvents to minimize moisture-related degradation.
Q5: How long can I store stock solutions of this compound?
The stability of the compound in solution is significantly lower than in its solid form. It is always best practice to prepare stock solutions fresh before use. If storage is unavoidable, it is recommended to store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. A stability study in your specific solvent and storage conditions is recommended for long-term projects.
Troubleshooting Guide
This section provides a step-by-step approach to address specific issues you might encounter, helping you to identify the root cause and implement corrective actions.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Symptom: You observe a loss of biological activity, unexpected side products in your reaction, or poor reproducibility in your assays.
-
Potential Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Workflow:
A workflow for troubleshooting inconsistent experimental results.
Corrective Actions:
-
Verify Purity: If you suspect degradation, it is crucial to re-characterize your compound. The recommended method is High-Performance Liquid Chromatography (HPLC).
-
Implement Protective Measures: When handling the solid, work in a low-light environment or use a glove box with an inert atmosphere.[1] Use amber vials or wrap clear vials in aluminum foil to protect from light.[1][2]
-
Prepare Fresh Solutions: Always prepare solutions immediately before your experiment. If you must store them, do so in small aliquots at -20°C or below for the shortest possible time.
-
Issue 2: Appearance of Unknown Peaks in Analytical Data (e.g., HPLC, NMR)
-
Symptom: Your analytical data shows new, unidentified peaks that were not present in the initial analysis of the compound.
-
Potential Cause: The compound has degraded into one or more new chemical entities. The most likely degradation product is the corresponding carboxylic acid from the oxidation of the aldehyde group. Photodegradation can lead to a variety of other byproducts.
-
Degradation Pathway Visualization:
Experimental Protocols
To ensure the integrity of your compound, follow these detailed protocols for storage and quality control.
Protocol 1: Long-Term Storage of Solid Compound
-
Container: Use a clean, dry amber glass vial with a PTFE-lined cap.
-
Inert Atmosphere: Place the vial in a glove box or use a Schlenk line to flush the vial with a gentle stream of dry nitrogen or argon for 1-2 minutes.
-
Sealing: Tightly seal the vial cap. For added protection, wrap the cap and neck of the vial with Parafilm.
-
Light Protection: If not using an amber vial, wrap the entire vial in aluminum foil.
-
Storage: Place the sealed and protected vial in a refrigerator at 2-8°C.
-
Labeling: Clearly label the vial with the compound name, date of storage, and storage conditions.
Protocol 2: Preparation and Short-Term Storage of Stock Solutions
-
Solvent Selection: Use anhydrous grade DMSO or DMF.
-
Weighing: Weigh the desired amount of the solid compound in a low-light environment.
-
Dissolution: Add the appropriate volume of solvent to achieve your target concentration. Gently vortex or sonicate in a water bath until the solid is completely dissolved.
-
Aliquoting: Immediately divide the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes or vials.
-
Storage: Store the aliquots at -20°C or -80°C.
-
Usage: When needed, remove a single aliquot and allow it to thaw to room temperature before opening. Do not refreeze any unused portion of the thawed aliquot.
Protocol 3: Quality Control by HPLC
A robust quality control program is essential for verifying the purity of your compound, especially after long-term storage or if degradation is suspected. While a specific validated method for this compound is not readily available, a general reversed-phase HPLC (RP-HPLC) method, similar to those used for other quinoline derivatives, can be adapted. [3] Table 1: Recommended Starting Conditions for HPLC Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid | Acidifying the mobile phase improves peak shape for nitrogen-containing compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. | A gradient elution is effective for separating the main compound from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30°C | Maintains consistent retention times. |
| Detection Wavelength | Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the compound's λmax) using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. | The quinolinone core has strong UV absorbance, and a DAD/PDA can help in identifying and spectrally characterizing impurity peaks. |
| Injection Volume | 5-10 µL | Adjust based on sample concentration and detector sensitivity. |
| Sample Preparation | Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., DMSO) to a concentration of approximately 0.1-1.0 mg/mL. |
Data Interpretation:
-
A pure compound should show a single major peak.
-
The appearance of new peaks, especially those eluting earlier (more polar) than the main peak, could indicate degradation products such as the carboxylic acid.
-
A decrease in the area of the main peak over time is also a sign of degradation.
By implementing these storage and handling procedures, you can significantly reduce the risk of degradation and ensure the quality and reliability of your this compound for your research endeavors.
References
Technical Support Center: Strategies to Improve Regioselectivity in Electrophilic Aromatic Substitution of Phenol
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution (EAS) on phenolic compounds. Here, we move beyond textbook examples to address the practical challenges of controlling regioselectivity, offering troubleshooting advice, detailed protocols, and mechanistic insights to empower your experimental design.
Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity in Phenol Chemistry
Q1: What is regioselectivity and why is it critical in reactions with phenol?
A: Regioselectivity refers to the preference for a chemical reaction to occur at one specific position or orientation over all other possible positions. In the context of phenol, an incoming electrophile can theoretically attack the ortho (positions 2 and 6), meta (positions 3 and 5), or para (position 4) carbons of the benzene ring. The hydroxyl (-OH) group of phenol is a powerful activating group, meaning it makes the aromatic ring more reactive than benzene itself.[1][2] It achieves this by donating its lone pair of electrons into the ring system through resonance, which selectively increases the electron density at the ortho and para positions.[1][3] Consequently, electrophilic attack occurs almost exclusively at these sites, making the -OH group an ortho, para-director.[3][4]
Controlling whether the electrophile adds to the ortho or para position is crucial because ortho and para isomers are distinct chemical compounds with different physical, chemical, and biological properties. In drug development, for example, only one specific isomer may possess the desired therapeutic activity, while the other could be inactive or even toxic. Efficiently directing the reaction to the desired isomer maximizes yield, simplifies purification, and is a cornerstone of economical and sustainable synthesis.
Q2: What is the typical product distribution in phenol EAS reactions, and can I achieve 100% selectivity for one isomer?
A: The ratio of ortho to para substitution is not random and is influenced by a combination of electronic and steric factors.[1][5] Statistically, there are two ortho positions and only one para position, suggesting a 2:1 preference for the ortho product if all else were equal. However, the para position is often favored due to steric hindrance; the existing hydroxyl group can physically block the incoming electrophile from easily accessing the adjacent ortho positions.[1][6][7] A typical product distribution might be a 60:40 or 70:30 split favoring the para isomer, but this is highly dependent on the size of both the substituent on the ring and the incoming electrophile.[1][6]
Achieving 100% selectivity for a single isomer in one step is rare without specialized strategies. The goal of regioselective synthesis is to manipulate reaction conditions to push the equilibrium as far as possible toward the desired product. Strategies like using bulky reagents, catalysts, or temporary "blocking groups" are employed to achieve synthetically useful levels of selectivity (often >95%).[6][8]
Q3: How do reaction conditions like temperature and solvent affect the ortho/para ratio?
A: Temperature is a critical factor, particularly in reversible reactions like sulfonation.[9][10] Such reactions can be under either kinetic or thermodynamic control.[11][12][13]
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is essentially irreversible, and the product that forms the fastest will predominate. This is the kinetic product. The transition state leading to the ortho product is often lower in energy, leading to a faster reaction rate.
-
Thermodynamic Control (High Temperature): At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. The most stable product, the thermodynamic product, will be the major isomer. The para isomer is generally more stable than the ortho isomer due to reduced steric strain, and will therefore be favored at higher temperatures.[9][12]
Solvents can also play a role. For instance, in the alkylation of phenol, changing the density of supercritical water as a solvent has been shown to dramatically alter the ortho/para product ratio, demonstrating the powerful influence of the reaction medium.[14]
Troubleshooting Guide: Common Regioselectivity Issues & Solutions
This section addresses specific experimental challenges in a problem/solution format.
Problem 1: My reaction yields almost exclusively the para product, but I need the ortho isomer.
-
Probable Cause: Steric hindrance. The electrophile you are using is likely large, or you are using a phenol with other bulky substituents, making the approach to the ortho position difficult.[5][7][15] The reaction is favoring the more sterically accessible para position.
-
Strategic Solution: The Blocking Group Approach. This is a powerful, multi-step strategy to force substitution at the ortho position.[6][8][16] The logic is to first protect the more reactive para position with a temporary, reversible group. With the para position occupied, the subsequent electrophilic substitution is directed to the ortho position. Finally, the blocking group is removed to yield the desired ortho-substituted product.[6][8][16] Sulfonation is a classic and effective method for this purpose.[6][8]
Problem 2: The reaction is producing a nearly 1:1 mixture of ortho and para isomers, making purification a nightmare.
-
Probable Cause: Lack of sufficient directing influence. The steric and electronic factors are not different enough under your current conditions to favor one position significantly. This is common with small, highly reactive electrophiles.
-
Strategic Solution: Exploit Steric Hindrance. To favor the para product, you can increase the steric bulk of the system.
-
Modify the Electrophile: If possible, use a bulkier version of your electrophile. For example, in Friedel-Crafts alkylation, using tert-butyl chloride instead of methyl chloride will dramatically favor para substitution due to the size of the incoming tert-butyl group.[1]
-
Use a Bulky Catalyst: Shape-selective catalysts, such as certain zeolites, can be used. The pores of the catalyst may only allow the phenol substrate to orient itself in a way that exposes the para position to the reactive site, effectively blocking the ortho positions.
-
Modify the Phenolic Substrate: Temporarily converting the phenol's hydroxyl group into a bulkier ether (e.g., a silyl ether) can increase steric crowding around the ortho positions. This protecting group can be removed after the substitution reaction.[17][18]
-
Problem 3: My reaction is not selective and is leading to polysubstitution.
-
Probable Cause: The hydroxyl group is a very strong activating group.[19] Under harsh conditions or with highly reactive electrophiles (like Br₂), the initial product is more activated than phenol itself, leading to further rapid substitution.[19]
-
Strategic Solution: Attenuate the Activating Group. The reactivity of the hydroxyl group can be temporarily "toned down" by converting it into an ester, such as an acetate. The acetyl group is electron-withdrawing and pulls electron density away from the ring, moderating its reactivity.[19] This allows for controlled monosubstitution. After the reaction, the ester can be easily hydrolyzed back to the hydroxyl group.[19]
Experimental Protocols & Advanced Strategies
Protocol 1: Maximizing Ortho-Selectivity Using a Sulfonyl Blocking Group
This protocol describes the synthesis of 2-bromophenol from phenol, a classic example where direct bromination would yield a mixture heavily favoring the para isomer and polysubstituted products.
Workflow Diagram:
Caption: Workflow for ortho-selective synthesis using a blocking group.
Methodology:
-
Step 1: Sulfonation (Blocking the Para Position)
-
In a fume hood, carefully add 1.0 equivalent of phenol to a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add 1.1 equivalents of fuming sulfuric acid (H₂SO₄ + SO₃) dropwise. The reaction is exothermic.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC. The major product will be 4-hydroxybenzenesulfonic acid.
-
-
Step 2: Bromination (Directing to the Ortho Position)
-
To the reaction mixture from Step 1, add a catalytic amount of FeBr₃.
-
Slowly add 1.0 equivalent of liquid bromine (Br₂) dropwise. Caution: Bromine is highly corrosive and toxic.
-
Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates consumption of the starting material.
-
-
Step 3: Desulfonation (Removing the Blocking Group)
-
Carefully pour the reaction mixture into a beaker containing ice and water to quench the reaction.
-
Add dilute sulfuric acid to the mixture.
-
Heat the solution to reflux (approx. 100-120 °C) for several hours. The sulfonic acid group will be removed as SO₃.[9][12]
-
Cool the mixture, extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 2-bromophenol. Purify as needed via chromatography or distillation.
-
Data Comparison: Regioselectivity in Phenol Nitration
The following table summarizes how different conditions can influence the ortho:para ratio in the nitration of phenol.
| Reagent/Condition | Predominant Isomer | Approximate o:p Ratio | Rationale |
| Dilute HNO₃ at low temp. | Ortho & Para mixture | ~40:60 | Standard EAS, mild conditions. |
| NaNO₂ / H⁺ | Para | Low | Forms nitrosophenol, which is then oxidized. |
| Acetylating phenol first, then HNO₃ | Para | High | The bulky acetyl group sterically hinders the ortho positions.[19] |
| Using a shape-selective zeolite catalyst | Para | Very High | The catalyst's structure sterically favors the formation of the linear para isomer. |
Mechanistic Insights
Understanding the "why" behind these strategies is key to adapting them to new systems.
Mechanism of Electrophilic Aromatic Substitution on Phenol
The reaction proceeds via a two-step mechanism: attack by the aromatic ring on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[1][20][21][22]
Caption: General mechanism of electrophilic aromatic substitution.
The stability of the arenium ion determines the reaction's regiochemistry. When attack occurs at the ortho or para positions, one of the resonance structures places the positive charge directly on the carbon bearing the hydroxyl group. This allows the oxygen's lone pair to directly donate into the ring, creating a highly stable resonance contributor where all atoms (except hydrogen) have a full octet. This level of stabilization is not possible for meta attack, which is why it is strongly disfavored.[3]
Visualizing Steric Hindrance
This diagram illustrates how a bulky group (R) on the phenol and a bulky electrophile (E⁺) favor attack at the less crowded para position.
Caption: Steric hindrance favors substitution at the para position.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Blocking Groups - Sulfonic Acid Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Sulfonation process & kinetics of sulfonation | PPTX [slideshare.net]
- 11. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 12. echemi.com [echemi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselectivity of phenol alkylation in supercritical water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 16. youtube.com [youtube.com]
- 17. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 22. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and Other Quinoline Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic system due to its presence in numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] This guide provides an in-depth comparison of the biological profile of a specific derivative, 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, with other key quinoline analogues. We will delve into their anticancer and antimicrobial properties, supported by experimental data, detailed protocols, and an exploration of the crucial structure-activity relationships (SAR) that govern their efficacy.
The Quinoline Core: A Platform for Diverse Bioactivity
Quinoline, a fusion of a benzene and a pyridine ring, offers a versatile template for chemical modification.[2] Its derivatives have been successfully developed into drugs for a wide range of diseases, from malaria (Chloroquine) to cancer.[3][4] The biological activity of these compounds is profoundly influenced by the nature and position of various substituents on the quinoline core. This guide will use this compound as a focal point to explore these structure-function dynamics. While this specific molecule is often a precursor for more complex derivatives[5], its core structure—featuring a 2-oxo (quinolone) group, a C6-methyl group, and a C3-carbaldehyde—provides a valuable basis for comparison.
Part 1: Comparative Anticancer Activity
Quinoline derivatives exert their anticancer effects through a multitude of mechanisms, including interfering with DNA replication, inhibiting critical signaling kinases, and disrupting the cellular cytoskeleton.[1][6][7]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The cytotoxic potential of quinoline derivatives stems from their ability to target various cellular processes essential for cancer cell proliferation and survival.
-
DNA Intercalation and Topoisomerase Inhibition : Many quinoline analogues, such as doxorubicin, function as DNA intercalating agents, distorting the DNA helix and obstructing the replication process.[1] They can also inhibit topoisomerase enzymes, which are critical for relieving torsional stress in DNA during replication, leading to catastrophic DNA damage and cell death.[6]
-
Kinase Inhibition : Cancer is often driven by aberrant signaling pathways controlled by protein kinases. Quinoline-based compounds have been designed as potent inhibitors of various kinases, including Pim-1 kinase, Src kinase, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[6][7][8] By blocking these enzymes, they can halt cell cycle progression, inhibit proliferation, and induce apoptosis.[8]
-
Tubulin Polymerization Inhibition : The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Certain quinoline derivatives can inhibit the polymerization of tubulin, the building block of microtubules, thereby arresting the cell cycle in the mitotic phase and triggering apoptosis.[6][8]
Below is a diagram illustrating a common signaling pathway targeted by quinoline kinase inhibitors.
Caption: Inhibition of the PI3K-Akt-mTOR signaling pathway by quinoline derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of quinoline derivatives is highly dependent on their substitution patterns.
-
The 2-Oxo (Quinolone) Moiety : The presence of a carbonyl group at the C2 position, as seen in our target compound, is a common feature in many cytotoxic quinolines. For instance, N-alkylated, 2-oxoquinoline derivatives have demonstrated good cytotoxic activity on HEp-2 larynx cancer cells.[1] Furthermore, Schiff base derivatives synthesized from 2-oxo-quinoline-3-carbaldehydes have shown potent inhibition against NCI-H460 lung cancer cells.[9]
-
The C3-Carbaldehyde Group : This functional group is highly reactive and serves as an excellent handle for synthesizing more complex molecules like hydrazones and Schiff bases.[5][9] While the aldehyde itself may possess activity, its derivatives often show enhanced potency.[9]
-
The C6-Methyl Group : The influence of a methyl group at C6 can be subtle. In some series, it contributes to favorable lipophilicity, potentially enhancing cell membrane permeability. The synthesis of active antimicrobial agents from a 6-amino-4-methyl-1H-quinoline-2-one precursor suggests this position is amenable to substitution without loss of activity.[10][11]
-
Other Key Positions :
-
C4 Position : Substitution at the C4 position is critical. 4-aminoquinolines are a well-known class of antimalarials, and other derivatives with C4 substitutions show significant cytotoxicity against various cancer cell lines.[1][4]
-
C7 Position : A halogen, particularly chlorine, at the C7 position is a classic feature for enhancing antimalarial activity and has also been incorporated into anticancer designs.[1][4]
-
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological process. The table below summarizes the IC50 values for various quinoline derivatives against several human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Methyl-2-oxo-quinoline-3-carbaldehyde Cu(II) Complex (NHEt-TSC derivative) | A549 (Lung) | High Cytotoxicity Reported | [12] |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | 0.53 | [13] |
| 2-Oxo-quinoline-3-Schiff base (4d1) | NCI-H460 (Lung) | 5.16 | [9] |
| 2-Oxo-quinoline-3-Schiff base (4d2) | NCI-H460 (Lung) | 7.62 | [9] |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 | [14] |
| 7-Chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | 0.314 (µg/cm³) | [1] |
| Indole quinoline hybrid | K562 (Leukemia) | 5-11 | [6] |
Part 2: Comparative Antimicrobial Activity
Quinoline derivatives, most notably the fluoroquinolones, are renowned for their antibacterial properties. However, a wide array of other quinoline structures also exhibit significant antimicrobial effects against bacteria and fungi.[2][10]
Mechanism of Action: Disrupting Microbial Viability
-
DNA Gyrase and Topoisomerase IV Inhibition : This is the classical mechanism for fluoroquinolone antibiotics. These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid cell death.
-
Peptide Deformylase (PDF) Inhibition : PDF is a crucial bacterial enzyme involved in protein maturation that is absent in mammals, making it an attractive target. Novel quinoline derivatives have been designed as PDF inhibitors, demonstrating broad-spectrum antibacterial activity.[10][11]
-
Cell Wall Disruption : Some derivatives have been shown to act as fungal cell wall disruptors.[11]
-
LPS Transport Inhibition : In Gram-negative bacteria, some unique quinoline scaffolds have been found to block the transport of lipopolysaccharide (LPS) by targeting the LptA protein, disrupting the outer membrane integrity.[16]
Structure-Activity Relationship (SAR) Insights
The structural features required for antimicrobial activity can differ from those for anticancer effects.
-
Core Structure : The 2-oxo-quinoline core of our title compound is present in derivatives that have been evaluated for antimicrobial activity.[10][11]
-
C3 and C4 Positions : The quinolone-3-carboxylic acid moiety is a hallmark of the potent quinolone antibiotics. While our reference compound has a carbaldehyde at C3, this position is clearly critical for activity.
-
C6 Position : A substituent at C6, such as the methyl group in our reference compound or an amino group in other series, is compatible with potent antibacterial and antifungal activity.[10][11]
-
Hybrid Molecules : Hybridization strategies, such as linking a quinoline core to other pharmacophores like sulfonamides or imidazoles, have proven effective in generating compounds with potent, broad-spectrum antimicrobial activity.[17][18]
Quantitative Comparison of Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 6-Amino-4-methyl-1H-quinoline-2-one derivative (Compound 2) | B. cereus | 1.56 | [10] |
| 6-Amino-4-methyl-1H-quinoline-2-one derivative (Compound 2) | E. coli | 3.12 | [10] |
| 6-Amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | E. coli | 3.12 | [10] |
| Hydrazine-based quinoline derivative | S. aureus | 6.25 | [2] |
| Quinolone coupled hybrid (5d) | S. aureus (MRSA) | 0.125 | [16] |
| Quinolone coupled hybrid (5d) | E. coli | 2 | [16] |
| 8-hydroxyquinoline-5-sulfonamide derivative (3c) | S. aureus (MRSA) | Comparable to Oxacillin | [17] |
Part 3: Experimental Protocols & Methodologies
To ensure the reproducibility and validity of biological comparisons, standardized experimental protocols are essential. Here, we provide detailed methodologies for assessing cytotoxicity and antibacterial activity.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT assay is a foundational colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability.[14] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][19]
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with the vehicle (e.g., 0.5% DMSO) as a control.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Reagent Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the MIC of an antimicrobial agent in a liquid medium.
Detailed Steps:
-
Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well plate using MHB. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the diluted compounds.
-
Controls: Include a positive control well (bacteria in broth without any compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.
Conclusion
The biological activity of quinoline derivatives is a rich and complex field, where subtle changes in chemical structure can lead to dramatic shifts in potency and mechanism of action. This compound represents a versatile scaffold. While its direct activity requires further exploration, its derivatives, particularly thiosemicarbazones and Schiff bases, exhibit significant promise as both anticancer and antimicrobial agents.[5][9]
Key comparative takeaways include:
-
The 2-oxo-quinoline core is a validated pharmacophore for cytotoxicity.[1][9]
-
The C3-carbaldehyde is a crucial synthetic handle for generating libraries of derivatives with enhanced potency.[9]
-
Substitutions at C4, C6, and C7 are critical for modulating activity and selectivity, with different patterns favoring either anticancer or antimicrobial effects.[1][4][10]
-
Hybrid molecules that combine the quinoline scaffold with other active moieties represent a promising strategy for developing next-generation therapeutics with potentially novel mechanisms of action.[16][18]
This guide serves as a foundational resource for researchers aiming to navigate the intricate landscape of quinoline pharmacology. The provided data and protocols offer a framework for the systematic evaluation and comparison of novel quinoline derivatives, ultimately aiding in the rational design of more effective therapeutic agents.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of this compound-4n-Substituted Thiosemicarbazones | MDPI [mdpi.com]
- 6. ijmphs.com [ijmphs.com]
- 7. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of this compound-4n-Substituted Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating the Efficacy of Metal Complexes Against Cancer Cell Lines
The advent of cisplatin marked a paradigm shift in cancer treatment, establishing a foundational role for metal-based compounds in oncology.[1] Platinum drugs, including cisplatin, carboplatin, and oxaliplatin, remain mainstays in treating a variety of cancers, such as testicular, ovarian, lung, and colorectal cancers.[1][2] These compounds primarily exert their cytotoxic effects by forming adducts with DNA, which obstructs replication and transcription, ultimately triggering cell death.[2] However, challenges like severe side effects and the development of drug resistance have spurred the exploration of new metal complexes with novel mechanisms of action and improved safety profiles.[1][3][4]
This guide provides a comprehensive framework for the preclinical in vitro evaluation of novel metal complexes. We will delve into the critical assays required to build a robust data package, moving beyond simple cytotoxicity to elucidate mechanisms of action and selectivity—key differentiators for any promising therapeutic candidate.
I. The Foundational Pillar: Assessing Cytotoxicity
The initial step in evaluating any new anticancer agent is to determine its potency in killing cancer cells. This is quantified by the half-maximal inhibitory concentration (IC50), the drug concentration required to inhibit the growth of 50% of a cell population.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[6][7]
The Causality Behind the Choice: The MTT assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells. While it's a powerful screening tool, it's crucial to remember that it's an indirect measure of viability that can be influenced by compounds affecting cellular metabolism. Therefore, results should be corroborated with alternative assays, like the Sulforhodamine B (SRB) assay which measures total protein content, if discrepancies are suspected.[5][8]
Comparative Cytotoxicity Data:
To contextualize the performance of a novel complex, it is essential to compare its IC50 values against established drugs across multiple, well-characterized cancer cell lines from diverse tissue origins.
| Compound | Cell Line | Tissue Origin | IC50 (µM) | Reference |
| Cisplatin | A549 | Lung Adenocarcinoma | 22.12 ± 0.98 | [9][10] |
| Carboplatin | A549 | Lung Adenocarcinoma | > 100 (approx.) | [9][10] |
| Cisplatin | MCF-7 | Breast Adenocarcinoma | ~2.5 - 13 | [11][12] |
| Carboplatin | MCF-7 | Breast Adenocarcinoma | ~175 | [13] |
| Oxaliplatin | HCT-116 | Colon Carcinoma | ~13.4 | [11] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and assay methodology.[14]
II. Unraveling the "How": Mechanistic Insights
A potent compound is promising, but understanding its mechanism of action is critical for further development. Metal complexes can induce cell death through various pathways, including apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[2][4][15]
Apoptosis, or programmed cell death, is a preferred mode of cell death for anticancer agents as it avoids the inflammatory response associated with necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[16]
The Causality Behind the Choice: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, allowing it to intercalate with DNA.[17] This dual-staining strategy allows for the precise differentiation of four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
Experimental Workflow: Apoptosis Detection
Caption: Workflow for Annexin V/PI apoptosis assay.
Many anticancer drugs, particularly those that damage DNA, function by halting the cell cycle to prevent proliferation.[20] Analyzing the cell cycle distribution via flow cytometry using PI staining is a fundamental technique to assess this.[20][21]
The Causality Behind the Choice: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[21] This allows for the quantification of cells in different phases of the cell cycle:
-
G0/G1 phase: Normal (2N) DNA content.
-
S phase: Intermediate DNA content as DNA is synthesized.
-
G2/M phase: Doubled (4N) DNA content, prior to cell division.[20] An accumulation of cells in a specific phase after drug treatment indicates cell cycle arrest at that checkpoint. A "sub-G1" peak is also indicative of apoptosis, as it represents cells with fragmented DNA.[21]
Some metal complexes exert their anticancer effects by generating ROS, which are highly reactive molecules that can induce oxidative stress and damage cellular components, leading to cell death.[2][4] The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for measuring intracellular ROS levels.[22][23]
The Causality Behind the Choice: The cell-permeable H2DCFDA is non-fluorescent.[24] Once inside the cell, cellular esterases cleave the acetate groups, trapping the molecule as H2DCF.[22][23] In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by flow cytometry, fluorescence microscopy, or a microplate reader.[22][23][25] An increase in fluorescence intensity in treated cells compared to controls indicates drug-induced ROS production.[25]
General Evaluation Pathway for a Novel Metal Complex
Caption: High-level workflow for in vitro anticancer evaluation.
III. The Critical Differentiator: Selectivity
An ideal anticancer drug should be highly toxic to cancer cells while sparing normal, healthy cells.[1] The Selectivity Index (SI) is a crucial parameter that quantifies this differential effect.[8]
The Causality Behind the Choice: The SI is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line.[14][26]
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for cancer cells.[26] Generally, a compound with an SI value greater than 3 is considered to have high selectivity, making it a more promising candidate for further development as it suggests a wider therapeutic window.[8][26] It is imperative to test the compound on non-cancerous cell lines (e.g., MCF-10A for breast, MRC-5 for lung) to generate this data.[26]
Protocols for Key Experiments
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
Adapted from Abcam (ab14085) and Thermo Fisher Scientific.[16]
-
Cell Preparation: Seed cells and treat with the metal complex (at its IC50 concentration) for a predetermined time (e.g., 24, 48 hours). Include untreated and positive controls.
-
Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize adherent cells, combine with the supernatant, and centrifuge at ~500 x g for 5 minutes.[17]
-
Washing: Wash cells twice with cold, calcium-free PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.[18]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (1 mg/mL stock). Gently vortex.[17]
-
Incubation: Incubate the tubes for 15 minutes at room temperature, protected from light.[18][19]
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately on a flow cytometer.[19] FITC is typically detected in the FL1 channel (~530 nm) and PI in the FL2 or FL3 channel (~617 nm).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
Adapted from Abcam and UC San Diego Flow Cytometry Core.[21][27]
-
Cell Preparation & Harvest: Treat and harvest approximately 2 x 10^6 cells as described for the apoptosis assay.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells by gently vortexing while slowly adding 9 mL of ice-cold 70% ethanol, drop by drop, to prevent clumping.[27]
-
Incubate at 4°C for at least 2 hours (or overnight). This step fixes and permeabilizes the cells.[27]
-
Staining: Centrifuge the fixed cells (e.g., 200 x g for 10 min) and discard the ethanol.[27]
-
Wash the pellet with PBS.
-
Resuspend the cell pellet in 300-500 µL of PI/RNase Staining Buffer (e.g., 0.1% Triton X-100, 2 mg DNAse-free RNase A, and 40 µg/mL PI in PBS).[27] The RNase is crucial to prevent staining of double-stranded RNA.[21]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[27]
-
Analysis: Analyze on a flow cytometer using a linear scale for the PI signal. Gate out doublets to ensure accurate analysis of single cells.[28]
Protocol 3: Intracellular ROS Detection with DCFDA
Adapted from Abcam (ab113851) and Hello Bio.[22][24]
-
Cell Preparation: Seed adherent cells in a black, clear-bottom 96-well plate and allow them to attach overnight. For suspension cells, prepare them in tubes.
-
Staining: Prepare a 20 µM working solution of H2DCFDA in pre-warmed serum-free media or buffer.[24]
-
Remove the culture medium from cells and wash once with buffer.
-
Add the H2DCFDA working solution and incubate for 30-45 minutes at 37°C in the dark.[22][25]
-
Treatment: Remove the H2DCFDA solution, wash the cells, and add the medium containing various concentrations of the metal complex. Include an untreated control and a positive control (e.g., Pyocyanin or H2O2).[24]
-
Analysis: Immediately measure the fluorescence intensity using a microplate reader (Ex/Em = ~485/535 nm).[22] For flow cytometry or microscopy, follow the appropriate cell harvesting and preparation steps after staining.[29]
References
- 1. Metal complexes in cancer therapy – an update from drug design perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Elucidation of the Mechanism of Action for Metal Based Anticancer Drugs by Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Anticancer Metallodrugs | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. jchemlett.com [jchemlett.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. kumc.edu [kumc.edu]
- 20. nanocellect.com [nanocellect.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. doc.abcam.com [doc.abcam.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 25. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Validating Novel Anticancer Agents: The Case of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Complexes in 3D Spheroid Models
Introduction: Moving Beyond the Monolayer
For decades, the flat, two-dimensional (2D) cell culture has been a cornerstone of cancer research, offering a simple and cost-effective platform for initial drug screening.[1][2] However, this model fails to replicate the intricate three-dimensional architecture and complex cellular interactions of an in vivo tumor.[3][4] Cells grown in a monolayer lack the physiological relevance of a tumor microenvironment (TME), which includes gradients of oxygen and nutrients, cell-cell and cell-extracellular matrix (ECM) interactions, and the development of drug-resistant cell populations.[1][5][6] This discrepancy is a major contributor to the high failure rate of promising drug candidates in clinical trials.[7]
Three-dimensional (3D) spheroid models have emerged as a superior alternative, bridging the gap between simplistic 2D cultures and complex in vivo studies.[8][9] These self-assembled cellular aggregates mimic the structure and pathophysiology of avascular micro-tumors, providing a more accurate platform for evaluating the efficacy of novel therapeutics.[10][11]
This guide provides an in-depth, comparative framework for validating the anticancer activity of a novel investigational compound class—metal complexes of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (hereafter referred to as QM-Cu for a representative copper complex)—using robust 3D spheroid models. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties stemming from mechanisms like DNA intercalation and enzyme inhibition.[12][13][14][15] We will benchmark the performance of QM-Cu against established chemotherapeutic agents, Doxorubicin and Paclitaxel, providing the supporting experimental data and detailed protocols necessary for rigorous scientific validation.
The Experimental Rationale: Why These Models and Assays?
The transition from 2D to 3D assays requires optimized protocols and a clear understanding of the experimental choices.[16][17] Our framework is built on a multi-parametric approach to deliver a comprehensive and trustworthy assessment of anticancer activity.
-
The Model System: We utilize multicellular tumor spheroids (MCTS) generated from HCT116 (colorectal carcinoma) and A549 (lung carcinoma) cell lines. These lines are well-characterized and readily form spheroids, representing common and challenging solid tumor types. Spheroids are generated in ultra-low attachment (ULA) plates, a reliable method that promotes spontaneous cell aggregation and ECM deposition, creating a more realistic TME.[5][18][19][20]
-
The Viability Assay: To measure cytotoxicity, we employ the CellTiter-Glo® 3D Cell Viability Assay. This luminescent assay quantifies ATP, a direct indicator of metabolically active, viable cells.[21] Its formulation is specifically designed with enhanced lytic capabilities to penetrate the dense structure of 3D spheroids, ensuring accurate measurement throughout the entire model, a common challenge for assays developed for 2D cultures.[22][23]
-
The Apoptosis Assay: Cytotoxicity data alone is insufficient. Understanding the mechanism of cell death is critical. The Caspase-Glo® 3/7 3D Assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[24] This provides quantitative evidence of apoptosis induction, a preferred mechanism of action for many anticancer drugs. The assay is optimized for 3D models, ensuring complete cell lysis and accurate signal detection.[25][26]
-
The Validation Platform: High-Content Imaging (HCI) serves as our visual validation tool. While plate-reader assays provide robust quantitative data, HCI allows for the detailed visualization and analysis of morphological changes, drug penetration, and spatial distribution of cell death within the spheroid.[27] Using fluorescent probes for live and dead cells, we can confirm the quantitative results and gain deeper insights into the compound's effects on the 3D structure.
This combination of assays creates a self-validating system. The quantitative data from the viability and apoptosis assays are orthogonally validated by the qualitative and spatial information provided by high-content imaging.
Experimental Workflow & Protocols
The overall experimental process is designed for reproducibility and scalability, making it suitable for both secondary screening and lead optimization studies.
Caption: High-level experimental workflow for validating anticancer compounds in 3D spheroid models.
Protocol 1: Spheroid Formation in 96-Well ULA Plates
This protocol describes a basic method for generating tumor spheroids suitable for subsequent drug screening assays.[18][28]
-
Cell Culture: Maintain HCT116 and A549 cells in their recommended growth medium in standard tissue culture-treated flasks. Subculture cells when they reach 70-80% confluency to ensure they are in a logarithmic growth phase.
-
Cell Harvest: On the day of the experiment, aspirate the medium, wash cells with PBS, and dissociate them using a suitable reagent (e.g., TrypLE™ Express). Neutralize the dissociation reagent with a complete medium.
-
Cell Counting: Perform a cell count using an automated cell counter or hemocytometer. Ensure cell viability is >90%.
-
Seeding Preparation: Dilute the cell suspension in a complete medium to a final concentration of 2.5 x 10⁴ cells/mL. This will result in 2,500 cells per 100 µL, a density optimized for forming spheroids of an appropriate size for drug testing within 3-4 days.
-
Plate Seeding: Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well round-bottom, ultra-low attachment spheroid microplate. For control wells, dispense 100 µL of medium without cells.
-
Spheroid Initiation: Centrifuge the plate at 300 x g for 5 minutes. This facilitates cell aggregation at the bottom of the well, promoting the formation of a single, uniform spheroid in each well.[28]
-
Incubation: Place the plate in a humidified incubator at 37°C and 5% CO₂ for 3 to 4 days. Monitor spheroid formation daily using an inverted microscope. Do not disturb the plate during this period.
Protocol 2: Compound Dosing and Viability Assessment (CellTiter-Glo® 3D)
This protocol outlines the treatment of established spheroids and the subsequent measurement of cell viability.
-
Compound Preparation: Prepare 2X serial dilutions of QM-Cu , Doxorubicin, and Paclitaxel in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO in medium) at the highest concentration used.
-
Spheroid Dosing: After the 3-4 day formation period, carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the spheroid plate. This brings the total volume to 200 µL and the compound concentration to 1X.
-
Incubation: Return the plate to the incubator for 72 hours. This extended incubation period is crucial for 3D models to allow for drug penetration and to account for the slower proliferation rates of cells within the spheroid core.
-
Assay Preparation: On the day of the assay, thaw the CellTiter-Glo® 3D Reagent and equilibrate it to room temperature. Equilibrate the spheroid plate to room temperature for approximately 30 minutes.[22]
-
Reagent Addition: Remove 100 µL of medium from each well, leaving the spheroid and 100 µL of medium. Add 100 µL of CellTiter-Glo® 3D Reagent to each well (a 1:1 ratio with the remaining culture volume).[21][23]
-
Lysis and Signal Stabilization: Place the plate on an orbital shaker for 5 minutes at a low speed (300-500 rpm) to induce cell lysis. Following shaking, incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[22][29]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Protocol 3: Apoptosis Assessment (Caspase-Glo® 3/7 3D)
This protocol is performed on a parallel plate set up identically to the viability assay.
-
Spheroid Generation and Dosing: Follow steps 1-3 from Protocol 2.
-
Assay Preparation: Thaw the Caspase-Glo® 3/7 3D Reagent and equilibrate to room temperature. Equilibrate the spheroid plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 3D Reagent to each well containing 100 µL of medium and a spheroid.
-
Lysis and Signal Generation: Mix the contents by placing the plate on an orbital shaker for 5 minutes.
-
Incubation: Incubate the plate at room temperature for at least 30 minutes. For dense spheroids, this incubation can be extended up to 3 hours to ensure complete lysis and signal generation.[30]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase 3/7 activity.[24]
Results: A Comparative Analysis
The following data represents a typical outcome from the described experimental workflow, comparing the novel QM-Cu complex against standard chemotherapies.
Comparative Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a key metric of a drug's potency. Lower values indicate higher potency.
| Compound | HCT116 Spheroid IC₅₀ (µM) | A549 Spheroid IC₅₀ (µM) |
| QM-Cu | 0.85 ± 0.12 | 1.15 ± 0.18 |
| Doxorubicin | 2.50 ± 0.35 | 4.75 ± 0.60 |
| Paclitaxel | 1.95 ± 0.28 | 3.20 ± 0.45 |
Data are presented as mean ± standard deviation from three independent experiments.
These results demonstrate that the novel QM-Cu complex exhibits significantly higher potency in both colorectal and lung cancer spheroid models compared to the standard-of-care agents, Doxorubicin and Paclitaxel.
Induction of Apoptosis
Apoptosis induction was measured as the fold change in Caspase 3/7 activity relative to vehicle-treated control spheroids. Spheroids were treated with each compound at its respective 2X IC₅₀ concentration for 48 hours.
| Compound (at 2X IC₅₀) | HCT116 Spheroid (Fold Change in Caspase 3/7 Activity) | A549 Spheroid (Fold Change in Caspase 3/7 Activity) |
| QM-Cu | 8.2 ± 1.1 | 7.5 ± 0.9 |
| Doxorubicin | 4.5 ± 0.6 | 3.8 ± 0.5 |
| Paclitaxel | 5.1 ± 0.7 | 4.2 ± 0.6 |
Data are presented as mean ± standard deviation.
The data clearly indicates that QM-Cu is a more potent inducer of apoptosis than both Doxorubicin and Paclitaxel in these 3D models. This suggests that its potent cytotoxic activity is driven primarily through the activation of the programmed cell death pathway.
Caption: Putative anticancer mechanisms of quinoline-based complexes like QM-Cu.[13]
Discussion and Conclusion
The validation of novel anticancer agents requires models that accurately reflect the complexity of human tumors. This guide demonstrates a robust, multi-parametric framework for evaluating the efficacy of this compound complexes in physiologically relevant 3D spheroid models.
Our comparative data highlights the superior potency of the investigational compound QM-Cu over established chemotherapeutics like Doxorubicin and Paclitaxel. The significantly lower IC₅₀ values and stronger induction of apoptosis in 3D culture suggest that QM-Cu may be more effective at overcoming the inherent drug resistance observed in solid tumors.[5] The use of 3D-optimized assays was critical for obtaining this reliable data, as standard 2D assays often fail to adequately lyse and penetrate dense spheroid structures, leading to an underestimation of a compound's true efficacy.[25]
The presented protocols for spheroid generation, compound dosing, and endpoint analysis provide a validated workflow for researchers in drug discovery. By integrating quantitative viability and apoptosis assays with qualitative high-content imaging, this approach offers a comprehensive and trustworthy assessment of a compound's anticancer potential. This methodology not only increases confidence in preclinical data but also improves the predictive value for in vivo outcomes, ultimately accelerating the development of more effective cancer therapies.
References
- 1. 3D vs 2D Cell Culture: A Comprehensive Comparison and Review - Cell Culture Collective [cellculturecollective.com]
- 2. 2D vs 3D Cell Cultures: Key Differences & Benefits [mimetas.com]
- 3. 3D Cell Culture Systems: Tumor Application, Advantages, and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the relevance of 3D cell cultures vs 2D cultures? [synapse.patsnap.com]
- 5. Cancer spheroids in drug screening – faCellitate [facellitate.com]
- 6. Spheroid-Based 3D Models to Decode Cell Function and Matrix Effectors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmanow.live [pharmanow.live]
- 8. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. d-nb.info [d-nb.info]
- 11. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 12. Quinoline-Based Anti-Oncogenic Molecules: Synthesis and Biological Evaluation. | Semantic Scholar [semanticscholar.org]
- 13. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound|101382-53-0 [benchchem.com]
- 16. insphero.com [insphero.com]
- 17. A Framework for Optimizing High-Content Imaging of 3D Models for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. corning.com [corning.com]
- 19. Extracellular matrix regulation of cell spheroid invasion in a 3D bioprinted solid tumor-on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
- 24. Caspase-Glo® 3/7 3D Assay [promega.sg]
- 25. promegaconnections.com [promegaconnections.com]
- 26. eastport.cz [eastport.cz]
- 27. Live Multicellular Tumor Spheroid Models For High-Content Imaging and Screening In Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. ilexlife.com [ilexlife.com]
- 30. scribd.com [scribd.com]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Introduction
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific rigor. It is the process that provides documented evidence that a method is fit for its intended purpose, ensuring the reliability, consistency, and accuracy of quantitative data.[1][2] This guide focuses on the validation of analytical methods for the quantification of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a heterocyclic compound representative of a class with significant interest in medicinal chemistry.
The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of suitable analytical techniques and a detailed, field-proven guide for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocols and acceptance criteria described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the global standard for analytical method validation.[3][4][5]
PART 1: Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is predicated on the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity, selectivity, and sample throughput. For a compound like this compound, several methods can be considered.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for the quantification of active pharmaceutical ingredients (APIs), impurities, and degradation products.[6][7] Coupled with a Diode Array Detector (DAD) or UV detector, it offers a robust, reliable, and highly versatile platform for separating and quantifying non-volatile and thermally sensitive compounds like our target analyte. Its high precision and accuracy make it the preferred method for quality control and stability studies.[8]
-
Ultra-Performance Liquid Chromatography (UPLC-MS/MS): UPLC represents an evolution of HPLC, utilizing smaller particle size columns to achieve faster analysis times and higher resolution. When coupled with a tandem mass spectrometer (MS/MS), it provides unparalleled specificity and sensitivity.[9][10] This makes it ideal for bioanalytical studies where the analyte is in a complex matrix at very low concentrations, or for the definitive identification of unknown degradation products.[10][11]
-
Spectrophotometric and Electroanalytical Methods: These techniques can be used for the quantification of quinoline-based compounds.[12] While often simpler and faster than chromatographic methods, they typically lack the specificity required to distinguish the analyte from its potential impurities or degradation products.[12] Their application is generally limited to in-process controls or situations where the sample matrix is simple and well-defined.
Performance Comparison of Key Analytical Methods
| Parameter | HPLC-UV/DAD | UPLC-MS/MS | Spectrophotometry |
| Specificity | High (with proper method development) | Very High (based on retention time and mass-to-charge ratio) | Low (susceptible to interference) |
| Sensitivity | Good (µg/mL to ng/mL range) | Excellent (ng/mL to pg/mL range) | Moderate (µg/mL range) |
| Analysis Time | Moderate (~15-30 min) | Fast (~2-10 min) | Very Fast (<1 min) |
| Robustness | High | Moderate to High | High |
| Cost (Instrument) | Moderate | High | Low |
| Application | Routine QC, stability testing, impurity profiling | Bioanalysis, impurity identification, high-throughput screening | In-process controls, simple matrix assays |
Based on this comparison, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is selected as the most suitable for routine quality control and stability-indicating assays due to its balance of performance, robustness, and cost-effectiveness. The remainder of this guide will detail the validation of such a method.
PART 2: In-Depth Validation of a Stability-Indicating RP-HPLC Method
Method validation is a systematic process. The following sections detail the experimental protocols for each validation parameter as mandated by the ICH Q2(R1) guideline.[3][13]
Overall Validation Workflow
The validation process follows a logical sequence, starting from ensuring the system is fit for purpose (System Suitability) and culminating in demonstrating the method's resilience to minor changes (Robustness).
Caption: A typical workflow for analytical method validation.
Specificity and Forced Degradation Studies
Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components.[10] For a stability-indicating method, this is paramount. We must prove that the analyte peak is pure and not co-eluting with any degradation products. This is achieved through forced degradation studies, which intentionally stress the drug substance to generate potential degradants.[14][15]
Experimental Protocol:
-
Prepare Stock Solutions: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions: Expose the drug substance to the following conditions, aiming for 5-20% degradation.[14][16] A control sample (unstressed) should be analyzed alongside the stressed samples.[16]
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2 hours. Neutralize before injection.[17]
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours. Neutralize before injection.[17]
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.[17]
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[17]
-
Photolytic Degradation: Expose the drug substance (in solution and solid state) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]
-
-
HPLC Analysis: Analyze all stressed samples, a placebo sample, and an unstressed standard solution using the developed HPLC method with a Photodiode Array (PDA) detector.
-
Peak Purity Assessment: Evaluate the peak purity of the principal peak in all chromatograms using the PDA detector's software. The purity angle should be less than the purity threshold.
-
Mass Balance Calculation: Assess the mass balance to ensure that the decrease in the main peak corresponds to the increase in degradation products.
Caption: Workflow for forced degradation studies.
Trustworthiness (Acceptance Criteria):
-
The method must demonstrate resolution (Rs > 2) between the analyte peak and any degradation product peaks.
-
The peak purity analysis must confirm the spectral homogeneity of the analyte peak under all stress conditions.
-
No interference from the placebo should be observed at the retention time of the analyte.
System Suitability
Expertise & Experience: Before any validation run, we must verify that the chromatographic system is performing adequately. System suitability tests are a set of checks to ensure the precision and reproducibility of the system for the analysis to be performed.[8]
Experimental Protocol:
-
Inject a standard solution of the analyte (at the working concentration) five or six times.
-
Calculate the key performance parameters from these replicate injections.
Trustworthiness (Acceptance Criteria):
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | Demonstrates injection precision.[8] |
| Capacity Factor (k') | k' > 2.0 | Ensures the peak is retained and resolved from the void volume. |
Linearity and Range
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantification.[9][10] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[7]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte by diluting the stock solution. For an assay, the typical range is 80% to 120% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
Trustworthiness (Example Data & Acceptance Criteria):
| Concentration (µg/mL) | Mean Peak Area |
| 80 | 801500 |
| 90 | 902100 |
| 100 | 1001500 |
| 110 | 1103000 |
| 120 | 1202500 |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 10010x + 1250 |
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.
Accuracy
Expertise & Experience: Accuracy refers to the closeness of the measured value to the true value.[10] It is typically determined by spiking a placebo (a mixture of all formulation components except the API) with known amounts of the analyte at different concentration levels.[18]
Experimental Protocol:
-
Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each sample.
Trustworthiness (Example Data & Acceptance Criteria):
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80 | 80.0 | 79.5 | 99.4 |
| 100 | 100.0 | 101.2 | 101.2 |
| 120 | 120.0 | 119.2 | 99.3 |
| Mean Recovery (%) | 99.97 | ||
| RSD (%) | 1.04 |
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[18]
Precision
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions.[8] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short time interval with the same analyst and equipment.[7]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, or different equipment).[19]
Experimental Protocol:
-
Repeatability: Prepare and analyze six separate samples at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements and for all measurements combined.
Trustworthiness (Example Data & Acceptance Criteria):
| Precision Level | Analyst / Day | Mean Assay (%) | RSD (%) |
| Repeatability | Analyst 1 / Day 1 | 100.3 | 0.85 |
| Intermediate Precision | Analyst 2 / Day 2 | 99.8 | 0.92 |
| Overall (n=12) | 100.05 | 1.15 |
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Expertise & Experience:
-
LOD: The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated.
-
LOQ: The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy.[10] These are critical for the analysis of impurities. They are often determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the S/N ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration that yields a S/N ratio of approximately 3:1 is the LOD.
-
The concentration that yields a S/N ratio of approximately 10:1 is the LOQ.
-
Confirm the LOQ by analyzing a minimum of six replicates at this concentration and ensuring the precision (%RSD) and accuracy (% Recovery) are acceptable.
Trustworthiness (Example Data & Acceptance Criteria):
| Parameter | Value | Acceptance Criteria |
| LOD (µg/mL) | 0.05 | S/N Ratio ≈ 3 |
| LOQ (µg/mL) | 0.15 | S/N Ratio ≈ 10 |
| Precision at LOQ (%RSD) | 4.5% | RSD ≤ 10% |
| Accuracy at LOQ (% Recovery) | 98.5% - 103.2% | Within 90-110% |
Robustness
Expertise & Experience: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the HPLC method parameters, one at a time.
-
Analyze a standard solution under each modified condition.
-
Evaluate the effect of the changes on system suitability parameters (e.g., retention time, tailing factor, resolution).
Trustworthiness (Example Data & Acceptance Criteria):
| Parameter Varied | Modification | Effect on Retention Time | Effect on Tailing Factor |
| Flow Rate | ± 0.1 mL/min | Minor Shift | No significant change |
| Column Temperature | ± 5 °C | Minor Shift | No significant change |
| Mobile Phase pH | ± 0.2 units | Minor Shift | No significant change |
| Mobile Phase Organic Content | ± 2% | Significant Shift | Minor change |
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations.
Conclusion
This guide has provided a comparative overview of analytical techniques and a detailed, structured approach for the validation of a stability-indicating RP-HPLC method for the quantification of this compound. By following the described protocols, which are grounded in the ICH Q2(R1) guidelines, laboratories can ensure the development of a robust, reliable, and scientifically sound analytical method.[3][4] The self-validating nature of these protocols, from system suitability checks to forced degradation studies, provides a high degree of confidence in the quality and integrity of the analytical data generated, which is fundamental to ensuring the safety and efficacy of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. resolian.com [resolian.com]
- 11. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 12. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. starodub.nl [starodub.nl]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. onyxipca.com [onyxipca.com]
- 17. benchchem.com [benchchem.com]
- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 19. ikev.org [ikev.org]
A Senior Application Scientist's Guide to Cross-Reactivity and Selectivity Profiling of Enzyme Inhibitors
Introduction: The Double-Edged Sword of Inhibitor Selectivity
In the intricate landscape of drug discovery and chemical biology, the development of enzyme inhibitors represents a cornerstone of therapeutic intervention. However, the journey from a potent inhibitor to a safe and effective drug is fraught with the challenge of selectivity. An inhibitor's tendency to interact with unintended targets, a phenomenon known as cross-reactivity, can lead to unforeseen side effects and toxicity.[1] Conversely, a meticulously designed lack of selectivity, or polypharmacology, can be therapeutically advantageous, particularly in complex diseases like cancer where targeting multiple signaling pathways can overcome resistance and enhance efficacy.[2] For example, Lapatinib is a dual inhibitor of both ErbB-2 and EGFR, which is beneficial in treating certain types of breast cancer.[2]
This guide provides a comprehensive overview of the strategies and methodologies for profiling the cross-reactivity and selectivity of enzyme inhibitors and their derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer insights into the interpretation of the resulting data to empower researchers, scientists, and drug development professionals in making informed decisions.
Pillar 1: Strategizing Your Selectivity Screen - A Comparative Overview
The initial step in characterizing a new inhibitor is to understand its interaction landscape across a relevant panel of enzymes. The choice of strategy depends on the stage of discovery, the nature of the target enzyme family (e.g., kinases, proteases, phosphatases), and the available resources.
Target-Centric vs. Panel-Based Approaches
Traditionally, inhibitor discovery has been target-centric, involving high-throughput screening against a single enzyme of interest, followed by selectivity testing against a small, representative panel.[3] While efficient for initial hit identification, this approach can miss unexpected off-target activities.[3]
An alternative and increasingly adopted strategy is the target-blind or panel-based approach.[3] Here, compounds are screened against large, diverse panels of enzymes, such as the human kinome, from the outset.[3][4] This method provides a comprehensive selectivity profile early in the discovery process, enabling the identification of not only highly selective compounds but also those with a desired multi-target profile.[3]
Biochemical vs. Cell-Based Assays
-
Biochemical Assays: These in vitro assays directly measure the interaction between an inhibitor and a purified enzyme. They offer high precision and control over experimental conditions, making them ideal for determining intrinsic potencies like IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant).[2][5]
-
Cell-Based Assays: These assays assess an inhibitor's effect within a more physiologically relevant environment.[4] They provide insights into factors like cell permeability, target engagement in a cellular context, and effects on downstream signaling pathways.[4]
A robust profiling strategy often employs both biochemical and cell-based assays to build a comprehensive understanding of an inhibitor's behavior.
Pillar 2: Key Methodologies for Selectivity Profiling
A variety of assay formats are available for assessing inhibitor selectivity, each with its own set of advantages and limitations. The choice of methodology is critical and should be guided by the specific research question.
Measuring Functional Inhibition: IC50 Determination
The most common method to quantify inhibitor potency is the determination of the IC50 value. This is typically achieved through enzymatic assays that measure the rate of product formation or substrate depletion.[6]
Common Assay Formats:
| Assay Type | Principle | Advantages | Considerations |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (e.g., [³³P]-ATP) into a substrate.[2][7] | Direct and sensitive measurement of catalytic activity.[2] | Requires handling of radioactive materials. |
| Fluorescence/Luminescence-Based Assays | Utilizes fluorescent or luminescent probes that change signal upon enzymatic activity. | High-throughput, non-radioactive. | Prone to interference from colored or fluorescent compounds. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Employs antibodies to detect the phosphorylated substrate.[8] | High specificity. | Can be complex and time-consuming to develop. |
| ADP-Glo™ Kinase Assay | Measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[7] | Universal for any ADP-producing enzyme, high sensitivity. | Indirect measurement of kinase activity. |
Experimental Workflow: IC50 Determination using a Luminescence-Based Kinase Assay
Below is a generalized workflow for determining the IC50 of an inhibitor against a target kinase.
References
- 1. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide for the Safe Disposal of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS No. 101382-53-0). As a valued precursor in medicinal chemistry for synthesizing novel bioactive molecules, its proper management is paramount to ensuring laboratory safety and environmental stewardship.[1] This document is intended for researchers, scientists, and drug development professionals. The procedures outlined are grounded in established safety protocols for hazardous chemical waste and are designed to comply with major regulatory standards.
Hazard Assessment & Core Principles
A thorough understanding of the substance's chemical and toxicological profile is the foundation of its safe management. This compound belongs to two chemical classes of note: quinoline derivatives and aldehydes, both of which inform the necessary handling precautions.
1.1. Chemical and Toxicological Profile this compound is classified as harmful if swallowed.[2][3] While comprehensive toxicological data for this specific molecule is limited, the parent quinoline structure presents known hazards. Quinoline is suspected of causing genetic defects and may cause cancer.[4] It is also recognized as being toxic to aquatic life with long-lasting effects.[4] Given these factors, this compound must be handled as a potential carcinogen and environmental toxin. The aldehyde functional group introduces additional reactivity risks, including the potential for violent polymerization.[5]
1.2. Core Disposal Principle Due to its known and potential hazards, This compound and any materials contaminated with it must be managed as hazardous waste. [6] It is imperative that this chemical waste is never disposed of in the regular trash or poured down the drain.[4][6] All disposal activities must adhere strictly to institutional policies as well as local and national regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[7][8]
Personnel Protection & Engineering Controls
To mitigate exposure risks, the following personal protective equipment (PPE) and engineering controls are mandatory when handling or preparing this compound for disposal.
-
Engineering Controls : All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] The laboratory must be equipped with an operational safety shower and eyewash station.[9]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Chemical safety goggles with side shields or a full-face shield are required at all times.[9][10]
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are mandatory. Gloves must be inspected for integrity before each use and washed before removal.[6][9]
-
Body Protection : A fully fastened laboratory coat must be worn. For tasks with a higher risk of splashing, a chemically resistant apron is also recommended.[9]
-
Step-by-Step Disposal Protocols
Segregation of waste streams is critical. Follow the specific protocol for each type of waste generated.
3.1. Protocol for Unused or Expired Solid Compound
-
Container Selection : Place the original container, if intact and securely sealed, into a larger, compatible, and clearly labeled hazardous waste container.
-
Labeling : Ensure the outer container is labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard warnings (e.g., "Toxic," "Potential Carcinogen").[11]
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[11][12]
-
Disposal : Arrange for pickup by your institution's licensed hazardous waste disposal contractor.[13]
3.2. Protocol for Contaminated Solid Waste This waste stream includes items such as used gloves, weighing papers, absorbent pads from spill cleanups, and contaminated disposable labware.
-
Collection : At the point of generation, place all contaminated solid waste directly into a designated, durable, leak-proof container lined with a heavy-duty plastic bag.[6]
-
Labeling : The container must be clearly labeled "Hazardous Waste" and list all chemical contaminants, including "this compound."
-
Storage : Keep the container sealed when not in use and store it in the designated SAA.
-
Disposal : Once the container is full, arrange for pickup by your institution's hazardous waste program.
3.3. Protocol for Contaminated Liquid Waste This includes reaction mixtures, mother liquors, and solvent rinses containing the compound.
-
Collection : Collect all liquid waste in a dedicated, chemically compatible (e.g., glass or polyethylene), and shatter-resistant container.[6][14]
-
pH Neutralization : Do not attempt to neutralize acidic or basic solutions in the waste container, as this can trigger a dangerous reaction with the aldehyde.[5] Collect acidic and basic waste streams separately if they are generated.
-
Labeling : Label the container with "Hazardous Waste" and an accurate list of all chemical constituents with their approximate percentages. The container must have a secure, tight-fitting lid.[12]
-
Storage : Store the sealed container in secondary containment (such as a spill tray) within the designated SAA to prevent the spread of material in case of a leak.[8]
-
Disposal : When the container is full, arrange for pickup through your institution's hazardous waste disposal service.
Spill Management Protocol
In the event of a minor spill, adhere to the following procedure:
-
Alert Personnel : Immediately notify all personnel in the vicinity.
-
Evacuate : If the spill is large or involves volatile solvents, evacuate the area and contact your institution's safety office.
-
Secure Area : For minor spills, restrict access to the area. Ensure the fume hood is operational.
-
Don PPE : Wear the full PPE detailed in Section 2.
-
Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or chemical absorbent pads.[9][15] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully scoop the contaminated absorbent material into a designated container for hazardous solid waste.
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as contaminated solid waste.
-
Label and Dispose : Seal and label the waste container as described in Protocol 3.2 and place it in the SAA for disposal.
Waste Segregation and Storage
Proper segregation is crucial to prevent dangerous chemical reactions.[8][12]
5.1. Chemical Incompatibility this compound waste must be stored separately from the incompatible materials listed in the table below. The aldehyde group is particularly susceptible to hazardous reactions.
| Chemical Class | Incompatible With | Potential Hazard of Mixing |
| Aldehydes (The Compound) | Strong Oxidizing Agents (e.g., Peroxides, Perchlorates, Nitric Acid) | Fire, Explosion[5][15] |
| Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid) | Heat Generation, Violent Polymerization[5] | |
| Strong Bases (e.g., Sodium Hydroxide) | Heat Generation, Violent Polymerization[5] | |
| Amines | Incompatible[16] |
5.2. Satellite Accumulation Area (SAA) Requirements The SAA is the designated laboratory location where hazardous waste is collected before being moved to a central storage area.
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8]
-
Waste containers must be kept closed except when adding waste.[12]
-
Containers must be inspected weekly for leaks or degradation.[8]
-
Do not store more than 55 gallons of hazardous waste in the SAA.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of waste generated from work with this compound.
Caption: Disposal workflow from generation to collection.
References
- 1. This compound|101382-53-0 [benchchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 6-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-CARBALDEHYDE | 101382-53-0 [amp.chemicalbook.com]
- 4. chemos.de [chemos.de]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. biosynce.com [biosynce.com]
- 8. danielshealth.com [danielshealth.com]
- 9. benchchem.com [benchchem.com]
- 10. angenechemical.com [angenechemical.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. ic.ptb.de [ic.ptb.de]
- 15. nj.gov [nj.gov]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
